Norspermine
Beschreibung
N,N'-Bis(3-aminopropyl)-1,3-propanediamine has been reported in Cyanidium caldarium, Bombyx mori, and other organisms with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCZCOUDLENMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063533 | |
| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4605-14-5 | |
| Record name | Norspermine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4605-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norspermine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediamine, N1,N3-bis(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(3-aminopropyl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(3-aminopropyl)propane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Norspermine Biosynthesis Pathway in Vibrio cholerae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norspermine, a polyamine crucial for biofilm formation in the pathogenic bacterium Vibrio cholerae, is synthesized through an alternative pathway distinct from the canonical polyamine synthesis routes found in many other organisms. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in V. cholerae, detailing the enzymes involved, their (inferred) kinetic properties, and the metabolic precursors. It further outlines the intricate regulatory network, particularly the NspS/MbaA signaling cascade, that links this compound levels to the expression of genes responsible for biofilm formation. This document also includes detailed experimental protocols for key assays and methodologies used to study this pathway, and presents quantitative data in a structured format to facilitate comparative analysis. The information contained herein is intended to serve as a valuable resource for researchers investigating novel antimicrobial strategies targeting biofilm formation in V. cholerae.
Introduction
Vibrio cholerae, the etiological agent of cholera, relies on its ability to form biofilms for environmental persistence and transmission. A key molecule implicated in the regulation of biofilm formation in this bacterium is the triamine polyamine, this compound. Unlike the well-characterized polyamine biosynthesis pathways in model organisms like Escherichia coli, V. cholerae utilizes an alternative pathway for the synthesis of both this compound and spermidine.[1] This pathway and its product, this compound, represent a critical control point in the lifecycle of V. cholerae, making it an attractive target for the development of novel anti-biofilm therapeutics. This guide provides a detailed exploration of the molecular mechanisms underpinning this compound biosynthesis and its role in V. cholerae physiology.
The this compound Biosynthesis Pathway
The synthesis of this compound in V. cholerae initiates from the metabolic precursor aspartate β-semialdehyde.[1] The pathway is comprised of a series of enzymatic reactions catalyzed by a suite of specialized enzymes.
Key Enzymes and Reactions
The core enzymes involved in the this compound biosynthesis pathway are:
-
L-2,4-diaminobutyrate aminotransferase/decarboxylase (fused protein): This bifunctional enzyme catalyzes the initial steps in the pathway, converting aspartate β-semialdehyde to an intermediate that will ultimately yield diaminopropane.
-
Carboxynorspermidine Dehydrogenase (CANSDH): This enzyme is responsible for the reductive condensation of diaminopropane and another molecule derived from aspartate β-semialdehyde to form carboxynorspermidine.[1]
-
Carboxynorspermidine Decarboxylase (NspC): The final step in the pathway is the decarboxylation of carboxynorspermidine by NspC to produce this compound.[2][3] Deletion of the nspC gene results in the inability of V. cholerae to synthesize this compound.[4]
The overall biosynthetic route can be visualized as follows:
Quantitative Data
Enzyme Kinetic Parameters (Inferred)
Kinetic data for Carboxyspermidine Dehydrogenase (CASDH), a homolog of CANSDH, from other bacterial species have been reported.[5] These values can serve as an estimate for the activity of the V. cholerae enzyme.
| Enzyme (Homolog) | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Bacteroides fragilis CASDH | Putrescine | 4.3 ± 0.5 | 0.41 ± 0.02 | 96 ± 7 | [5] |
| Bacteroides fragilis CASDH | Diaminopropane | 20 ± 4 | 0.34 ± 0.03 | 17 ± 3 | [5] |
| Clostridium leptum CASDH | Putrescine | 5.0 ± 0.9 | 0.37 ± 0.01 | 74 ± 10 | [5] |
| Clostridium leptum CASDH | Diaminopropane | 6.9 ± 1.6 | 0.49 ± 0.03 | 71 ± 12 | [5] |
Table 1: Steady-State Kinetic Parameters of Homologous Carboxyspermidine Dehydrogenases.
Intracellular Polyamine Concentrations
Overexpression of the nspC gene in V. cholerae has been shown to enhance biofilm formation without significantly altering the intracellular concentration of this compound, suggesting a tight feedback regulation of the pathway.[2][6] The table below summarizes the relative polyamine levels observed in wild-type and nspC overexpression strains.
| Polyamine | Wild-Type (Relative Abundance) | nspC Overexpression (Relative Abundance) | Fold Change | Reference |
| This compound | +++ | +++ | ~1 | [2] |
| Putrescine | +++ | +++ | ~1 | [2] |
| Diaminopropane | ++ | ++ | ~1 | [2] |
| Spermidine | + | + | ~1 | [2] |
| Cadaverine | +/- | +/- | ~1 | [2] |
Table 2: Relative Intracellular Polyamine Levels in Wild-Type and nspC Overexpression Strains of V. cholerae. (+++ indicates high abundance, ++ moderate abundance, + low abundance, and +/- trace amounts)
Regulation of this compound Synthesis and Signaling
The biosynthesis of this compound is intricately linked to the regulation of biofilm formation in V. cholerae. This regulation occurs at both the level of enzyme activity and through a dedicated signaling pathway that responds to extracellular norspermidine.
Feedback Inhibition
It is hypothesized that the enzymes in the this compound biosynthesis pathway are subject to feedback inhibition by the end product, this compound. This is based on studies of the highly homologous pathway in Vibrio alginolyticus.[2] This regulatory mechanism likely contributes to the maintenance of this compound homeostasis within the cell.[2]
The NspS/MbaA Signaling Pathway
Extracellular this compound acts as a signaling molecule that promotes biofilm formation through the NspS/MbaA two-component system.[7][8]
-
NspS: A periplasmic binding protein that specifically recognizes this compound.[7]
-
MbaA: An inner membrane protein with both a periplasmic sensor domain and cytoplasmic signaling domains (GGDEF and EAL).[7]
The binding of this compound to NspS is thought to induce a conformational change that allows NspS to interact with the periplasmic domain of MbaA. This interaction inhibits the phosphodiesterase (EAL domain) activity of MbaA, leading to an accumulation of the second messenger cyclic dimeric GMP (c-di-GMP).[7][9] Elevated levels of c-di-GMP, in turn, activate the transcription of genes responsible for the synthesis of the biofilm matrix exopolysaccharide (VPS).[9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway and its role in biofilm formation.
Construction of Gene Deletion Mutants
The creation of clean, in-frame gene deletions is crucial for studying gene function. The following protocol describes a common method using a suicide vector with a counter-selectable marker, such as sacB.[10][11]
Workflow for Gene Deletion:
Protocol:
-
Construct the Deletion Allele:
-
Amplify by PCR ~1 kb regions flanking the target gene from V. cholerae genomic DNA.
-
Join the upstream and downstream fragments using splicing by overlap extension (SOE) PCR to create a single DNA fragment containing the fused flanking regions.
-
Clone this fragment into a suicide vector containing an antibiotic resistance marker and the sacB gene.
-
-
Introduce the Suicide Vector into V. cholerae:
-
Transform the suicide vector into a suitable E. coli donor strain (e.g., SM10λpir).
-
Mate the E. coli donor with the recipient V. cholerae strain.
-
Select for V. cholerae cells that have integrated the suicide vector into their chromosome via a single homologous recombination event by plating on media containing the appropriate antibiotic.
-
-
Select for Double Crossover Events:
-
Culture the single-crossover integrants in media without antibiotic selection to allow for a second recombination event to occur.
-
Plate the culture on media containing sucrose (e.g., 10% sucrose). The sacB gene product, levansucrase, converts sucrose into a toxic product in Gram-negative bacteria, thus selecting against cells that retain the suicide vector.
-
Colonies that grow on sucrose plates have likely undergone a second recombination event, resulting in either the wild-type allele or the desired deletion allele.
-
-
Screen for Deletion Mutants:
-
Screen sucrose-resistant, antibiotic-sensitive colonies by colony PCR using primers that flank the target gene to identify clones with the desired deletion.
-
Crystal Violet Biofilm Assay
This is a widely used method to quantify biofilm formation in microtiter plates.[12][13]
Protocol:
-
Inoculation:
-
Grow overnight cultures of V. cholerae strains in a suitable medium (e.g., LB broth).
-
Dilute the overnight cultures 1:100 in fresh medium.
-
Add 100-200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate. Include media-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate under static conditions at 30°C for 24-48 hours to allow for biofilm formation.
-
-
Staining:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[12]
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Quantification:
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[12]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed microtiter plate.
-
Measure the absorbance at 550-570 nm using a microplate reader.
-
Quantification of Polyamines by HPLC
This protocol describes the extraction and quantification of polyamines from V. cholerae cell lysates using high-performance liquid chromatography (HPLC) with pre-column derivatization. Benzoylation is a common derivatization method.[4]
Protocol:
-
Cell Lysis and Extraction:
-
Grow V. cholerae cultures to the desired cell density.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in a small volume of lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Precipitate proteins with an acid (e.g., perchloric acid or trichloroacetic acid).
-
Centrifuge to pellet the protein debris and collect the supernatant containing the polyamines.
-
-
Benzoylation (Derivatization):
-
To an aliquot of the supernatant, add a strong base (e.g., 2 N NaOH) and benzoyl chloride.
-
Vortex vigorously for 20-30 minutes.
-
Extract the benzoylated polyamines with a non-polar solvent (e.g., diethyl ether or chloroform).
-
Evaporate the organic solvent to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried benzoylated polyamines in the mobile phase (e.g., acetonitrile/water mixture).
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the derivatized polyamines using a suitable gradient elution program.
-
Detect the benzoylated polyamines using a UV detector at approximately 230 nm.
-
Quantify the polyamines by comparing the peak areas to those of known standards.
-
Conclusion and Future Directions
The this compound biosynthesis pathway and its regulatory network represent a critical aspect of Vibrio cholerae's ability to form biofilms. This technical guide has provided a comprehensive overview of the current understanding of this pathway, including the key enzymes, regulatory mechanisms, and essential experimental protocols. The NspS/MbaA signaling system, in particular, highlights a sophisticated mechanism by which V. cholerae senses its environment and modulates its lifestyle accordingly.
Despite the progress made, several areas warrant further investigation. The precise kinetic parameters of the V. cholerae this compound biosynthetic enzymes remain to be determined. A detailed characterization of these enzymes could provide valuable information for the design of specific inhibitors. Furthermore, a more comprehensive quantitative analysis of polyamine fluxes during different stages of biofilm development would deepen our understanding of the dynamic role of these molecules. The development of high-throughput screening assays for inhibitors of NspC or CANSDH could lead to the discovery of novel compounds that specifically target biofilm formation in V. cholerae, offering a promising new avenue for combating this persistent pathogen.
References
- 1. Protocols · Benchling [benchling.com]
- 2. Elevated levels of the norspermidine synthesis enzyme NspC enhance Vibrio cholerae biofilm formation without affecting intracellular norspermidine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Alternative Polyamine Biosynthetic Pathway Is Widespread in Bacteria and Essential for Biofilm Formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrio cholerae NspS, a homologue of ABC-type periplasmic solute binding proteins, facilitates transduction of polyamine signals independent of their transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and structural characterization of carboxyspermidine dehydrogenase of polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated levels of the norspermidine synthesis enzyme NspC enhance Vibrio cholerae biofilm formation without affecting intracellular norspermidine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamine-Dependent Regulation of Vibrio Cholerae Biofilm Formation | National Agricultural Library [nal.usda.gov]
- 8. elifesciences.org [elifesciences.org]
- 9. Inverse regulation of Vibrio cholerae biofilm dispersal by polyamine signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Universal Genetic Tools for Rapid and Efficient Deletion Mutation in Vibrio Species Based on Suicide T-Vectors Carrying a Novel Counterselectable Marker, vmi480 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steps in the development of a Vibrio cholerae El Tor biofilm - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Norspermine in Bacterial Biofilm Formation: A Technical Guide
Executive Summary
Norspermine, a structural analog of the common polyamine spermidine, is an intriguing signaling molecule with a species-dependent, often contradictory, role in the regulation of bacterial biofilms. While it is a potent enhancer of biofilm formation in pathogens like Vibrio cholerae, it acts as an inhibitor for others, including Pseudomonas aeruginosa. This dichotomy presents both challenges and opportunities in the development of novel anti-biofilm therapeutics. This technical guide provides an in-depth exploration of the biosynthesis, transport, and signaling pathways of this compound, with a focus on its impact on biofilm formation. We present a comprehensive review of the current quantitative data, detailed experimental protocols for studying its effects, and visual representations of the key molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals working to understand and combat bacterial biofilms.
Introduction: this compound and the Biofilm Lifecycle
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. Biofilm formation is a critical factor in the pathogenesis of many chronic infections, contributing to increased resistance to antibiotics and the host immune system. Polyamines, small, positively charged molecules, are known to play a variety of roles in bacterial physiology, including the regulation of biofilm development.
This compound, an uncommon polyamine, has emerged as a key environmental cue that bacteria interpret to either initiate or disperse from a biofilm.[1] Its effects are highly specific to the bacterial species and even the strain, highlighting the nuanced nature of polyamine signaling in the microbial world. For instance, in Vibrio cholerae, the causative agent of cholera, this compound is a signal for an environment conducive to biofilm formation, a state crucial for its survival in aquatic environments.[2] Conversely, in the opportunistic pathogen Pseudomonas aeruginosa, this compound exhibits inhibitory and dispersal effects on biofilms.[3] This guide delves into the molecular underpinnings of these contrasting roles.
Biosynthesis and Transport of this compound
The primary known pathway for this compound biosynthesis is predominantly found in the Vibrionales order of bacteria.[4] This pathway initiates from aspartate β-semialdehyde to produce 1,3-diaminopropane, which is subsequently converted to this compound via a carboxynorspermidine intermediate.[4] A key enzyme in this process is carboxynorspermidine decarboxylase (NspC).[5] However, this compound has been detected in a variety of other bacteria, archaea, and eukaryotes that lack this canonical pathway, suggesting the existence of alternative biosynthetic routes, potentially involving the catabolism of other polyamines like thermospermine.[4][6]
Bacteria have also evolved specific transport systems to internalize extracellular polyamines. In V. cholerae, the PotABCD1 ABC-type transporter is presumed to be involved in the import of this compound.[7] The substrate-binding protein PotD1 has been identified as a transporter for both spermidine and this compound.[8] The ability to both synthesize and transport this compound allows bacteria to fine-tune their response to both endogenous and exogenous signals.
Quantitative Effects of this compound on Biofilm Formation
The impact of this compound on biofilm formation is concentration-dependent and varies significantly across different bacterial species. The following tables summarize the currently available quantitative data.
| Bacterial Species | Strain | This compound Concentration | Effect on Biofilm Formation | Measurement Method | Reference |
| Vibrio cholerae | Wild-type | 10 µM | Enhanced biofilm formation | Crystal Violet Assay | [9] |
| Vibrio cholerae | Wild-type | 100 µM | ~3-fold increase in biofilm formation | Crystal Violet Assay | [9] |
| Pseudomonas aeruginosa | PAO1 | 0.1 mmol/L | Inhibition of biofilm formation | Crystal Violet Assay | [10][11] |
| Pseudomonas aeruginosa | PAO1 | 1 mmol/L | Eradication of 24-h mature biofilm | Crystal Violet Assay | [10][11] |
| Pseudomonas aeruginosa | PAO1 | 0-5 mmol/L | Dose-dependent decrease in biofilm formation | Crystal Violet Assay | [12] |
| Pseudomonas aeruginosa | PAO1 | 4 mmol/L | Reduced biofilm biomass and altered morphology | Scanning Electron Microscopy | [13] |
| Acinetobacter baumannii | Clinical Isolates | 5-20 mM | Dispersive and inhibitory activity | Crystal Violet Assay & CLSM | [14] |
| Escherichia coli | Wild-type | Not specified | Reduced biofilm formation | Not specified | [15] |
| Salmonella enterica | Wild-type | Not specified | Tended to increase biofilm formation | Not specified | [15] |
Key Signaling Pathway: The NspS-MbaA System in Vibrio cholerae
In Vibrio cholerae, the response to extracellular this compound is primarily mediated by the NspS-MbaA signaling system.[1][2] This system provides a paradigm for understanding how bacteria sense and respond to environmental polyamines.
-
NspS: A periplasmic binding protein that acts as the primary sensor for this compound.[6][9]
-
MbaA: A transmembrane protein with both a GGDEF and an EAL domain, characteristic of proteins involved in the metabolism of the second messenger cyclic diguanylate monophosphate (c-di-GMP).[16] MbaA functions as a c-di-GMP phosphodiesterase, an enzyme that degrades c-di-GMP.[6]
The binding of this compound to NspS is thought to induce a conformational change that leads to the inhibition of MbaA's phosphodiesterase activity.[2][17] This results in an increase in the intracellular concentration of c-di-GMP, which in turn activates the transcription of genes responsible for the synthesis of the Vibrio polysaccharide (VPS), a key component of the biofilm matrix.[17][18] Conversely, the related polyamine spermidine promotes the dissociation of the NspS-MbaA complex, leading to MbaA activation, c-di-GMP degradation, and biofilm dispersal.[2]
Caption: this compound signaling pathway in Vibrio cholerae.
Detailed Experimental Protocols
The study of this compound's role in biofilm formation relies on a set of key experimental techniques. Below are detailed protocols for the most common assays.
Biofilm Quantification using Crystal Violet Staining
This is a widely used method for the semi-quantitative assessment of biofilm biomass.
Materials:
-
96-well sterile microtiter plates
-
Bacterial culture
-
Appropriate growth medium
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Inoculation: Grow overnight bacterial cultures. Dilute the cultures to a standardized optical density (e.g., OD600 of 0.1) in fresh growth medium. Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control.
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 24-48 hours).
-
Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Fixation (Optional but recommended): Fix the biofilm by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate at 60°C for 30-60 minutes.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.
Caption: Workflow for the Crystal Violet Biofilm Assay.
Visualization of Biofilm Architecture using Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the three-dimensional structure of biofilms.
Materials:
-
Biofilm grown on a suitable substrate (e.g., glass coverslip, catheter segment)
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Ethanol series (50%, 70%, 90%, 100%)
-
Critical point dryer or chemical drying agent (e.g., hexamethyldisilazane - HMDS)
-
Sputter coater
-
Scanning Electron Microscope
Procedure:
-
Primary Fixation: Gently wash the biofilm-coated substrate with buffer to remove planktonic cells. Immerse the sample in the primary fixative for at least 2 hours at room temperature or overnight at 4°C.
-
Rinsing: Rinse the sample three times with buffer for 10 minutes each.
-
Secondary Fixation: Post-fix the sample in the secondary fixative for 1-2 hours at room temperature. This step enhances contrast.
-
Rinsing: Rinse the sample three times with deionized water for 10 minutes each.
-
Dehydration: Dehydrate the sample through a graded ethanol series (e.g., 50%, 70%, 90%, and three times in 100% ethanol) for 15 minutes at each concentration.
-
Drying: Critically point dry the sample or use a chemical drying method with HMDS.
-
Mounting and Coating: Mount the dried sample onto an SEM stub using conductive adhesive. Sputter coat the sample with a thin layer of a conductive metal (e.g., gold or platinum).
-
Imaging: Visualize the sample using a scanning electron microscope.
Gene Expression Analysis using qRT-PCR
Quantitative reverse transcription PCR (qRT-PCR) is used to measure the expression levels of genes involved in biofilm formation in response to this compound.
Materials:
-
Biofilm and planktonic cell cultures
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest cells from both biofilm and planktonic cultures. Extract total RNA using a suitable kit, ensuring to include a mechanical lysis step for biofilm cells to disrupt the EPS matrix.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to a stable housekeeping gene.
Polyamine Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify intracellular and extracellular polyamines.
Materials:
-
Bacterial cell pellets or culture supernatants
-
Perchloric acid (PCA)
-
Dansyl chloride or other derivatizing agent
-
Solvents for extraction and chromatography (e.g., acetone, toluene, acetonitrile)
-
HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV or fluorescence)
-
Polyamine standards (including this compound)
Procedure:
-
Extraction: Extract polyamines from cell pellets or supernatants by acid hydrolysis with PCA.
-
Derivatization: Derivatize the extracted polyamines with an agent like dansyl chloride to make them detectable by UV or fluorescence detectors.
-
Purification: Purify the derivatized polyamines by solvent extraction (e.g., with toluene).
-
HPLC Analysis: Inject the purified sample into the HPLC system. Separate the derivatized polyamines using a suitable solvent gradient on a reverse-phase column.
-
Quantification: Detect the separated polyamines and quantify them by comparing their peak areas to those of known concentrations of polyamine standards.
Implications for Drug Development
The dual nature of this compound's activity in different bacteria presents a complex but promising landscape for drug development.
-
Anti-biofilm Agents: For bacteria like P. aeruginosa, where this compound inhibits biofilm formation, this compound analogs could be developed as novel anti-biofilm drugs. These could be used to coat medical devices or as adjunctive therapies with conventional antibiotics.
-
Pro-biofilm Targets: In pathogens like V. cholerae, where this compound promotes biofilm formation, the NspS-MbaA signaling pathway represents a potential target for biofilm inhibitors. Small molecules that antagonize the binding of this compound to NspS or that activate the phosphodiesterase activity of MbaA could prevent biofilm formation and enhance the efficacy of antibiotics.
Future Directions
While significant progress has been made in understanding the role of this compound in bacterial biofilm formation, several key questions remain:
-
What are the alternative biosynthetic pathways for this compound in bacteria that lack the canonical pathway?
-
What are the specific molecular mechanisms by which this compound inhibits biofilm formation in P. aeruginosa and other bacteria?
-
How does the interplay between different polyamines in the environment influence biofilm formation in polymicrobial communities?
-
Can this compound-based strategies be effectively translated into clinical applications for the prevention and treatment of biofilm-associated infections?
Answering these questions will be crucial for a comprehensive understanding of polyamine signaling and for the development of the next generation of anti-biofilm therapies.
References
- 1. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inverse regulation of Vibrio cholerae biofilm dispersal by polyamine signals | eLife [elifesciences.org]
- 3. Biofilm Analysis - Protocols/Techniques - Services - Electron Microscope - Shared Resource Laboratories & Facilities - For Researchers - Research - University of Rochester Medical Center [urmc.rochester.edu]
- 4. Imaging Bacteria and Biofilm by Field Emission Scanning Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Elevated levels of the norspermidine synthesis enzyme NspC enhance Vibrio cholerae biofilm formation without affecting intracellular norspermidine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - A Novel Norspermidine Responsive Signaling Pathway in Vibrio Cholerae Affecting Biofilm Formation - Appalachian State University - Figshare [appstate.figshare.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Field emission scanning electron microscopy of biofilm-growing bacteria involved in nosocomial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dhiraj's Blog : Protocol for Polyamine Analysis in Bacterial Cells [dhiraj42.blogspot.com]
- 15. static.igem.org [static.igem.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]
- 18. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
norspermine as a signaling molecule in prokaryotes
An In-depth Technical Guide to Norspermine and its Precursor Norspermidine as Signaling Molecules in Prokaryotes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polyamines are ubiquitous polycationic molecules that play critical roles in a myriad of cellular processes in both eukaryotes and prokaryotes. While molecules like putrescine and spermidine have been studied extensively, the role of less common polyamines such as norspermidine and its derivative, this compound, is an emerging area of significant interest. In prokaryotes, norspermidine has been identified as a key intercellular signaling molecule, particularly in the regulation of biofilm formation, a process central to bacterial survival, pathogenesis, and antibiotic resistance. This guide provides a comprehensive technical overview of the biosynthesis of this compound, the well-characterized norspermidine signaling pathway, its downstream effects on gene expression, and detailed protocols for the key experiments used in its study. The primary focus of the signaling discussion is on the model organism Vibrio cholerae, where this pathway is best understood.
Introduction to this compound and Norspermidine
Norspermidine (bis(3-aminopropyl)amine) and this compound are structural analogs of the more common polyamines spermidine and spermine, respectively. They are distinguished by having three methylene groups between their amine functions. While the user's topic of interest is this compound, the most extensively characterized signaling pathway in prokaryotes involves its immediate precursor, norspermidine. This compound is synthesized from norspermidine through the action of aminopropyltransferases.[1][2] Therefore, this guide will address the synthesis of both molecules and focus on the signaling role of norspermidine, which is currently the basis of our mechanistic understanding. These polyamines have been detected in a range of organisms, including bacteria, archaea, and various aquatic eukaryotes.[3][4] In bacteria, norspermidine acts as an environmental cue, influencing lifestyle switches, most notably the transition from a planktonic (free-swimming) state to a sessile, biofilm-associated community.[4][5]
Biosynthesis of Norspermidine and this compound
Prokaryotes employ several pathways for the synthesis of norspermidine. The subsequent conversion to this compound is a conserved enzymatic step.
Norspermidine Biosynthesis
Two primary pathways for norspermidine biosynthesis have been identified in bacteria.
-
Pathway 1: Aspartate β-semialdehyde-dependent Pathway: This is the canonical pathway in the order Vibrionales.[6] It begins with aspartate β-semialdehyde and proceeds through the formation of 1,3-diaminopropane (DAP), which is then converted to norspermidine via a carboxynorspermidine intermediate. The final step, the decarboxylation of carboxynorspermidine, is catalyzed by the enzyme carboxynorspermidine decarboxylase (NspC).[7][8]
-
Pathway 2: Hybrid Biosynthetic-Catabolic Pathway: An alternative route has been proposed that involves the catabolism of other polyamines.[9][10][11] In this hypothetical pathway, thermospermine is synthesized from spermidine and subsequently oxidized by a polyamine oxidase to yield norspermidine.[11]
Caption: Norspermidine Biosynthesis Pathways.
This compound Biosynthesis
This compound is synthesized from norspermidine by the addition of an aminopropyl group. This reaction is catalyzed by aminopropyltransferases, specifically thermospermine synthases, which can act as this compound synthases.[1][2] The donor of the aminopropyl group is decarboxylated S-adenosylmethionine (dcSAM).
Caption: this compound Biosynthesis from Norspermidine.
Norspermidine Signaling Pathway in Vibrio cholerae
The role of norspermidine as an extracellular signaling molecule is best characterized in Vibrio cholerae, where it positively regulates biofilm formation. This signaling cascade involves sensing the external norspermidine and transducing this signal across the cell membrane to alter gene expression.
The key components of this pathway are:
-
Norspermidine: The extracellular signal.
-
NspS: A periplasmic polyamine-binding protein (sensor), homologous to PotD in E. coli.[3]
-
MbaA: An inner membrane protein with both a periplasmic sensing domain and cytoplasmic domains for a diguanylate cyclase (DGC) and a phosphodiesterase (PDE).[3][4]
-
Cyclic di-GMP (c-di-GMP): A bacterial second messenger that regulates the switch between motile and sessile lifestyles.
The signaling mechanism proceeds as follows:
-
Extracellular norspermidine is transported into the periplasm.
-
In the periplasm, norspermidine binds to the NspS protein.[3]
-
The norspermidine-NspS complex interacts with the periplasmic domain of the inner membrane protein MbaA.[4][5]
-
This interaction is proposed to inhibit the phosphodiesterase (PDE) activity of MbaA's cytoplasmic EAL domain.[4][5]
-
Inhibition of PDE activity leads to an increase in the intracellular concentration of the second messenger c-di-GMP.[5]
-
Elevated c-di-GMP levels activate downstream transcription factors, such as VpsR and VpsT.
-
These transcription factors then bind to the promoter regions of the vps (Vibrio polysaccharide synthesis) operons, upregulating the expression of genes required for the synthesis of the exopolysaccharide matrix of the biofilm.
Caption: Norspermidine Signaling Pathway in V. cholerae.
Quantitative Data Summary
The signaling activity of norspermidine has been quantified through various experimental approaches. The following tables summarize key quantitative findings from the literature.
Table 1: Norspermidine Concentrations and Biofilm Effects
| Organism | Norspermidine Concentration | Observed Effect | Reference |
|---|---|---|---|
| Vibrio cholerae | >10 µM | Activation of biofilm formation | [3][4] |
| Vibrio cholerae | 10 µM | Increased vpsL gene expression | [4] |
| Salmonella enterica | 100 - 1,000 µM | Small, significant increase in biofilm production | |
| Escherichia coli | >100 µM | Reduced biofilm formation |
| Multi-drug Resistant Isolates | 5 - 20 mM | Variable biofilm dispersal and inhibition | |
Table 2: Gene Expression and Protein Stability Data
| Parameter | Organism/Protein | Condition | Quantitative Change | Reference |
|---|---|---|---|---|
| vpsL Transcription | V. cholerae ΔmbaA mutant | - | ~2-fold increase vs. Wild Type | |
| vpsL Transcription | V. cholerae Wild Type | + 10 µM Norspermidine | Increase in expression | [4] |
| Protein Melting Temp (Tm) | V. cholerae NspS | Unbound | ~47 °C |
| Protein Melting Temp (Tm) | V. cholerae NspS | + Spermine | Increased Tm, indicating binding | |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate norspermidine signaling.
Biofilm Quantification using Crystal Violet
This assay measures the total biomass of a biofilm adhered to a surface.
Workflow Diagram:
Caption: Crystal Violet Biofilm Assay Workflow.
Methodology:
-
Inoculation: Grow bacterial strains overnight in an appropriate liquid medium (e.g., LB broth). Dilute the overnight cultures 1:100 into fresh medium. For test conditions, supplement the medium with the desired concentration of norspermidine. Add 100-200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate.
-
Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at the optimal temperature for biofilm formation (e.g., 28°C or 37°C).
-
Washing: Discard the liquid culture from the wells by inverting and flicking the plate. Gently wash the wells 2-3 times with distilled water or PBS to remove non-adherent, planktonic cells. After the final wash, remove excess liquid by blotting on paper towels.
-
Staining: Add 125-200 µL of a 0.1% (w/v) crystal violet solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 10-15 minutes.
-
Final Wash: Remove the crystal violet solution and wash the plate 3-4 times with distilled water. It is critical to remove all unbound dye.
-
Drying: Allow the plate to air dry completely (e.g., inverted for 2+ hours).
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., 95% ethanol, 30% acetic acid, or DMSO) to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature.
-
Quantification: Transfer 125-150 µL of the solubilized dye from each well to a new, flat-bottom 96-well plate. Measure the absorbance at a wavelength of 550-595 nm using a microplate reader. The absorbance value is directly proportional to the biofilm biomass.
NspS-Norspermidine Binding via Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures changes in the thermal stability of a protein upon ligand binding. A stabilizing ligand will increase the protein's melting temperature (Tm).
Workflow Diagram:
Caption: Thermal Shift Assay (TSA) Workflow.
Methodology:
-
Reagent Preparation:
-
Protein: Purified NspS protein diluted in a suitable buffer (e.g., 10 mM Tris pH 8, 150 mM NaCl). The final protein concentration is typically in the µM range.
-
Dye: A fluorescent dye such as SYPRO Orange, which binds to hydrophobic regions of unfolded proteins. Prepare a stock solution and dilute it for a final concentration of ~5x in the assay.
-
Ligand: A stock solution of norspermidine. A range of concentrations should be tested.
-
-
Assay Setup: In the wells of a 96-well or 384-well qPCR plate, combine the protein, buffer, SYPRO Orange dye, and either the ligand (norspermidine) or a vehicle control (buffer). The final volume is typically 20-25 µL.
-
Thermal Denaturation: Place the sealed plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange (e.g., 470/570 nm).
-
Data Analysis: The output will be a series of fluorescence intensity readings at each temperature point for each well. Plot fluorescence versus temperature to generate a sigmoidal melting curve. The melting temperature (Tm) is the midpoint of the transition, which can be determined by finding the peak of the first derivative of the curve.
-
Interpretation: Compare the Tm of the protein in the presence and absence of norspermidine. A positive shift in Tm (ΔTm) indicates that the ligand binds to and stabilizes the protein.
Quantification of Intracellular c-di-GMP
This protocol describes the extraction and relative quantification of c-di-GMP from bacterial cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow Diagram:
Caption: c-di-GMP Quantification Workflow.
Methodology:
-
Cell Harvesting: Grow bacterial cultures to the desired phase under the appropriate conditions (e.g., with and without norspermidine). Harvest a volume of culture normalized to cell density (e.g., a volume equivalent to 1 mL at an OD600 of 1.8). Pellet the cells by centrifugation. This step must be done quickly to prevent changes in nucleotide levels.
-
Extraction: Resuspend the cell pellet in an extraction solvent. A common method is to use an acetonitrile/methanol/water (40:40:20) solution. Lyse the cells by methods such as heating (e.g., 95°C for 10 min) or bead beating.[6]
-
Clarification: Centrifuge the lysate at high speed (e.g., >16,000 x g) to pellet cell debris.
-
Drying and Resuspension: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).
-
Sample Preparation: Resuspend the dried nucleotide extract in a small, precise volume of ultrapure water or a mobile phase-compatible buffer. Filter the sample through a 0.2 µm syringe filter to remove any remaining particulates.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the sample onto a reverse-phase C18 HPLC column. Elute the nucleotides using a gradient of solvents, typically involving ammonium acetate and methanol.[9]
-
Mass Spectrometry: Analyze the eluate using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific parent-to-fragment ion transition for c-di-GMP.
-
-
Quantification: Generate a standard curve by running known concentrations of a c-di-GMP standard. Calculate the concentration of c-di-GMP in the bacterial extracts by comparing their peak areas to the standard curve. Normalize the final value to the total protein content or cell number of the initial sample.
Conclusion and Future Directions
The characterization of the norspermidine signaling pathway in Vibrio cholerae has provided a paradigm for how bacteria can utilize unique polyamines to interpret environmental cues and regulate complex multicellular behaviors like biofilm formation. The NspS-MbaA system represents a sophisticated two-component system that directly links periplasmic ligand binding to the modulation of an intracellular second messenger. For researchers and drug development professionals, this pathway presents a novel target. Inhibiting this signaling cascade could offer a strategy to prevent or disrupt biofilm formation, potentially increasing the efficacy of conventional antibiotics and mitigating the virulence of pathogenic bacteria.
Future research should focus on:
-
Elucidating the role of this compound: While the signaling role of norspermidine is established, the specific function of its derivative, this compound, as a signaling molecule in its own right requires further investigation.
-
Exploring other prokaryotes: The prevalence and function of this signaling system in other bacterial species, particularly other pathogens, is a critical area for future study.
-
Structural Biology: High-resolution structures of the NspS-MbaA complex, both with and without bound norspermidine, would provide invaluable insights into the precise mechanism of signal transduction across the inner membrane.
-
Drug Discovery: Screening for small molecule inhibitors of the NspS-norspermidine interaction or modulators of MbaA activity could lead to the development of new anti-biofilm therapeutics.
References
- 1. Functional identification of bacterial spermine, thermospermine, this compound, norspermidine, spermidine, and N1-aminopropylagmatine synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New routes for spermine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence-based assay for measuring aminopropyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a Novel Aminopropyltransferase Involved in the Synthesis of Branched-Chain Polyamines in Hyperthermophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional identification of bacterial spermine, thermospermine, this compound, norspermidine, spermidine, and N1-aminopropylagmatine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Norspermine's Influence on Microbial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norspermine, a naturally occurring polyamine, is emerging as a significant modulator of microbial physiology. Its influence extends from the intricate regulation of biofilm formation and quorum sensing to impacting virulence and fundamental cellular processes. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in the microbial world. It synthesizes current quantitative data, details key experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development. Understanding the nuanced effects of this compound is critical for harnessing its potential in novel antimicrobial strategies and for deciphering the complex chemical communication that governs microbial communities.
Introduction
Polyamines are ubiquitous polycationic molecules essential for various cellular functions in both prokaryotes and eukaryotes. Among them, this compound stands out for its diverse and often species-specific effects on microbial behavior. Initially identified for its role in the biofilm lifecycle of Vibrio cholerae, research has expanded to reveal its impact on a range of pathogenic and non-pathogenic microbes.[1][2][3] This guide will dissect the current understanding of this compound's mechanisms of action, its influence on critical microbial processes, and the experimental approaches used to elucidate these functions. The information presented herein is intended to serve as a foundational resource for leveraging the physiological effects of this compound in research and therapeutic development.
The Dichotomous Role of this compound in Biofilm Formation
One of the most extensively studied aspects of this compound's influence on microbial physiology is its role in biofilm formation, where it exhibits a striking duality, acting as both an inhibitor and a promoter depending on the bacterial species and concentration.
This compound as a Biofilm Inhibitor and Dispersal Agent
In several clinically relevant bacteria, this compound has demonstrated potent anti-biofilm activity. It can both prevent the initial formation of biofilms and disperse established ones. This effect is often concentration-dependent.
For instance, in multidrug-resistant clinical isolates, this compound has shown variable but significant inhibitory and dispersive activity. In Acinetobacter baumannii, concentrations of 5 to 20 mM have been effective, with this species being particularly sensitive to its effects.[1] Similarly, in Pseudomonas aeruginosa, this compound has been shown to inhibit biofilm formation at concentrations starting from 0.1 mmol/L and to eradicate 24-hour mature biofilms at 1 mmol/L.[4][5] Studies on Staphylococcus aureus have also reported biofilm inhibition by this compound, although in some cases, this effect is linked to the inhibition of planktonic cell growth at higher concentrations.[1][6] In Escherichia coli, this compound has been found to reduce the amount of biofilm formed.[7][8][9][10][11]
The proposed mechanisms for this inhibitory action are multifaceted and include:
-
Inhibition of Motility: In A. baumannii, this compound has been shown to inhibit bacterial motility, a crucial step in the initial stages of biofilm formation.[1]
-
Downregulation of Quorum Sensing: this compound can interfere with cell-to-cell communication by downregulating the expression of genes involved in quorum sensing, as observed in P. aeruginosa and A. baumannii.[1][4][5]
-
Prevention of Cell-Surface Attachment: Evidence suggests that this compound can hinder the initial attachment of bacteria to surfaces, a prerequisite for biofilm development.[4][5]
This compound as a Biofilm Enhancer
Conversely, in Vibrio cholerae, this compound acts as a positive regulator of biofilm formation. It enhances biofilm formation at concentrations as low as 10 µM, with a threefold increase observed at 100 µM.[12] This effect is mediated by a specific signaling pathway, which will be detailed later in this guide. Interestingly, in some instances with P. aeruginosa, exposure to this compound has been observed to significantly enhance biofilm formation, highlighting the context-dependent nature of its effects.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data available on the effects of this compound on various microbial activities.
Table 1: Effect of this compound on Biofilm Formation and Dispersal
| Bacterial Species | Effect | Concentration | Reference |
| Acinetobacter baumannii | Inhibition/Dispersal | 5 - 20 mM | [1] |
| Pseudomonas aeruginosa | Inhibition | Starts at 0.1 mmol/L | [4][5] |
| Eradication (24h biofilm) | 1 mmol/L | [4][5] | |
| Staphylococcus aureus | Inhibition | High concentrations | [1][6] |
| Escherichia coli | Inhibition | Not specified | [7][8][9][10][11] |
| Vibrio cholerae | Enhancement | 10 - 100 µM | [12] |
Table 2: Effect of this compound on Bacterial Growth
| Bacterial Species | Effect | Concentration | Reference |
| Pseudomonas aeruginosa | Bactericidal | High doses | [4][5] |
| Staphylococcus aureus | Growth inhibition | High concentrations | [1][6] |
| Escherichia coli & Salmonella enterica | Reduced planktonic growth | High concentrations | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its influence on microbial physiology by modulating specific signaling pathways, most notably those involved in quorum sensing and second messenger signaling.
The NspS-MbaA Signaling Pathway in Vibrio cholerae
The most well-characterized signaling pathway involving this compound is the NspS-MbaA system in Vibrio cholerae. This system acts as a sensor for extracellular this compound and plays a pivotal role in regulating the switch between planktonic and biofilm lifestyles.
-
NspS (Norspermidine Sensor): A periplasmic binding protein that directly interacts with this compound.[2]
-
MbaA (Membrane-bound c-di-GMP phosphodiesterase): An inner membrane protein with both GGDEF and EAL domains, which are responsible for the synthesis and degradation of cyclic dimeric GMP (c-di-GMP), respectively.
The binding of this compound to NspS is thought to induce a conformational change that inhibits the phosphodiesterase (EAL domain) activity of MbaA. This leads to an accumulation of the intracellular second messenger c-di-GMP. Elevated levels of c-di-GMP, in turn, activate the transcription of genes responsible for the synthesis of the biofilm matrix exopolysaccharide, thereby promoting biofilm formation.[2]
NspS-MbaA signaling pathway in Vibrio cholerae.
Quorum Sensing Interference
In bacteria like P. aeruginosa and A. baumannii, this compound appears to interfere with quorum sensing (QS) systems. While the precise molecular targets are not as clearly defined as in the NspS-MbaA pathway, studies have shown that this compound treatment leads to the downregulation of genes involved in the synthesis of QS signal molecules, such as acyl-homoserine lactones (AHLs).[1] This disruption of cell-to-cell communication likely contributes to the observed inhibition of biofilm formation and virulence.
References
- 1. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamine-independent growth and biofilm formation, and functional spermidine/spermine N-acetyltransferases in Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Effects of norspermidine and spermidine on biofilm formation by potentially pathogenic Escherichia coli and Salmonella enterica wild-type strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Effects of Norspermidine and Spermidine on Biofilm Formation by Potentially Pathogenic Escherichia coli and Salmonella enterica Wild-Type Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
The Ubiquitous Amines: A Technical Guide to the Natural Sources and Distribution of Norspermine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Norspermine and its precursor, norspermidine, are polyamines found across all domains of life, from extremophilic archaea to bacteria, algae, and plants. Unlike the canonical polyamines spermine and spermidine, the distribution and biosynthetic pathways of these "non-standard" polyamines are more varied, reflecting diverse evolutionary adaptations. In bacteria such as Vibrio cholerae, norspermidine is a critical signaling molecule for biofilm formation and a structural component of siderophores. In extremophiles, this compound is part of a complex cocktail of unusual polyamines that stabilize macromolecules at high temperatures. Its widespread presence in eukaryotic algae suggests fundamental roles in these primary producers. This guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and key signaling pathways of this compound, supported by quantitative data and detailed experimental methodologies for its analysis.
Natural Sources and Distribution of this compound and Norspermidine
This compound and norspermidine are not universally present in all organisms but are widely distributed in specific phylogenetic groups, often in response to particular environmental pressures or for specialized metabolic functions.
-
Bacteria : The most well-characterized sources of these polyamines are bacteria, particularly within the order Vibrionales. In Vibrio cholerae, norspermidine is synthesized endogenously and also acts as an environmental signal to promote biofilm formation.[1][2] It is a key structural component of the siderophore vibriobactin, which is essential for iron acquisition.[2] this compound and norspermidine have also been identified in other bacteria, including various thermophiles.[3]
-
Archaea : Extremophiles, particularly hyperthermophilic archaea, utilize a diverse array of polyamines to protect cellular components from thermal degradation. The crenarchaeon Pyrobaculum calidifontis, which thrives at temperatures up to 95°C, contains this compound as its major intracellular polyamine, with norspermidine also present.[4] Similarly, the extreme thermophile Thermus thermophilus produces over 16 different polyamines, including norspermidine and this compound, with their relative concentrations changing in response to growth temperature.[3][5][6]
-
Eukaryotes : The distribution in eukaryotes is broad but concentrated in lower life forms.
-
Algae : Norspermidine and this compound are widely distributed across at least seven phyla of eukaryotic algae, including red (Rhodophyta), brown (Phaeophyta), and green (Chlorophyta) algae.[7] In many microalgae, norspermidine is the most abundant polyamine.[8] For instance, in the green alga Chlamydomonas reinhardtii, the concentration of norspermidine is approximately 450 times higher than that of thermospermine.[2]
-
Plants : While less common than in algae, this compound and norspermidine are found in certain plants. The lycophyte Selaginella lepidophylla (resurrection plant) accumulates both thermospermine and norspermidine.[2]
-
Arthropods : Early studies have also reported the presence of norspermidine and this compound derivatives in arthropods.
-
Quantitative Distribution Data
The following table summarizes available quantitative data on the concentration of this compound and its direct precursor, norspermidine, in various organisms. Concentrations can vary significantly based on growth conditions, developmental stage, and analytical methods.
| Organism/Group | Species | Tissue/Cell Type | Norspermidine Conc. | This compound Conc. | Reference(s) |
| Bacteria | Vibrio cholerae | Whole-cell extract | ~0.6 µmol/g | Not Reported | [9] |
| Archaea | Pyrobaculum calidifontis | Whole cells | Minor component | Major polyamine | [4] |
| Eukaryotic Algae | Brown Algae (Phaeophyceae) | Whole thalli | Present | Present, up to 1.20 µmol/g wet wt* | [7] |
| Eukaryotic Algae | Chlamydomonas reinhardtii | Whole cells | 450-fold higher than thermospermine | Absent | [2] |
*Note: The original source reports spermine concentration; this compound is confirmed present but not individually quantified in the abstract. The value is used here as an indicator of tetra-amine levels in this group.
Biosynthesis of this compound
There are two primary routes for the biosynthesis of norspermidine, the direct precursor to this compound. The subsequent conversion of norspermidine to this compound is typically carried out by an aminopropyltransferase.
Pathway I: The Aspartate β-Semialdehyde-Dependent Pathway
This is the canonical pathway found predominantly in the Vibrionales order of bacteria.[2] It begins with aspartate β-semialdehyde and proceeds through the formation of the key intermediate 1,3-diaminopropane (DAP).
-
DAP Formation : Aspartate β-semialdehyde is converted to 1,3-diaminopropane (DAP) via two enzymatic steps catalyzed by L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT) and L-2,4-diaminobutyrate decarboxylase (DABA DC).
-
Norspermidine Synthesis : DAP is then converted to norspermidine through the action of carboxynorspermidine synthase (CANSS) and carboxynorspermidine decarboxylase (CANSDC).
-
This compound Synthesis : Norspermidine is subsequently aminopropylated by a this compound synthase (an aminopropyltransferase) using decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor to yield this compound.
Pathway II: The Hybrid Biosynthetic-Catabolic Pathway
Many organisms that produce norspermidine, including algae and some plants, lack the genes for the aspartate-dependent pathway. In these organisms, a hybrid pathway is utilized where norspermidine is produced from the catabolism of another polyamine, thermospermine (an isomer of spermine).[2]
-
Thermospermine Synthesis : Spermidine is converted to thermospermine by thermospermine synthase, using dcSAM as the aminopropyl donor.
-
Norspermidine Formation : Thermospermine is then oxidized by a polyamine oxidase (PAO) to yield norspermidine. This has been demonstrated using the polyamine oxidase from Selaginella lepidophylla (SelPAO5).[2]
-
This compound Synthesis : As in the primary pathway, norspermidine can then be converted to this compound by an aminopropyltransferase. Interestingly, some thermospermine synthases have relaxed substrate specificity and can catalyze this step, converting norspermidine to this compound.
Norspermidine Signaling in Vibrio cholerae
In V. cholerae, extracellular norspermidine is a key environmental signal that promotes biofilm formation. This signaling is mediated by the NspS-MbaA two-component system, which modulates intracellular levels of the second messenger, cyclic diguanylate monophosphate (c-di-GMP).[9][10]
-
Signal Perception : Norspermidine in the periplasm binds to the periplasmic sensor protein NspS.[11]
-
Signal Transduction : The norspermidine-NspS complex interacts with the periplasmic domain of the inner membrane protein MbaA. MbaA has two cytoplasmic domains: a GGDEF domain that synthesizes c-di-GMP and an EAL domain that degrades it.
-
Cellular Response : Binding of the NspS-norspermidine complex to MbaA inhibits its EAL phosphodiesterase activity.[11] This leads to an accumulation of c-di-GMP in the cytoplasm.
-
Biofilm Formation : Elevated c-di-GMP levels activate transcription factors (e.g., VpsT), which in turn upregulate the expression of genes responsible for synthesizing the biofilm matrix components, known as Vibrio polysaccharide (VPS). This results in enhanced biofilm formation. Conversely, other polyamines like spermine can compete for NspS binding and stimulate the phosphodiesterase activity of MbaA, leading to biofilm dispersal.[11]
Experimental Methodologies: Quantification of this compound
The accurate quantification of this compound and other polyamines from biological samples requires extraction, derivatization to add a chromophore or fluorophore, and separation by High-Performance Liquid Chromatography (HPLC). The following is a representative protocol based on benzoylation, a robust and common derivatization method.[12][13]
Detailed Protocol for Polyamine Extraction and Analysis
I. Sample Preparation and Extraction
-
Homogenization : Weigh approximately 100-200 mg of tissue or cell pellet. Homogenize in 1.5 mL of ice-cold 5% (v/v) perchloric acid (PCA) using a mortar and pestle or a mechanical homogenizer. Use plastic vials and tubes throughout the procedure to prevent polyamine adhesion to glass surfaces.[12]
-
Incubation : Incubate the homogenate on ice for 1 hour to allow for complete protein precipitation and polyamine extraction.
-
Centrifugation : Centrifuge the samples at 15,000 x g for 40 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant, which contains the free polyamine fraction. The supernatant can be stored at -20°C or used immediately for derivatization.
II. Benzoylation (Derivatization)
-
Alkalinization : In a fresh microcentrifuge tube, mix 500 µL of the PCA extract with 1 mL of 2N NaOH.
-
Reaction Initiation : Add 10 µL of benzoyl chloride. Vortex the mixture vigorously for 30 seconds.[12]
-
Incubation : Incubate at room temperature (or 37°C for optimal reaction) for 20-30 minutes to allow the derivatization reaction to complete.[13]
-
Reaction Termination : Stop the reaction by adding 2 mL of saturated NaCl solution and vortex briefly.
III. Extraction of Benzoylated Polyamines
-
Solvent Extraction : Add 2 mL of diethyl ether (or chloroform for certain derivatives) to the tube. Vortex for 1-2 minutes to extract the benzoylated polyamines into the organic phase.[12][13]
-
Phase Separation : Centrifuge at 2,500 x g for 15 minutes to achieve clear separation of the aqueous and organic layers.[13]
-
Collection : Carefully transfer the upper organic (ether) layer to a new tube.
-
Drying : Evaporate the organic solvent to dryness under a stream of nitrogen gas or in a vacuum concentrator at 50-60°C.
-
Reconstitution : Redissolve the dried residue in 100-200 µL of the HPLC mobile phase (e.g., 60% methanol).[12][14] Filter through a 0.45 µm syringe filter before injection.
IV. HPLC Analysis
-
HPLC System : A standard HPLC system equipped with a UV detector is required.
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with Methanol:Water (e.g., 60:40 v/v).[14] A gradient program may be used for better separation of a complex mixture.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 254 nm.[13]
-
Quantification : Prepare standard curves using known concentrations of this compound and other polyamine standards treated with the same extraction and derivatization procedure. Calculate sample concentrations by comparing peak areas to the standard curve.
Conclusion
This compound and its precursor norspermidine are significant, albeit non-canonical, polyamines with a widespread and functionally important distribution in nature. Their roles range from serving as essential signaling molecules in bacterial communities to acting as crucial stabilizing agents in extremophiles. The existence of distinct biosynthetic pathways highlights their convergent evolution to fulfill specific physiological needs. For researchers in microbiology, phycology, and drug development, understanding the distribution and function of this compound can open new avenues for research, such as developing novel anti-biofilm agents or harnessing the properties of extremophile-derived molecules. The methodologies outlined in this guide provide a robust framework for the continued investigation of these fascinating and functionally diverse biomolecules.
References
- 1. Polyamine analysis of brown-algal seaweeds (class Phaeophyceae) from food markets: Distribution of diaminohexane, penta-amines, and hexa-amine [agris.fao.org]
- 2. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine distributions in thermophilic eubacteria belonging to Thermus and Acidothermus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Stabilization of nucleic acids by unusual polyamines produced by an extreme thermophile, Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsmrs.jp [jsmrs.jp]
- 8. Polyamines in Microalgae: Something Borrowed, Something New - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse regulation of Vibrio cholerae biofilm dispersal by polyamine signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plant-stress.weebly.com [plant-stress.weebly.com]
- 13. iiste.org [iiste.org]
- 14. researchgate.net [researchgate.net]
Enzymatic Synthesis of Norspermine from Spermidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the enzymatic synthesis of norspermine, a tetraamine with significant biological and therapeutic potential. The focus is on the conversion of the ubiquitous triamine, spermidine, into this compound through a multi-step enzymatic pathway. This document details two primary biosynthetic routes: the aspartate β-semialdehyde-dependent pathway and a hybrid biosynthetic-catabolic pathway. Emphasis is placed on the latter, which involves the sequential action of thermospermine synthase and polyamine oxidase. This guide furnishes detailed experimental protocols, quantitative data on enzyme kinetics, and visual representations of the biochemical pathways to facilitate research and development in this area.
Introduction
Polyamines are a class of aliphatic polycations essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation. While spermidine and spermine are the most well-known polyamines, there is growing interest in their structural analogue, this compound. The unique structural properties of this compound confer distinct biological activities, making its enzymatic synthesis a topic of considerable interest for researchers in biochemistry, microbiology, and drug development. This guide elucidates the enzymatic pathways for the synthesis of this compound from spermidine, providing a comprehensive resource for researchers in the field.
Biosynthetic Pathways of this compound
Two principal enzymatic pathways for the biosynthesis of norspermidine, the direct precursor to this compound, have been characterized.
Aspartate β-Semialdehyde-Dependent Pathway
Predominantly found in bacteria of the order Vibrionales, this pathway commences with aspartate β-semialdehyde.[1] Key enzymes in this pathway include L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT), L-2,4-diaminobutyrate decarboxylase (DABA DC), L-carboxynorspermidine synthase/dehydrogenase (CANSDH), and L-carboxynorspermidine decarboxylase (CANSDC).[1] This pathway, while well-characterized, does not directly utilize spermidine as a precursor.
Hybrid Biosynthetic-Catabolic Pathway from Spermidine
A more recently elucidated pathway, and the central focus of this guide, enables the synthesis of this compound from spermidine. This multi-step process involves a hybrid of biosynthetic and catabolic reactions.[2]
The key steps are:
-
Conversion of Spermidine to Thermospermine: This reaction is catalyzed by the enzyme thermospermine synthase . An example of a highly efficient thermospermine synthase is CrACL5 from the green alga Chlamydomonas reinhardtii.[2]
-
Oxidation of Thermospermine to Norspermidine: The subsequent step involves the oxidation of thermospermine, yielding norspermidine. This is carried out by a polyamine oxidase , such as SelPAO5 from the lycophyte plant Selaginella lepidophylla.[2]
-
Aminopropylation of Norspermidine to this compound: The final step is the addition of an aminopropyl group to norspermidine to form this compound. Interestingly, some thermospermine synthases, including CrACL5, have been shown to catalyze this reaction.[2]
Key Enzymes and Their Properties
A thorough understanding of the enzymes involved is critical for the successful synthesis of this compound from spermidine.
Thermospermine Synthase (e.g., CrACL5)
Thermospermine synthases are aminopropyltransferases that catalyze the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine, forming thermospermine. The enzyme from Chlamydomonas reinhardtii (CrACL5) is particularly efficient in this conversion.[2] Furthermore, CrACL5 can utilize norspermidine as a substrate to produce this compound.[2]
Polyamine Oxidase (e.g., SelPAO5)
Polyamine oxidases are flavin-dependent enzymes that catalyze the oxidation of polyamines. The polyamine oxidase 5 from Selaginella lepidophylla (SelPAO5) has been shown to efficiently oxidize thermospermine to norspermidine.[2] This enzyme can also catalyze the reverse reaction, converting this compound back to norspermidine.[2]
Carboxynorspermidine Synthase from Vibrio alginolyticus
For researchers interested in the alternative pathway, carboxynorspermidine synthase from Vibrio alginolyticus is a key enzyme. It catalyzes the NADPH-dependent reduction of the Schiff base formed from L-aspartic β-semialdehyde and 1,3-diaminopropane to produce carboxynorspermidine.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Specific Activity | Km Values |
| Carboxynorspermidine Synthase | Vibrio alginolyticus | 7.25 - 7.5 | 37 | 31.0 µmol/min/mg | Schiff base: 4.68 mM, NADPH: 1.51 mM |
Experimental Protocols
Co-expression of Thermospermine Synthase (CrACL5) and Polyamine Oxidase (SelPAO5) in E. coli
This protocol describes a method for the production of norspermidine from endogenous spermidine in E. coli by co-expressing CrACL5 and SelPAO5.
4.1.1. Plasmid Construction
The coding sequences for CrACL5 and SelPAO5 can be cloned into a dual-expression vector system, such as the pETDuet-1 and pACYCDuet-1 vectors, which allow for the simultaneous expression of two proteins.
4.1.2. Expression in E. coli
-
Transformation: Co-transform competent E. coli BL21(DE3) cells with the expression plasmids containing the CrACL5 and SelPAO5 genes.
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Incubation: Continue to incubate the cultures at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16-18 hours) to allow for protein expression and enzymatic conversion of polyamines.
-
Cell Harvesting: Harvest the cells by centrifugation.
Extraction and Quantification of Polyamines
4.2.1. Polyamine Extraction
-
Resuspend the cell pellet in a suitable buffer (e.g., 5% perchloric acid).[3]
-
Lyse the cells by sonication or other appropriate methods on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the polyamines.
4.2.2. Derivatization of Polyamines for HPLC Analysis (Benzoylation)
-
To 100 µL of the polyamine-containing supernatant, add 300 µL of 2N NaOH and 3 µL of benzoyl chloride.[4]
-
Vortex the mixture and incubate at room temperature for 20 minutes.[4]
-
Stop the reaction by adding 500 µL of saturated NaCl solution.[4]
-
Extract the benzoylated polyamines with 500 µL of chloroform.[4]
-
Centrifuge to separate the phases and collect the lower chloroform phase.
-
Evaporate the chloroform to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.[3]
4.2.3. HPLC Analysis
Separation of benzoylated polyamines can be achieved using a reversed-phase C18 column with a methanol-water gradient.[4] Detection is typically performed using a UV detector at 254 nm.[4]
4.2.4. GC-MS Analysis
An alternative method for polyamine quantification is GC-MS following derivatization, for example, with pentafluoropropionic anhydride (PFPA).[5] This method offers high sensitivity and specificity.
Enzymatic Assay for Polyamine Oxidase Activity
The activity of polyamine oxidases can be determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction. A common method involves a peroxidase-coupled assay.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, horseradish peroxidase, a chromogenic or fluorogenic substrate for peroxidase (e.g., luminol for chemiluminescence or 4-aminoantipyrine for colorimetric detection), and inhibitors of other amine oxidases (e.g., pargyline and aminoguanidine).[6][7]
-
Initiation: Start the reaction by adding the polyamine substrate (e.g., thermospermine or this compound).
-
Detection: Monitor the change in absorbance or fluorescence over time to determine the rate of H₂O₂ production, which is proportional to the polyamine oxidase activity.[6][7]
Signaling Pathways and Logical Relationships
The enzymatic synthesis of this compound from spermidine is a multi-step process. The following diagrams illustrate the key pathways and experimental workflow.
In Vibrio cholerae, norspermidine acts as an extracellular signal that promotes biofilm formation through the NspS/MbaA signaling pathway.[8][9] Norspermidine binds to the periplasmic sensor protein NspS, which in turn modulates the activity of the inner membrane protein MbaA, a diguanylate cyclase-phosphodiesterase.[8] This leads to an increase in the intracellular concentration of cyclic di-GMP (c-di-GMP), a second messenger that upregulates the expression of genes involved in biofilm formation.[1] While direct signaling pathways for this compound are less characterized, its structural similarity to norspermidine suggests potential involvement in similar regulatory networks.
Conclusion
The enzymatic synthesis of this compound from spermidine presents a viable and controllable method for producing this important polyamine. The hybrid biosynthetic-catabolic pathway, utilizing thermospermine synthase and polyamine oxidase, offers a promising route for the efficient conversion of spermidine. This technical guide provides the foundational knowledge and experimental framework necessary for researchers to embark on the synthesis and study of this compound, paving the way for further discoveries in its biological roles and potential therapeutic applications.
References
- 1. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plant-stress.weebly.com [plant-stress.weebly.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Assay for Mammalian Spermine Oxidase: A Polyamine Catabolic Enzyme Implicated in Drug Response and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinations of Polyamine Oxidase (PAO) Activity [bio-protocol.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Norspermine Precursors in Polyamine Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines are ubiquitous polycationic molecules essential for a wide range of cellular processes, including cell growth, differentiation, and stress response. While the roles of common polyamines like putrescine, spermidine, and spermine have been extensively studied, the significance of less common polyamines such as norspermine is an emerging area of research. This technical guide provides a comprehensive overview of the metabolic pathways leading to the synthesis of this compound, focusing on its precursors and the enzymes involved. It is intended for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are interested in the intricacies of polyamine metabolism.
This compound Biosynthesis: A Multi-faceted Pathway
This compound is a tetraamine synthesized from its direct precursor, norspermidine. The biosynthesis of norspermidine itself can occur through several distinct pathways, highlighting the metabolic flexibility of organisms that produce these "uncommon" polyamines.
The Aspartate β-Semialdehyde-Dependent Pathway
Primarily found in bacteria of the Vibrionales order, this pathway begins with the formation of 1,3-diaminopropane (DAP). DAP is then converted to norspermidine through a two-step process involving carboxynorspermidine as an intermediate.[1][2]
-
Step 1: 1,3-Diaminopropane (DAP) Synthesis: The initial steps involve the conversion of aspartate β-semialdehyde to DAP.
-
Step 2: Norspermidine Synthesis: DAP is subsequently converted to carboxynorspermidine by L-carboxynorspermidine synthase/dehydrogenase (CANSDH).[2]
-
Step 3: Decarboxylation: Finally, L-carboxynorspermidine decarboxylase (CANSDC) removes the carboxyl group to yield norspermidine.[2]
The Hybrid Biosynthetic-Catabolic Pathway
An alternative route to norspermidine involves a combination of anabolic and catabolic reactions, starting from the common polyamine spermidine.[2][3][4] This pathway has been elucidated through studies in various organisms, including the lycophyte Selaginella lepidophylla and the alga Chlamydomonas reinhardtii.[1][2][5]
-
Step 1: Thermospermine Synthesis: Spermidine is converted to thermospermine by the action of thermospermine synthase.[2][3]
-
Step 2: Oxidation to Norspermidine: Thermospermine is then oxidized by a specific polyamine oxidase (PAO), such as SelPAO5 from S. lepidophylla, to produce norspermidine.[1][5][6]
Direct Aminopropylation of 1,3-Diaminopropane
Some thermospermine synthases have been shown to directly utilize 1,3-diaminopropane (DAP) as a substrate, adding an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to form norspermidine.[3][7]
From Norspermidine to this compound
The final step in this compound biosynthesis is the addition of a second aminopropyl group to norspermidine. This reaction is catalyzed by aminopropyltransferases, with both spermine synthase and thermospermine synthase demonstrating the ability to utilize norspermidine as a substrate.[3][7][8]
-
Enzymes: Spermine synthase and thermospermine synthase.
-
Substrates: Norspermidine and decarboxylated S-adenosylmethionine (dcSAM).
-
Product: this compound.
Quantitative Data on this compound Metabolism
Quantitative data on the kinetics of this compound synthesis and the intracellular concentrations of its precursors are crucial for understanding the regulation of its metabolic pathway. While specific kinetic parameters for this compound synthesis are not extensively documented, data for related reactions and intracellular polyamine levels provide valuable context.
| Enzyme | Substrate | Km | Vmax | Organism |
| Spermine Synthase | Spermidine | 60 µM | - | Bovine Brain[9][10] |
| dcSAM | 0.1 µM | - | Bovine Brain[9][10] | |
| Thermospermine Synthase (Pc-SpeE) | Norspermidine | 0.08 ± 0.01 mM | 1.1 ± 0.0 U/mg | Pyrobaculum calidifontis[4] |
| Agmatine | 0.05 ± 0.01 mM | 1.4 ± 0.0 U/mg | Pyrobaculum calidifontis[4] | |
| Spermidine | 0.20 ± 0.02 mM | 0.7 ± 0.0 U/mg | Pyrobaculum calidifontis[4] | |
| Polyamine Oxidase (SelPAO5) | Thermospermine | - | - | Selaginella lepidophylla[1][5][6] |
| Spermine | - | - | Selaginella lepidophylla[1][5][6] | |
| Spermidine/Spermine N1-acetyltransferase (SSAT-1) | Norspermidine | High Affinity | - | Human[11] |
| Spermidine/Spermine N1-acetyltransferase (SSAT-2) | Norspermidine | Highest Affinity | - | Human[11] |
| Polyamine | Organism | Tissue/Condition | Concentration |
| This compound | Pyrobaculum calidifontis | Aerobic culture | ~15 µmol/g wet weight[12] |
| Pyrobaculum calidifontis | Anaerobic culture | ~12 µmol/g wet weight[12] | |
| Norspermidine | Pyrobaculum calidifontis | Aerobic culture | ~0.5 µmol/g wet weight[12] |
| Pyrobaculum calidifontis | Anaerobic culture | ~1 µmol/g wet weight[12] | |
| Spermidine | Pyrobaculum calidifontis | Aerobic culture | ~1 µmol/g wet weight[12] |
| Spermine | Guinea Pig | Atria | 1.56 ± 0.11 nmol/mg protein[13] |
| Guinea Pig | Ventricles | 0.98 ± 0.05 nmol/mg protein[13] | |
| Spermidine | Guinea Pig | Atria | 2.97 ± 0.15 nmol/mg protein[13] |
| Guinea Pig | Ventricles | 2.19 ± 0.08 nmol/mg protein[13] |
Signaling Pathways Involving this compound Precursors
The precursor to this compound, norspermidine, has been identified as a key signaling molecule in the regulation of biofilm formation in the pathogenic bacterium Vibrio cholerae.[8][14]
Extracellular norspermidine is detected by the periplasmic binding protein NspS, which in turn modulates the activity of the inner membrane protein MbaA.[8] This signaling cascade is thought to influence the levels of the second messenger cyclic di-GMP (c-di-GMP), a key regulator of biofilm formation in many bacteria.[14] While the direct signaling roles of this compound are less understood, its structural similarity to other bioactive polyamines suggests potential involvement in various cellular signaling pathways.
Experimental Protocols
Quantification of this compound and its Precursors by HPLC
This protocol is adapted from established methods for polyamine analysis and can be optimized for the specific detection of this compound and its precursors.[1][9][15][16]
a. Sample Preparation (from cell culture)
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in a known volume of 0.2 M perchloric acid (PCA).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the polyamines.
b. Derivatization (Benzoylation)
-
To a portion of the PCA extract, add 2 M NaOH and benzoyl chloride.
-
Vortex vigorously for 1-2 minutes and incubate at room temperature for 20-30 minutes.
-
Extract the benzoylated polyamines with diethyl ether.
-
Evaporate the ether layer to dryness under a stream of nitrogen.
-
Resuspend the residue in a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile).
c. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water or an isocratic mixture of methanol and water. A typical mobile phase could be 52% methanol in water.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Compare peak areas to a standard curve of known concentrations of this compound, norspermidine, and other relevant polyamines.
d. Expected Retention Times
Retention times will vary depending on the specific HPLC system, column, and mobile phase composition. However, based on published data, the elution order is generally putrescine, spermidine, thermospermine, and then spermine.[16] Norspermidine and this compound would be expected to elute in a similar region, and their exact retention times should be determined using pure standards.
In Vitro Assay for this compound Synthase Activity
This assay measures the ability of an enzyme (e.g., purified spermine synthase or thermospermine synthase) to convert norspermidine to this compound.
a. Reaction Mixture
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Norspermidine (substrate)
-
Decarboxylated S-adenosylmethionine (dcSAM) (aminopropyl group donor)
-
Purified enzyme
-
Dithiothreitol (DTT) to maintain a reducing environment
b. Procedure
-
Combine all reaction components except the enzyme and pre-incubate at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analyze the reaction products by HPLC as described in the previous protocol to quantify the amount of this compound produced.
c. Kinetic Analysis
To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of one substrate (e.g., norspermidine) while keeping the other substrate (dcSAM) at a saturating concentration. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Visualizations of Metabolic and Signaling Pathways
Caption: Overview of this compound Metabolism.
Caption: Norspermidine Signaling in Biofilm Formation.
Conclusion
The study of this compound and its precursors is a rapidly evolving field with implications for understanding fundamental cellular processes and for developing novel therapeutic strategies. This guide has provided a comprehensive overview of the known biosynthetic and catabolic pathways, the enzymes involved, and the emerging roles of these molecules in cellular signaling. The provided experimental protocols offer a starting point for researchers to further investigate the metabolism and function of this compound. As research in this area continues, a more complete picture of the physiological significance of these "uncommon" polyamines will undoubtedly emerge.
References
- 1. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamine Catabolism Revisited: Acetylpolyamine Oxidase Plays a Minor Role Due to Low Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional identification of bacterial spermine, thermospermine, this compound, norspermidine, spermidine, and N1-aminopropylagmatine synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A hybrid biosynthetic-catabolic pathway for norspermidine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of Spermine, Thermospermine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Genomic identification and biochemical characterization of a second spermidine/spermine N1-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specificity of mammalian spermidine synthase and spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functions of Polyamines in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Physiological Concentration and Analysis of Norspermine in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes in all domains of life, including bacterial growth, differentiation, and stress response. While polyamines such as putrescine and spermidine are well-characterized, a class of "unusual" polyamines, including norspermine, is gaining attention for its significant role in extremophilic bacteria. This compound, a tetraamine, is particularly prevalent in thermophiles, where it is believed to contribute to the stability of macromolecules at high temperatures. This technical guide provides a comprehensive overview of the physiological concentrations of this compound in bacteria, detailed experimental protocols for its quantification, and an exploration of its biosynthetic pathway and physiological functions.
Data Presentation: Physiological Concentrations of this compound
Quantitative data on the intracellular concentration of this compound in bacteria is limited and primarily available for thermophilic species. The following table summarizes the currently available data.
| Bacterium Species | Condition | This compound Concentration (nmol/mg protein) | Other Polyamines Detected | Reference |
| Pyrobaculum calidifontis | Aerobic Growth | ~15 | Norspermidine, Spermidine, Spermine/Thermospermine | [1] |
| Pyrobaculum calidifontis | Anaerobic Growth | ~12 | Norspermidine, Spermidine, Spermine/Thermospermine | [1] |
| Thermus thermophilus HB8 | Growth at pH 7.0, 70°C | ~2.5 (estimated from graph) | Putrescine, Norspermidine, Spermidine, Homospermidine, Thermine, Spermine/Thermospermine, and other longer/branched polyamines | [2][3] |
| Thermus thermophilus HB8 | Growth at pH 8.5, 70°C | ~1.0 (estimated from graph) | Putrescine, Norspermidine, Spermidine, Homospermidine, Thermine, Spermine/Thermospermine, and other longer/branched polyamines | [2][3] |
| Thermus thermophilus HB8 | Growth at pH 9.0, 70°C | < 0.5 (estimated from graph) | Putrescine, Norspermidine, Spermidine, Homospermidine, Thermine, Spermine/Thermospermine, and other longer/branched polyamines | [2][3] |
This compound Biosynthesis and Physiological Role
This compound is not synthesized de novo through a unique pathway but is rather derived from the triamine norspermidine. The final step in its biosynthesis is the addition of an aminopropyl group from a donor molecule, a reaction that can be catalyzed by enzymes with thermospermine synthase activity[4].
The primary physiological role of this compound in thermophilic bacteria appears to be the stabilization of nucleic acids and other macromolecules at elevated temperatures. Studies have shown that the presence of unusual polyamines, including those in the synthetic lineage of this compound, increases the melting temperature of DNA and protects it from heat-induced degradation[5][6]. The observation that the concentration of these unusual polyamines often increases with higher growth temperatures further supports this structural role[5].
Experimental Protocols
The quantification of this compound and other polyamines from bacterial cells typically involves cell lysis, acid extraction, derivatization of the polyamines, and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Polyamine Extraction from Bacterial Cells
This protocol is a synthesis of methods described for the analysis of polyamines in bacteria, including thermophiles[2][7][8].
Materials:
-
Bacterial cell pellet
-
15% Trichloroacetic acid (TCA), ice-cold
-
Sonicator
-
Centrifuge (capable of >10,000 x g and 4°C)
-
Microcentrifuge tubes
Procedure:
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) and centrifuge again.
-
Resuspend the cell pellet in a known volume of ice-cold 15% TCA.
-
Disrupt the cells by sonication on ice. The duration and intensity of sonication should be optimized for the specific bacterial species.
-
Incubate the lysate on ice for 30 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet the cell debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the polyamines, for derivatization and HPLC analysis.
Benzoylation of Polyamines for HPLC Analysis
Benzoylation is a common pre-column derivatization method that adds a chromophore to the polyamines, allowing for their detection by UV absorbance. This protocol is adapted from established methods[7].
Materials:
-
Polyamine extract (supernatant from the extraction step)
-
2N Sodium hydroxide (NaOH)
-
Benzoyl chloride
-
Saturated sodium chloride (NaCl) solution
-
Chloroform
-
Methanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the polyamine extract, add 300 µL of 2N NaOH.
-
Add 3 µL of benzoyl chloride.
-
Vortex the mixture vigorously and incubate at room temperature for 20 minutes.
-
Stop the reaction by adding 500 µL of saturated NaCl solution.
-
Extract the benzoylated polyamines by adding 500 µL of chloroform and vortexing thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower chloroform phase to a new tube.
-
Evaporate the chloroform to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Redissolve the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis (e.g., 55% methanol in water).
HPLC Analysis of Benzoylated Polyamines
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is typically used. For example, a gradient from 55% methanol to 84% methanol over 20-25 minutes[7].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Quantification: Create a standard curve using known concentrations of derivatized this compound and other polyamine standards.
Experimental and Analytical Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in bacterial samples.
Conclusion
This compound is a significant polyamine in thermophilic bacteria, where it likely plays a crucial role in maintaining the structural integrity of cellular components at high temperatures. While quantitative data on its physiological concentration are still emerging and appear to be species-specific, the methodologies for its extraction and analysis are well-established. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the unique biology of this compound and its potential as a target in extremophilic bacteria. Further research is needed to elucidate the full extent of its physiological roles and to identify any potential signaling functions it may possess.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaline Stress Causes Changes in Polyamine Biosynthesis in Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional identification of bacterial spermine, thermospermine, this compound, norspermidine, spermidine, and N1-aminopropylagmatine synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Norspermine in Quorum Sensing Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norspermine, a naturally occurring polyamine, has emerged as a significant modulator of bacterial quorum sensing (QS) pathways. Its role is remarkably pleiotropic, capable of acting as both an agonist and antagonist of QS-regulated processes, most notably biofilm formation, in a species-dependent manner. This technical guide provides an in-depth analysis of the mechanisms through which this compound interfaces with bacterial signaling networks, with a particular focus on its effects in Vibrio cholerae, Pseudomonas aeruginosa, Acinetobacter baumannii, and Streptococcus mutans. We present a synthesis of the current understanding of its interaction with signaling components, quantitative data on its biological activity, detailed experimental protocols for its study, and visual representations of the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating novel anti-biofilm strategies and the intricate role of polyamines in bacterial communication.
Introduction: Quorum Sensing and the Polyamine Connection
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process relies on the production, release, and detection of small signaling molecules termed autoinducers. As the bacterial population grows, the concentration of these autoinducers surpasses a threshold, triggering a cascade of gene expression that regulates collective behaviors such as biofilm formation, virulence factor production, and motility.
Polyamines, including this compound, are ubiquitous polycationic molecules essential for various cellular processes. Recent evidence has illuminated their function as signaling molecules in their own right, capable of influencing and integrating with established quorum sensing circuits. Norspermidine's impact is particularly noteworthy due to its divergent effects across different bacterial species, highlighting its potential as a target or tool for manipulating bacterial behavior.
This compound as a Signaling Molecule in Quorum Sensing
This compound's role in quorum sensing is best understood through its impact on biofilm formation, a key QS-regulated phenotype. Its effects can be broadly categorized as either activating or inhibitory.
Activation of Biofilm Formation in Vibrio cholerae
In Vibrio cholerae, the causative agent of cholera, this compound functions as an environmental cue that promotes biofilm formation. It is detected by the periplasmic sensor protein NspS, which forms a complex with the inner membrane protein MbaA.[1] MbaA is a bifunctional enzyme that possesses both diguanylate cyclase (DGC) and phosphodiesterase (PDE) activity, which respectively synthesize and degrade the second messenger cyclic di-GMP (c-di-GMP).[2]
The binding of norspermidine to NspS is believed to allosterically modulate MbaA, inhibiting its PDE activity.[2][3] This leads to an accumulation of intracellular c-di-GMP, which in turn activates the transcription of genes responsible for the synthesis of the Vibrio polysaccharide (VPS), a major component of the biofilm matrix.[1] This signaling cascade represents a clear intersection of polyamine sensing and quorum sensing, as it allows V. cholerae to interpret the presence of norspermidine—potentially as an indicator of a favorable environment or the presence of other vibrios—and respond by transitioning to a sessile, biofilm-associated lifestyle.[1]
This compound signaling pathway in Vibrio cholerae.
Inhibition of Biofilm Formation and Quorum Sensing
In contrast to its role in V. cholerae, this compound acts as an inhibitor of biofilm formation in several other pathogenic bacteria by downregulating quorum sensing systems.
In Pseudomonas aeruginosa , this compound has been shown to inhibit biofilm formation and eradicate established biofilms.[4][7] The mechanisms behind this inhibition include preventing initial cell attachment to surfaces, reducing swimming motility, and, crucially, downregulating the expression of genes associated with the las and rhl quorum sensing systems.[4] These systems are central to the regulation of virulence and biofilm development in P. aeruginosa.
In Acinetobacter baumannii , a notorious multidrug-resistant pathogen, this compound demonstrates both inhibitory and dispersal activities against biofilms.[8] This effect is, in part, attributed to the suppression of bacterial motility and a reduction in the expression of genes involved in the synthesis of acyl-homoserine lactones (AHLs), the signaling molecules for the AbaI/AbaR quorum sensing system.[8][9]
In Streptococcus mutans , a primary causative agent of dental caries, this compound disrupts the architecture of biofilms. This structural change is linked to a significant downregulation of genes within the quorum-sensing system of this Gram-positive bacterium.[5]
General inhibitory mechanism of this compound.
Quantitative Data on this compound Activity
The following tables summarize quantitative data from various studies on the effect of this compound on biofilm formation and quorum sensing gene expression.
| Bacterial Species | Effect of this compound | Concentration | Quantitative Measurement | Reference |
| P. aeruginosa | Inhibition of biofilm formation | 0.1 mmol/L | Significant reduction in biofilm biomass | [4] |
| P. aeruginosa | Eradication of mature biofilm | 1 mmol/L | Significant dispersal of 24-hour old biofilms | [4] |
| A. baumannii | Reduction of motility | 5 and 20 mM | Significant decrease in migration diameter on semi-solid agar | [8] |
| S. mutans | Inhibition of biofilm formation | 5 mM | Significant reduction in crystal violet absorbance | [5] |
| V. cholerae | Synergistic increase in biofilm with AI-2 | 100 µM | >4-fold increase in biofilm biomass compared to untreated control | [5] |
| Bacterial Species | Target Gene(s) | This compound Concentration | Fold Change in Expression | Reference |
| A. baumannii | A1S_0109, A1S_0112, A1S_0113, A1S_0114 (AHL synthesis) | 5 and 20 mM | ≤1-fold decrease | [8] |
| S. mutans | Quorum sensing system elements | 5 mM | 2.7 to 15-fold downregulation | [5] |
| P. aeruginosa | las and rhl system genes | Not specified | Downregulation observed | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of this compound in quorum sensing and biofilm formation.
Biofilm Quantification using Crystal Violet Assay
This method quantifies the total biomass of a biofilm.
-
Preparation: Grow bacterial cultures overnight in an appropriate liquid medium. Prepare serial dilutions of this compound in fresh medium in a 96-well flat-bottom microtiter plate.
-
Inoculation: Dilute the overnight bacterial culture (typically 1:100) into the wells of the microtiter plate containing the various concentrations of norspermidine. Include wells with no norspermidine as a positive control and uninoculated medium as a negative control.
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Washing: Gently decant the planktonic cells from the wells. Wash the wells carefully with phosphate-buffered saline (PBS) or sterile water to remove any remaining non-adherent cells. Repeat the wash step twice.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Remove the crystal violet solution and wash the wells again with PBS or water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.
Crystal violet biofilm assay workflow.
Bacterial Motility Assay
This assay assesses the effect of this compound on bacterial swimming or swarming motility.
-
Media Preparation: Prepare a semi-solid agar medium (e.g., 0.3-0.5% agar in a suitable broth) containing the desired concentrations of this compound. Pour the agar into petri dishes and allow them to solidify.
-
Inoculation: Using a sterile inoculating needle or pipette tip, pick a single colony from a fresh agar plate. Carefully stab the center of the semi-solid agar, ensuring the needle goes about halfway into the depth of the agar.
-
Incubation: Incubate the plates at the optimal growth temperature for 24-48 hours.
-
Measurement: Measure the diameter of the zone of growth extending from the initial inoculation point. A larger diameter indicates greater motility. Compare the diameters of the zones in the presence and absence of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps to quantify the expression of quorum sensing-related genes in response to this compound.
-
Biofilm Growth and RNA Extraction: Grow bacterial biofilms in the presence or absence of this compound as described for the crystal violet assay, but in larger formats (e.g., 6-well plates) to yield sufficient cellular material. Harvest the biofilm-associated cells by scraping. Immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a suitable kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reactions using a suitable master mix (e.g., SYBR Green or a probe-based chemistry), the synthesized cDNA as a template, and primers specific for the target quorum sensing genes (e.g., lasI, rhlI, abaI) and a housekeeping gene for normalization (e.g., 16S rRNA, rpoD).
-
Data Analysis: Run the qRT-PCR in a real-time PCR cycler. Analyze the resulting amplification data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in this compound-treated samples compared to untreated controls.
Conclusion and Future Directions
This dual functionality makes this compound and its analogs compelling subjects for further research and development. For drug development professionals, this compound-based compounds could be explored as anti-biofilm agents to combat infections caused by bacteria where it has an inhibitory effect. For researchers, the NspS/MbaA signaling system in V. cholerae provides an excellent model for understanding how bacteria integrate polyamine signals with other environmental cues.
Future research should aim to:
-
Elucidate the precise molecular interactions between this compound and its downstream targets in inhibitory pathways.
-
Identify the specific receptors for this compound in species where it acts as an inhibitor.
-
Explore the therapeutic potential of this compound derivatives with enhanced stability and activity.
-
Investigate the role of this compound in interspecies communication within complex microbial communities.
By continuing to unravel the complexities of this compound's role in bacterial communication, we can pave the way for novel strategies to control bacterial behavior and combat infectious diseases.
References
- 1. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]
- 2. Polyamine signaling communications play a key role in regulating the pathogenicity of Dickeya fangzhongdai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of gene expression within individual cells reveals spatiotemporal patterns underlying Vibrio cholerae biofilm development | PLOS Biology [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocol: Norspermine-Induced Biofilm Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to chronic infections and increased tolerance to antimicrobial agents.[1][2][3] Polyamines, such as norspermine, are ubiquitous small organic molecules that play a significant role in various cellular processes, including the regulation of biofilm development.[4][5][6] The effect of this compound on biofilm formation is species- and concentration-dependent, capable of either inducing or inhibiting biofilm mass.[2][7] For instance, in Vibrio cholerae, this compound can enhance biofilm formation at concentrations as low as 10 µM through a specific signaling pathway.[8] Conversely, in pathogens like Pseudomonas aeruginosa and clinical isolates of Acinetobacter baumannii, this compound has been shown to inhibit biofilm formation and disperse mature biofilms, often at millimolar concentrations.[2][9] This document provides a detailed protocol for a high-throughput, quantitative assay to assess the effect of this compound on bacterial biofilm formation using the crystal violet (CV) staining method in a 96-well microtiter plate format.
Signaling Pathway: this compound Sensing in Vibrio cholerae
In Vibrio cholerae, the effect of this compound on biofilm formation is mediated by the NspS-MbaA signaling system.[10][11] Norspermidine in the periplasm binds to the sensor protein NspS. This binding event is thought to induce a conformational change that affects the interaction between NspS and the transmembrane protein MbaA.[8][10] MbaA possesses phosphodiesterase activity, which breaks down cyclic-diguanylate-monophosphate (c-di-GMP), a key secondary messenger that modulates biofilm formation.[10] Alterations in MbaA's activity lead to changes in the intracellular levels of c-di-GMP, which in turn regulates the transcription of the vps genes responsible for producing the biofilm matrix.[11]
Caption: this compound signaling pathway in Vibrio cholerae.
Application Notes
-
Species-Specific Effects: The response to this compound is highly dependent on the bacterial species. While it can enhance biofilm formation in V. cholerae[8], it often acts as an inhibitor for other pathogens like P. aeruginosa, S. aureus, and A. baumannii.[1][2][7][9] Therefore, the experimental design must consider the specific bacterium being investigated.
-
Concentration Dependence: The effect of this compound is dose-dependent.[9] It is crucial to test a wide range of concentrations (from micromolar to millimolar) to determine the precise nature of the response, which could be biphasic (stimulatory at low concentrations and inhibitory at high concentrations).
-
Chemically Defined Medium: When studying the effect of exogenous polyamines, it is critical to use a chemically defined medium that is free of polyamines.[6] Standard laboratory media like Luria-Bertani (LB) broth often contain yeast extract or tryptone, which are rich sources of polyamines like spermidine, potentially masking the effect of the added this compound.[6]
-
pH Considerations: Commercial polyamine solutions can be alkaline. It is important to neutralize the this compound stock solution and verify that the final pH of the culture medium is not altered by its addition, as pH changes can independently affect biofilm formation.[12]
Experimental Protocol: Microtiter Plate Biofilm Assay
This protocol details a quantitative method to assess biofilm formation using crystal violet staining.[13][14] The principle involves staining the total biofilm biomass, which includes both bacterial cells and the extracellular matrix, followed by solubilization of the dye and spectrophotometric measurement.[14]
Materials:
-
Bacterial strain of interest
-
Appropriate chemically defined liquid medium
-
This compound (Sigma-Aldrich or equivalent)
-
Sterile 96-well flat-bottomed polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS) or sterile water
-
Spectrophotometer (plate reader) capable of measuring absorbance at 550-595 nm
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the desired bacterial strain in the appropriate liquid medium at the optimal temperature.
-
The next day, dilute the overnight culture into fresh, pre-warmed, chemically defined medium to an optical density at 600 nm (OD₆₀₀) of 0.01.[15]
-
-
Plate Setup:
-
Prepare serial dilutions of the this compound stock solution in the chemically defined medium to achieve the desired final concentrations.
-
Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well plate.[13][15]
-
Add the appropriate volume of the this compound solutions to the experimental wells. Ensure the final volume in each well is consistent (e.g., 120 µL).
-
Controls:
-
Positive Control: Wells containing diluted bacterial culture with medium and solvent (e.g., sterile water) but no this compound.
-
Negative Control (Blank): Wells containing sterile medium only, to account for background absorbance.[15]
-
-
It is recommended to use at least 4-8 replicate wells for each condition.[13]
-
-
Incubation:
-
Cover the plate with its lid and incubate statically (without shaking) for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).[15] Incubation time can be varied to study different stages of biofilm development.
-
-
Staining the Biofilm:
-
After incubation, carefully discard the liquid content from the wells by inverting the plate and shaking gently.[13] This removes planktonic (non-adherent) cells.
-
Gently wash the wells twice with 150-200 µL of PBS or sterile water to remove any remaining planktonic cells. Discard the wash solution after each step.[16]
-
Add 125 µL of 0.1% crystal violet solution to each well, ensuring the biofilm is completely covered.
-
Incubate at room temperature for 10-15 minutes.[13]
-
Discard the crystal violet solution and wash the plate again with water several times until the water runs clear. Invert the plate and tap gently on a paper towel to remove excess liquid.
-
-
Quantification:
-
Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.[13]
-
Incubate the plate at room temperature for 10-15 minutes, with gentle shaking if necessary, to ensure the dye is fully dissolved.
-
Transfer 100 µL of the solubilized crystal violet from each well to a new, clean flat-bottomed 96-well plate.
-
Measure the absorbance at a wavelength between 550 nm and 595 nm using a microplate reader.[13][17]
-
Experimental Workflow
Caption: Workflow for the crystal violet biofilm assay.
Data Presentation
The results from the assay should be presented clearly for comparison. After subtracting the mean absorbance of the negative control wells, the data can be summarized in tables. The effect of this compound can be expressed as the mean OD reading or as a percentage of inhibition/stimulation relative to the positive control.
Table 1: Effect of this compound on P. aeruginosa Biofilm Formation
| This compound Concentration (mM) | Mean Absorbance (OD₅₇₀) ± SD | % Biofilm Inhibition |
| 0 (Control) | 1.25 ± 0.11 | 0% |
| 0.1 | 1.02 ± 0.09 | 18.4% |
| 1 | 0.85 ± 0.07 | 32.0% |
| 5 | 0.58 ± 0.05 | 53.6% |
| 10 | 0.31 ± 0.04 | 75.2% |
| Illustrative data based on findings that this compound inhibits P. aeruginosa biofilm formation in a dose-dependent manner.[9] |
Table 2: Effect of this compound on Biofilm Formation of Various Clinical Isolates
| Bacterial Species | This compound Concentration (mM) | % Biofilm Inhibition ± SD | % Biofilm Dispersal ± SD |
| A. baumannii | 5 | 82 ± 7% | 65 ± 9% |
| A. baumannii | 20 | 91 ± 5% | 78 ± 6% |
| K. pneumoniae | 5 | 35 ± 11% | 25 ± 8% |
| K. pneumoniae | 20 | 58 ± 9% | 42 ± 10% |
| S. aureus | 20 | 45 ± 15% | 30 ± 12% |
| Data summarized from studies on multidrug-resistant clinical isolates, showing species- and strain-dependent variability in response to this compound.[2][3][7] |
Table 3: Effect of this compound on V. cholerae Biofilm Formation
| This compound Concentration (µM) | Relative Biofilm Formation (Fold Change) |
| 0 (Control) | 1.0 |
| 10 | 1.8 |
| 50 | 2.5 |
| 100 | 3.0 |
| Illustrative data based on findings that this compound enhances V. cholerae biofilm formation.[8] |
References
- 1. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A wider role for polyamines in biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamines in bacteria: pleiotropic effects yet specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamine-Dependent Regulation of Vibrio Cholerae Biofilm Formation | National Agricultural Library [nal.usda.gov]
- 11. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Norspermidine and Spermidine on Biofilm Formation by Potentially Pathogenic Escherichia coli and Salmonella enterica Wild-Type Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Quantifying Intracellular Norspermine Using High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
Introduction
Norspermine, a polyamine analogous to spermine, plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Its involvement in signaling pathways, particularly in microbial biofilm formation, has garnered significant interest in microbiology and drug development. Accurate quantification of intracellular this compound is essential for understanding its physiological functions and for the development of targeted therapeutics. This application note provides a detailed protocol for the quantification of intracellular this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization for fluorescence detection.
Principle of the Method
This method involves the extraction of polyamines from cultured cells, followed by derivatization of the primary and secondary amine groups of this compound with a fluorogenic reagent, o-phthalaldehyde (OPA), in the presence of a thiol-containing compound. The fluorescent derivatives are then separated by RP-HPLC on a C18 column and detected by a fluorescence detector. Quantification is achieved by comparing the peak area of the this compound derivative to a standard curve generated from known concentrations of this compound.
Materials and Reagents
-
Cells: Cultured cells of interest
-
Reagents for Cell Culture: Appropriate cell culture medium, fetal bovine serum (FBS), antibiotics, etc.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Perchloric Acid (PCA): 0.6 M, ice-cold
-
Potassium Carbonate (K₂CO₃): 2 M
-
This compound dihydrochloride: Standard for calibration curve
-
Internal Standard (optional): e.g., 1,6-Hexanediamine
-
o-Phthalaldehyde (OPA): Derivatization reagent
-
2-Mercaptoethanol or N-acetyl-L-cysteine: Thiol reagent
-
Boric Acid Buffer: pH 10.4
-
Methanol: HPLC grade
-
Acetonitrile: HPLC grade
-
Water: HPLC grade
-
Sodium Acetate Buffer: For mobile phase
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge (refrigerated)
-
Sonicator or homogenizer
-
pH meter
-
Vortex mixer
-
HPLC system equipped with:
-
Autosampler
-
Binary or quaternary pump
-
Column oven
-
Fluorescence detector
-
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and analysis software
Experimental Protocols
Standard Solution Preparation
-
This compound Stock Solution (1 mM): Accurately weigh this compound dihydrochloride and dissolve in HPLC-grade water to a final concentration of 1 mM. Store at -20°C.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in HPLC-grade water to create calibration standards (e.g., 1, 5, 10, 25, 50 µM).
Sample Preparation (Intracellular Extraction)
-
Cell Harvesting: Harvest cultured cells by trypsinization or scraping.
-
Washing: Wash the cell pellet three times with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C between each wash.
-
Cell Lysis: Resuspend the cell pellet in a known volume of ice-cold 0.6 M perchloric acid (e.g., 200 µL for 1-5 x 10⁶ cells).
-
Homogenization: Disrupt the cells by sonication on ice or by using a homogenizer.
-
Protein Precipitation: Incubate the homogenate on ice for 30 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new microcentrifuge tube and neutralize by adding 2 M K₂CO₃. The perchlorate will precipitate as potassium perchlorate.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C. The resulting supernatant contains the intracellular polyamines and is ready for derivatization.
Pre-Column Derivatization with OPA
-
In an autosampler vial, mix the following:
-
50 µL of the cell extract supernatant or standard solution.
-
100 µL of OPA derivatizing reagent (prepared in boric acid buffer with the thiol reagent).
-
-
Incubate at room temperature for 2 minutes before injection into the HPLC system.
HPLC Analysis
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Sodium acetate buffer (e.g., 50 mM, pH 5.5)
-
Mobile Phase B: Acetonitrile or Methanol
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 450 nm
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B (linear gradient)
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B (linear gradient)
-
30-35 min: 20% B (column re-equilibration)
-
Data Analysis
-
Identify the this compound peak in the chromatogram based on the retention time of the this compound standard.
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the cell extracts by interpolating their peak areas on the standard curve.
-
Normalize the intracellular this compound concentration to the cell number or total protein content of the sample.
Data Presentation
HPLC Method Validation Parameters
The following table summarizes typical validation parameters for the HPLC quantification of polyamines, which are applicable to the this compound assay.[1][2][3]
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 nmol/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 nmol/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 5% |
| Intra-day Repeatability (%RSD) | < 3% |
| Inter-day Reproducibility (%RSD) | < 5% |
Sample Chromatogram
(A representative chromatogram would be included here in a full application note, showing the separation of this compound from other cellular components and polyamines.)
Visualizations
Caption: Experimental workflow for intracellular this compound quantification.
Caption: this compound signaling pathway in Vibrio cholerae.
Conclusion
The described RP-HPLC method with pre-column OPA derivatization provides a sensitive, specific, and reproducible approach for the quantification of intracellular this compound. This protocol is suitable for researchers in cell biology, microbiology, and drug development who require accurate measurement of this important polyamine. The detailed methodology and validation parameters presented herein offer a robust framework for implementing this analytical technique in various research settings.
References
Application Notes and Protocols for the Synthesis of Norspermine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norspermine, a naturally occurring polyamine, and its derivatives are of significant interest in biomedical research due to their involvement in a variety of cellular processes, including cell growth, differentiation, and apoptosis. The ability to synthesize high-purity this compound and its analogues is crucial for elucidating its biological functions and for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for three distinct methods for the chemical synthesis of this compound: Solid-Phase Synthesis using a Nitrobenzenesulfonyl (Ns) Protecting Group Strategy, Gabriel Synthesis, and Reductive Amination. Each method offers unique advantages and is suited for different research and development needs.
Methods for this compound Synthesis
A comparative summary of the three detailed synthetic methods is presented below, offering a quantitative overview to aid in the selection of the most appropriate method for specific research applications.
| Method | Key Features | Typical Overall Yield | Purity | Scale |
| Solid-Phase Synthesis (Ns-Strategy) | Suitable for library synthesis and high-purity products. | Good to High | >95% (after purification) | Milligram to Gram |
| Gabriel Synthesis | A classic method for primary amine synthesis, adaptable for polyamines. | Moderate | High (after purification) | Milligram to Gram |
| Reductive Amination | A versatile and widely used method for amine synthesis. | Moderate to Good | Good to High | Milligram to Gram |
Method 1: Solid-Phase Synthesis using Nitrobenzenesulfonyl (Ns) Protecting Group
This method utilizes a solid-phase approach, which simplifies purification by allowing for the removal of excess reagents and by-products by simple filtration.[1][2] The use of the 2-nitrobenzenesulfonyl (Ns) group for the protection of amine functionalities is central to this strategy, as it is stable under various reaction conditions and can be readily cleaved under mild conditions.[3] An orthogonal protection strategy, for instance using Boc and Ns groups, allows for selective deprotection and modification.[1][4][5]
Experimental Protocol
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Bis(tert-butoxycarbonyl)-1,3-diaminopropane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Pyridine
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Thiophenol
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell Rink Amide resin in DMF. Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling of the First Building Block: Couple N,N'-Bis(tert-butoxycarbonyl)-1,3-diaminopropane to the deprotected resin using a suitable coupling agent like HBTU/HOBt in the presence of DIPEA in DMF.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM to remove the Boc protecting groups from the coupled diamine. Neutralize with a solution of DIPEA in DCM and wash with DCM and DMF.
-
Nosylation: React the free amine on the resin with 2-nitrobenzenesulfonyl chloride in the presence of pyridine in DCM. Wash the resin with DCM and DMF.
-
Alkylation: Alkylate the nosylated amine with 1,3-dibromopropane and potassium carbonate in DMF. This step introduces the second propylene chain.
-
Second Amine Introduction: React the terminal bromide with a protected 1,3-diaminopropane (e.g., mono-Boc-1,3-diaminopropane).
-
Deprotection of Ns Group: Cleave the Ns protecting groups by treating the resin with a solution of thiophenol and potassium carbonate in DMF.
-
Cleavage from Resin and Final Deprotection: Cleave the synthesized this compound from the resin and remove any remaining protecting groups using a cleavage cocktail (e.g., TFA/water/TIS).
-
Purification: Purify the crude this compound by reverse-phase HPLC to obtain the final high-purity product.
Workflow Diagram
Caption: Solid-phase synthesis workflow for this compound.
Method 2: Gabriel Synthesis
The Gabriel synthesis is a robust method for the preparation of primary amines.[6] This multi-step solution-phase synthesis can be adapted for the synthesis of polyamines like this compound by sequential alkylation of phthalimide with appropriate haloalkanes.
Experimental Protocol
Materials:
-
Potassium phthalimide
-
1-bromo-3-chloropropane
-
1,3-Diaminopropane
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Synthesis of N-(3-bromopropyl)phthalimide: React potassium phthalimide with an excess of 1-bromo-3-chloropropane in DMF. The phthalimide anion acts as a nucleophile, displacing the more reactive bromide.
-
Alkylation with 1,3-Diaminopropane: React the N-(3-bromopropyl)phthalimide with 1,3-diaminopropane. One of the amino groups of the diaminopropane will displace the chloride, forming a phthalimide-protected intermediate.
-
Second Alkylation: React the product from the previous step with another equivalent of N-(3-bromopropyl)phthalimide to introduce the second protected aminopropyl arm.
-
Hydrazinolysis (Deprotection): Remove the phthalimide protecting groups by treating the product with hydrazine hydrate in refluxing ethanol. This will liberate the primary amino groups of this compound.
-
Purification: Acidify the reaction mixture with HCl to precipitate the phthalhydrazide byproduct. Filter and wash the precipitate. Basify the filtrate with NaOH and extract the this compound into an organic solvent. Dry the organic layer and evaporate the solvent to obtain crude this compound. Further purification can be achieved by distillation or chromatography.
Workflow Diagram
Caption: Gabriel synthesis workflow for this compound.
Method 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and can be employed for the synthesis of this compound.[7][8] This approach typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For this compound synthesis, a multi-step approach starting from protected precursors is necessary.
Experimental Protocol
Materials:
-
N-(tert-butoxycarbonyl)-3-aminopropanal
-
1,3-Diaminopropane
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or Methanol
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
First Reductive Amination: React N-(tert-butoxycarbonyl)-3-aminopropanal with 1,3-diaminopropane in a suitable solvent like DCM or methanol. The reaction forms a Schiff base in situ, which is then reduced by the addition of a reducing agent such as sodium triacetoxyborohydride to yield N-(3-(tert-butoxycarbonyl)aminopropyl)-1,3-propanediamine.
-
Second Reductive Amination: React the product from the previous step with another equivalent of N-(tert-butoxycarbonyl)-3-aminopropanal under similar reductive amination conditions to add the second protected aminopropyl arm.
-
Deprotection: Remove the Boc protecting groups by treating the fully protected this compound with trifluoroacetic acid in dichloromethane.
-
Work-up and Purification: Neutralize the reaction mixture with a base such as sodium bicarbonate solution. Extract the this compound into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Workflow Diagram
Caption: Reductive amination workflow for this compound.
Signaling Pathways Involving Polyamines
Polyamines, including spermine and its analogue this compound, are implicated in various cellular signaling pathways, often through their interactions with negatively charged molecules like nucleic acids and proteins. Their roles in mammalian cells are complex and can influence cell fate decisions.[9]
One of the key areas of polyamine involvement is in the regulation of cell proliferation and apoptosis. Polyamines can modulate the activity of signaling kinases and phosphatases. For instance, in cardiac cells, polyamines have been shown to be involved in the apoptotic program activated by norepinephrine, potentially through a network of specific phosphatases and kinases.[10]
The diagram below illustrates a generalized view of how polyamines can influence cell signaling pathways, leading to either cell survival and proliferation or apoptosis.
Caption: Influence of polyamines on cellular signaling.
References
- 1. Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 9. Functions of Polyamines in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pro-survival effect of polyamine depletion on norepinephrine-mediated apoptosis in cardiac cells: role of signaling enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Crystal Violet Assay for Norspermine Biofilm Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces.[1] This protective environment renders bacteria within biofilms significantly more resistant to antimicrobial agents compared to their free-living, planktonic counterparts, posing a significant challenge in clinical and industrial settings.[2][3] Norspermine, a polyamine, has emerged as a potential agent for the inhibition and dispersal of bacterial biofilms.[4][5][6] This application note provides a detailed protocol for the use of the crystal violet assay to quantify the inhibitory effects of this compound on bacterial biofilm formation.
The crystal violet assay is a simple, cost-effective, and high-throughput method for quantifying total biofilm biomass.[7] The positively charged crystal violet dye binds to negatively charged components of the biofilm, including the EPS matrix and microbial cells.[7] The amount of bound dye is proportional to the total biofilm biomass and can be quantified spectrophotometrically after solubilization.[8]
Principle of the Assay
This protocol outlines a method to assess the ability of this compound to inhibit the formation of bacterial biofilms. The assay involves exposing developing biofilms to varying concentrations of this compound. After a suitable incubation period, the total biofilm mass is stained with crystal violet, and the extent of inhibition is determined by comparing the absorbance of treated wells to untreated controls.
Data Presentation: this compound Biofilm Inhibition
The following tables summarize quantitative data from studies on the inhibitory and dispersive effects of this compound on various bacterial biofilms.
Table 1: Inhibitory and Dispersive Concentrations of this compound against Various Bacterial Species.
| Bacterial Species | This compound Concentration | Effect | Reference |
| Pseudomonas aeruginosa | 0.1 mmol/L | Significant inhibition of biofilm formation (>20%) | [5] |
| Pseudomonas aeruginosa | 1 mmol/L | Eradication of 24-hour mature biofilm | [5] |
| Acinetobacter baumannii | 5 - 20 mM | ≥ 80% inhibition of biofilm formation | [9] |
| Acinetobacter baumannii | 5 - 20 mM | ≥ 60% dispersion of pre-formed biofilms | [9] |
| Klebsiella pneumoniae | 20 mM | Greatest effect on biofilm inhibition | [9] |
| Streptococcus mutans | 5 mM | 75.9% reduction in biofilm volume | [10] |
Table 2: Observed Effects of this compound on Biofilm-Related Processes.
| Bacterial Species | This compound Effect | Reference |
| Acinetobacter baumannii | Inhibition of bacterial motility | [4][6] |
| Acinetobacter baumannii | Downregulation of quorum sensing genes | [4][6] |
| Pseudomonas aeruginosa | Downregulation of quorum sensing-related genes | [1][5] |
| Pseudomonas aeruginosa | Inhibition of swimming motility | [5] |
| Streptococcus mutans | Downregulation of quorum-sensing system elements | [10] |
Experimental Protocols
Materials
-
96-well flat-bottom sterile microtiter plates[7]
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[11][12]
-
This compound stock solution (sterile-filtered)
-
Phosphate-buffered saline (PBS, sterile)
-
0.1% (w/v) Crystal Violet solution[11]
-
30% (v/v) Acetic acid in water or 95% ethanol for solubilization[3][11]
-
Microplate reader capable of measuring absorbance at 570-595 nm[5]
Experimental Workflow Diagram
Caption: Workflow for Crystal Violet Biofilm Inhibition Assay.
Detailed Protocol
1. Preparation of Bacterial Inoculum:
-
Aseptically inoculate a single colony of the desired bacterial strain into 5 mL of appropriate liquid growth medium.[12]
-
Incubate overnight at the optimal growth temperature with shaking (e.g., 37°C for many pathogenic bacteria).[11]
-
The following day, dilute the overnight culture in fresh medium to a standardized cell density (e.g., a 1:100 dilution or to a specific optical density at 600 nm, OD₆₀₀).[7]
2. Biofilm Formation and this compound Treatment:
-
In a 96-well microtiter plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the desired concentration of this compound solution to the test wells. For negative controls, add 20 µL of sterile medium or buffer. It is recommended to test a range of this compound concentrations.[5]
-
Include wells with sterile medium only to serve as a background control.[7]
-
Incubate the plate under static conditions for 24-48 hours at the optimal temperature for biofilm formation.[7]
3. Crystal Violet Staining:
-
Carefully aspirate the planktonic cells and spent medium from each well. Be gentle to avoid dislodging the biofilm.[7]
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. After each wash, invert the plate and gently tap it on a paper towel to remove the liquid.[7]
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[13]
-
Remove the crystal violet solution and wash the plate twice with 200 µL of sterile water.[3]
-
Invert the plate and tap it on a paper towel to remove any remaining liquid. Allow the plate to air dry completely.[11]
4. Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[3][11]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.
-
Transfer 125 µL of the solubilized stain from each well to a new flat-bottom 96-well plate.[11]
-
Measure the absorbance at a wavelength between 570 nm and 595 nm using a microplate reader.[5]
5. Data Analysis:
-
Subtract the absorbance of the sterile medium control from all other readings.
-
The percentage of biofilm inhibition can be calculated using the following formula:
% Inhibition = [ (OD of Control - OD of Test) / OD of Control ] x 100
Where:
-
OD of Control is the absorbance of the biofilm formed without this compound.
-
OD of Test is the absorbance of the biofilm formed in the presence of this compound.
-
Proposed Signaling Pathway for this compound Biofilm Inhibition
The mechanism of this compound's anti-biofilm activity is multifaceted and can involve the disruption of key bacterial communication and motility processes.
Caption: this compound's potential mechanism of biofilm inhibition.
Conclusion
The crystal violet assay is a robust and reproducible method for screening and quantifying the anti-biofilm properties of compounds like this compound. The provided protocol can be adapted for various bacterial species and experimental conditions. The data suggests that this compound exhibits significant inhibitory and dispersive activity against a range of clinically relevant bacteria, potentially by interfering with quorum sensing and motility. This makes this compound a promising candidate for further investigation in the development of novel anti-biofilm strategies.
References
- 1. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ableweb.org [ableweb.org]
- 3. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Norspermidine changes the basic structure of S. mutans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. ableweb.org [ableweb.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Studying Polyamine Transport Systems Using Norspermine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing norspermine as a tool to investigate polyamine transport systems (PTS). Polyamines are crucial for cell growth and proliferation, and their transport systems are a key target in cancer research and other diseases. This compound, a structural analog of the natural polyamine spermine, acts as a competitive inhibitor of the PTS, making it a valuable molecular probe.
Introduction to this compound and the Polyamine Transport System
Polyamines, such as spermidine and spermine, are essential polycationic molecules involved in numerous cellular processes, including cell division, differentiation, and apoptosis.[1] Due to their charged nature at physiological pH, polyamines require a dedicated transport system to cross the cell membrane.[2] Cancer cells exhibit dysregulated polyamine metabolism, often characterized by increased uptake to meet the demands of rapid proliferation, making the PTS a promising target for therapeutic intervention.[3][4]
This compound, and its derivatives like N¹,N¹¹-bis(ethyl)this compound (BENSPM or DENSPM), are instrumental in studying the PTS.[5][6] These analogs compete with natural polyamines for uptake, leading to polyamine pool depletion and subsequent inhibition of cell growth.[3][6] The study of these competitive dynamics provides insights into the kinetics and regulation of the PTS.
Quantitative Data: Inhibition of Polyamine Transport
| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference(s) |
| N¹,N¹¹-bis(ethyl)this compound | Du145 (Prostate) | Growth Inhibition | IC50 | 0.65 - 0.8 | [7] |
| N¹,N¹¹-bis(ethyl)this compound | LNCaP (Prostate) | Growth Inhibition | IC50 | ~1.0 | [7] |
| N¹,N¹¹-bis(ethyl)this compound | PC3 (Prostate) | Growth Inhibition | IC50 | ~1.2 | [7] |
Signaling Pathways and Experimental Workflows
The inhibition of the polyamine transport system by this compound and its analogs triggers a cascade of downstream cellular events. A key consequence is the depletion of intracellular polyamine pools, which in turn affects major signaling pathways like mTOR, and feedback regulation mechanisms of polyamine metabolism.
Polyamine Metabolism and Regulation
The following diagram illustrates the core pathways of polyamine biosynthesis, catabolism, and transport, highlighting the regulatory feedback loops.
Caption: Polyamine metabolism feedback loop.
Downstream Signaling of Polyamine Depletion
Inhibition of polyamine transport and subsequent depletion of intracellular polyamines has a significant impact on the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.
Caption: Impact of PTS inhibition on mTOR signaling.
Experimental Workflow: Competitive Inhibition Assay
This workflow outlines the key steps for determining the inhibitory effect of this compound on polyamine uptake using a radiolabeled substrate.
Caption: Workflow for radiolabeled competitive uptake assay.
Experimental Protocols
Competitive Radiolabeled Polyamine Uptake Assay
This protocol is designed to quantify the inhibitory effect of this compound on the uptake of a radiolabeled polyamine, such as [¹⁴C]-spermidine or [¹⁴C]-spermine.
Materials:
-
Cell line of interest (e.g., a cancer cell line with active polyamine transport)
-
Complete cell culture medium
-
12-well cell culture plates
-
Radiolabeled polyamine (e.g., [¹⁴C]-spermidine or [¹⁴C]-spermine)
-
Unlabeled ("cold") spermidine or spermine
-
This compound
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1% SDS in PBS or RIPA buffer)
-
Scintillation vials
-
Scintillation fluid
-
Liquid Scintillation Counter
Procedure:
-
Cell Seeding: Seed cells in 12-well plates to achieve 70-80% confluency on the day of the experiment.
-
Preparation: Prepare treatment media containing a constant concentration of radiolabeled polyamine (e.g., 5 µM [¹⁴C]-spermidine) and varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 µM). Also prepare a "background" control with the radiolabeled polyamine and a high concentration of unlabeled polyamine (e.g., 100 µM).
-
Uptake Inhibition: a. Aspirate the culture medium from the wells. b. Wash the cells once with warm PBS. c. Add 300-500 µL of the prepared treatment media to the respective wells. d. Incubate the plate at 37°C for 30 minutes.[2]
-
Washing: a. Aspirate the treatment medium. b. Wash the cells twice with 1 mL of ice-cold PBS to stop the uptake and remove extracellular radioactivity.[2]
-
Cell Lysis: a. Add 200 µL of lysis buffer to each well. b. Incubate at room temperature for 10 minutes to ensure complete lysis.[2]
-
Scintillation Counting: a. Transfer the cell lysate from each well to a scintillation vial containing 7 mL of scintillation fluid. b. Rinse each well with an additional 200 µL of PBS and add it to the respective vial.[2] c. Measure the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) using a liquid scintillation counter.
-
Data Analysis: a. Subtract the background CPM/DPM from all other readings. b. Calculate the percentage of inhibition for each this compound concentration relative to the control (0 µM this compound). c. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value. d. If the Km of the transporter for the radiolabeled substrate is known, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km).
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound by measuring the metabolic activity of the cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the existing medium and add 100 µL of the this compound-containing medium to the wells. Include untreated control wells. c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: a. Aspirate the medium containing MTT. b. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. b. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound and its analogs are indispensable tools for elucidating the mechanisms of polyamine transport. By competitively inhibiting this system, researchers can probe its kinetics, regulation, and downstream signaling consequences. The protocols and data presented here provide a framework for utilizing this compound to advance our understanding of polyamine biology and its role in disease, paving the way for the development of novel therapeutic strategies.
References
- 1. pnas.org [pnas.org]
- 2. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of polyamine metabolism in remodeling immune responses and blocking therapy within the tumor immune microenvironment [frontiersin.org]
- 5. Effect of polyamine analogues and inhibition of polyamine oxidase on spermidine/spermine N1-acetyltransferase activity and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Major increases in spermidine/spermine-N1-acetyltransferase activity by spermine analogues and their relationship to polyamine depletion and growth inhibition in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Effect of Norspermine on Streptococcus mutans Biofilm Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to form robust biofilms (dental plaque) on tooth surfaces. A key feature of these biofilms is the extracellular polymeric substance (EPS) matrix, which encases the bacterial cells, provides structural integrity, and contributes to the virulence of the plaque. Norspermine, a polyamine, has been identified as a molecule that can interfere with S. mutans biofilm formation, not by direct bactericidal action, but by altering the biofilm's fundamental structure. These application notes provide a summary of the quantitative effects of this compound on S. mutans biofilms, detailed protocols for relevant experiments, and visualizations of the proposed mechanism and experimental workflows.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative findings from studies on the effect of this compound on S. mutans biofilms.
Table 1: Effect of this compound on Single-Species S. mutans Biofilm
| Parameter | This compound Concentration | Observation | Reference |
| Biofilm Formation | 5 mM | Inhibition of biofilm formation | [1][2][3][4] |
| Cell Viability | 5 mM | Decreased rate of cell viability | [1][2][3][4] |
| Gene Expression (Quorum Sensing System) | Not specified | Downregulation by 2.7- to 15-fold | [1][2][3][4] |
Table 2: Effect of this compound on Dual-Species Biofilms (S. mutans and S. sanguinis)
| Parameter | This compound Concentration | Observation | Reference |
| S. mutans Biofilm (OD value) | 3.5 mM | 20.4% reduction | [5] |
| S. mutans Biofilm (OD value) | 1.8 mM | 9.8% reduction (not statistically significant) | [5] |
| S. sanguinis Ratio in Biofilm | 7.0 mM | Increased to 91% ± 10% | [5] |
| Lactic Acid Production | 7.0 mM | Reduced to ~48.7% of control | [5] |
Mandatory Visualizations
Caption: Proposed mechanism of this compound on S. mutans biofilm.
Caption: Workflow for quantifying biofilm inhibition by this compound.
Experimental Protocols
Protocol 1: S. mutans Biofilm Formation and Inhibition Assay
This protocol details the steps to assess the inhibitory effect of this compound on S. mutans biofilm formation using a crystal violet staining method.[4][6][7]
Materials:
-
Streptococcus mutans strain (e.g., UA159)
-
Brain Heart Infusion (BHI) broth
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
99% Ethanol
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Culture Preparation: Inoculate S. mutans in BHI broth and grow overnight at 37°C in a 5% CO₂ atmosphere.
-
Inoculum Preparation: Dilute the overnight culture 1:100 in fresh BHI broth.
-
Plate Setup:
-
Add 100 µL of the diluted S. mutans suspension to each well of a 96-well plate.
-
Add 100 µL of BHI broth containing various concentrations of this compound (e.g., 1.25 mM, 2.5 mM, 5 mM) to the respective wells.
-
Include a control group with 100 µL of BHI broth without this compound.
-
-
Incubation: Incubate the plate anaerobically at 37°C for 24 hours without agitation.
-
Washing: After incubation, carefully discard the supernatant from each well. Wash the wells twice with 200 µL of PBS to remove planktonic and loosely attached bacteria.
-
Staining: Add 50 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Discard the crystal violet solution and wash the wells twice with 200 µL of sterile water.
-
Dye Extraction: Add 200 µL of 99% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance of the extracted dye at 575 nm using a spectrophotometer. The absorbance is proportional to the biofilm biomass.
Protocol 2: Analysis of Biofilm Structure using Microscopy
This protocol describes the visualization of this compound's effect on the three-dimensional structure of S. mutans biofilms grown on saliva-coated surfaces.[8][9]
Materials:
-
Hydroxyapatite (HA) disks
-
Human saliva (collected and sterilized)
-
S. mutans culture
-
BHI broth supplemented with 1% sucrose
-
This compound
-
Fluorescent stains (e.g., SYTO 9 for live cells, Propidium Iodide for dead cells, and a fluorescently labeled dextran or Fluorescent Brightener 28 for EPS)
-
Confocal Laser Scanning Microscope (CLSM)
Procedure:
-
Saliva-Coating of HA Disks:
-
Sterilize HA disks.
-
Immerse the sterile disks in sterilized human saliva for at least 1 hour to allow for the formation of a salivary pellicle.
-
-
Biofilm Growth:
-
Prepare an inoculum of S. mutans as described in Protocol 1.
-
Place the saliva-coated HA disks in a 24-well plate.
-
Add the S. mutans inoculum in BHI with 1% sucrose to each well, with and without 5 mM this compound.
-
Incubate at 37°C in a 5% CO₂ atmosphere for 24 to 96 hours.
-
-
Staining:
-
After the desired incubation period, gently wash the disks with PBS to remove planktonic cells.
-
Stain the biofilms with a combination of fluorescent dyes to visualize bacteria and EPS. For example, use SYTO 9 and propidium iodide to differentiate live and dead cells, and a fluorescently labeled dextran to visualize the EPS matrix.[2]
-
-
Microscopy:
-
Mount the stained HA disks on a microscope slide.
-
Visualize the biofilm structure using a CLSM. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Analyze the images to observe differences in thickness, cell distribution, and EPS morphology between the control and this compound-treated groups.
-
Protocol 3: Quantification of Extracellular Polysaccharides (EPS)
This protocol provides a method to quantify the EPS content of S. mutans biofilms.[8][10]
Materials:
-
Biofilms grown on HA disks (as in Protocol 2)
-
Milli-Q water
-
Centrifuge
-
Anthrone reagent
Procedure:
-
Biofilm Harvesting:
-
Remove the HA disks with mature biofilms from the culture medium.
-
Homogenize the biofilm in a known volume of Milli-Q water (e.g., 5 mL).
-
-
Separation of EPS:
-
Centrifuge the biofilm homogenate at 5,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble EPS.
-
Wash the remaining cell pellet with Milli-Q water, centrifuge again, and pool the supernatant with the previous collection. Repeat this washing step.
-
-
EPS Quantification (Anthrone Method):
-
The anthrone method is a colorimetric assay to quantify total carbohydrates.
-
Mix a sample of the EPS-containing supernatant with anthrone reagent.
-
Heat the mixture to develop a color.
-
Measure the absorbance at 620 nm.
-
Determine the EPS concentration by comparing the absorbance to a standard curve generated with a known carbohydrate (e.g., glucose or dextran).
-
Concluding Remarks
This compound demonstrates a significant inhibitory effect on the formation and structural integrity of S. mutans biofilms. Its mechanism of action appears to be linked to the downregulation of the quorum-sensing system, which in turn leads to a disorganized and altered EPS matrix.[1][2][3][4] The provided protocols offer standardized methods for researchers to investigate these effects further and to evaluate the potential of this compound and similar compounds in the development of anti-caries therapies. The alteration of biofilm structure, rather than direct killing of the bacteria, represents a promising strategy for controlling dental plaque.
References
- 1. researchgate.net [researchgate.net]
- 2. Norspermidine changes the basic structure of S. mutans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norspermidine changes the basic structure of S. mutans biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Norspermine's Anti-Biofilm Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the anti-biofilm properties of norspermine, a polyamine with demonstrated efficacy against a range of bacterial biofilms. The following sections detail the methodologies for quantifying biofilm inhibition and dispersal, summarize key quantitative data from published studies, and illustrate the underlying signaling pathways potentially targeted by this compound.
I. Quantitative Data Summary
The anti-biofilm activity of this compound is concentration-dependent and varies among bacterial species and strains. The following tables summarize the effective concentrations of this compound for both the inhibition of biofilm formation and the dispersal of pre-formed biofilms.
Table 1: Inhibitory Concentrations of this compound on Biofilm Formation
| Bacterial Species | Strain(s) | Effective Concentration (mM) | Biofilm Inhibition (%) | Reference(s) |
| Pseudomonas aeruginosa | PAO1 | 0.1 - 5 | >20% at 0.1 mM; >50% at 5 mM | [1][2][3] |
| Acinetobacter baumannii | Clinical Isolates | 5 - 20 | ≥ 80% | [4][5] |
| Klebsiella pneumoniae | Clinical Isolates | 20 | Significant inhibition | [4][5] |
| Staphylococcus aureus | Clinical Isolates | ≥ 5 | Activity observed | [4] |
| Escherichia coli | Clinical Isolates | 0.5 - 5 | Significant inhibition | [4] |
Table 2: Dispersal Concentrations of this compound on Pre-formed Biofilms
| Bacterial Species | Strain(s) | Effective Concentration (mM) | Biofilm Dispersal (%) | Reference(s) |
| Pseudomonas aeruginosa | PAO1 | 1 - 6 | Activity observed from 1 mM | [1][3] |
| Acinetobacter baumannii | Clinical Isolates | 5 - 20 | ≥ 60% | [4][5] |
| Klebsiella pneumoniae | Clinical Isolates | 5 - 20 | Concentration-dependent increase | [4][5] |
| Staphylococcus aureus | Clinical Isolates | 5 - 20 | Variable | [4][5] |
II. Experimental Protocols
This section provides detailed protocols for the semi-quantitative assessment of biofilm mass using the crystal violet assay and for the visualization of biofilm architecture using confocal laser scanning microscopy.
A. Protocol 1: Crystal Violet Assay for Biofilm Quantification
This protocol allows for the quantification of biofilm inhibition and dispersal.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture in appropriate growth medium (e.g., Luria-Bertani broth)
-
This compound stock solution (sterilized)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% Acetic acid in water
-
Microplate reader
Procedure:
1. Biofilm Inhibition Assay:
-
Prepare a serial dilution of this compound in the growth medium in the wells of a 96-well plate. Include a vehicle control (medium without this compound).
-
Adjust the bacterial culture to a specific optical density (e.g., OD600 of 0.05).
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate under static conditions at the optimal growth temperature (e.g., 37°C) for 24-48 hours.
-
Carefully discard the planktonic culture from each well.
-
Gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Air dry the plate for 15-30 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with sterile PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
2. Biofilm Dispersal Assay:
-
Inoculate the wells of a 96-well plate with the bacterial suspension and incubate for 24-48 hours to allow for biofilm formation.
-
Carefully remove the planktonic culture.
-
Gently wash the wells twice with sterile PBS.
-
Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms. Include a vehicle control.
-
Incubate for an additional 18-24 hours.
-
Follow steps 5-14 from the Biofilm Inhibition Assay protocol to quantify the remaining biofilm.
B. Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of biofilm architecture and viability.
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture
-
This compound stock solution
-
Fluorescent stains for live/dead cells (e.g., SYTO 9 and propidium iodide)
-
Confocal microscope with appropriate lasers and filters
Procedure:
-
Grow biofilms in glass-bottom dishes or chamber slides, with and without this compound (for inhibition assay) or by treating pre-formed biofilms (for dispersal assay) as described in the crystal violet assay.
-
After the incubation period, carefully remove the medium.
-
Gently wash the biofilms with sterile PBS.
-
Stain the biofilms with a live/dead staining solution according to the manufacturer's protocol (typically 15-30 minutes in the dark).
-
Gently wash the biofilms with PBS to remove excess stain.
-
Immediately visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture.
-
Analyze the images to assess changes in biofilm thickness, cell viability, and overall structure.
III. Signaling Pathways and Mechanisms of Action
This compound's anti-biofilm activity is attributed to its ability to interfere with key bacterial signaling pathways that regulate biofilm formation. The primary mechanisms identified are the inhibition of quorum sensing (QS) and, in some bacteria, the modulation of cyclic di-GMP (c-di-GMP) levels.
A. Inhibition of Quorum Sensing
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS is a critical regulator of biofilm formation and virulence. This compound has been shown to downregulate the expression of genes involved in QS systems.[1][4][6]
Caption: this compound inhibits quorum sensing and subsequent biofilm formation.
B. Modulation of c-di-GMP Signaling in Vibrio cholerae
In Vibrio cholerae, this compound's effect on biofilm formation is mediated through the NspS-MbaA signaling pathway, which influences the intracellular levels of the second messenger c-di-GMP. This compound acts as a signaling molecule that binds to the periplasmic sensor protein NspS. This binding event is thought to modulate the activity of the transmembrane protein MbaA, which possesses phosphodiesterase activity that degrades c-di-GMP. By inhibiting MbaA's activity, this compound leads to an increase in c-di-GMP levels, which in turn promotes biofilm formation in this particular bacterium. However, in other contexts and against different bacteria, this compound's overall effect is anti-biofilm, suggesting its interaction with signaling pathways is complex and species-specific. For many pathogenic bacteria where this compound shows anti-biofilm activity, it is hypothesized to interfere with c-di-GMP synthesis or promote its degradation, leading to reduced biofilm formation.
References
- 1. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application of Norspermine in the Investigation of Bacterial Adhesion and Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of norspermine, a naturally occurring polyamine, as a tool to study and modulate bacterial adhesion and biofilm formation. This document includes quantitative data on its efficacy, detailed protocols for key experiments, and visualizations of the underlying signaling pathways.
This compound has emerged as a significant molecule in microbiology, demonstrating both inhibitory and dispersive activities against biofilms of various clinically relevant bacteria.[1][2] Its multifaceted mechanism of action, which includes interfering with the biofilm matrix, reducing bacterial motility, and modulating quorum sensing pathways, makes it a valuable agent for research and potential therapeutic applications.[1][3]
Quantitative Data Summary
The efficacy of this compound against bacterial biofilms is dependent on the bacterial species, the specific strain, and the concentration of the compound. The following tables summarize the quantitative effects of this compound on biofilm inhibition, dispersal, and bacterial motility as reported in the literature.
Table 1: Effect of this compound on Biofilm Inhibition
| Bacterial Species | Strain(s) | This compound Concentration | Biofilm Inhibition (%) | Reference |
| Acinetobacter baumannii | Clinical Isolates | 5 mM | Variable, up to ~80% | [1] |
| Acinetobacter baumannii | Clinical Isolates | 20 mM | ≥ 80% | [1] |
| Pseudomonas aeruginosa | PA1 | 5-20 mM | Significant Inhibition | [1] |
| Pseudomonas aeruginosa | Not Specified | 0.1 mmol/L | Inhibition observed | [4] |
| Klebsiella pneumoniae | Clinical Isolates | 20 mM | Significant Inhibition | [1] |
| Staphylococcus aureus | SA1 | 5-20 mM | Significant Inhibition | [1] |
| Escherichia coli | Not Specified | High Concentrations | Up to ~90% | [5] |
| Streptococcus mutans & Streptococcus sanguinis (dual-species) | Not Specified | 7.0 mM | Reduced EPS synthesis | [6][7] |
Table 2: Effect of this compound on Biofilm Dispersal
| Bacterial Species | Strain(s) | This compound Concentration | Biofilm Dispersal (%) | Reference |
| Acinetobacter baumannii | Clinical Isolates | 5 mM | Variable | [1] |
| Acinetobacter baumannii | Clinical Isolates | 20 mM | ≥ 60% | [1] |
| Pseudomonas aeruginosa | PA1 | 5-20 mM | Concentration-dependent dispersal | [1] |
| Pseudomonas aeruginosa | Not Specified | 1 mmol/L | Eradication of 24h mature biofilm | [4] |
| Klebsiella pneumoniae | KP1 | 0.1-20 mM | Modest (~20-38%) | [1] |
| Staphylococcus aureus | SA1 | 0.1-20 mM | Modest (~20-38%) | [1] |
| Streptococcus mutans | Not Specified | 5 mM | Dispersal of 24h biofilm | [8] |
Table 3: Effect of this compound on Bacterial Motility
| Bacterial Species | Strain(s) | This compound Concentration | Effect on Motility | Reference |
| Acinetobacter baumannii | Clinical Isolates | 5 mM | Significantly reduced migration | [1] |
| Acinetobacter baumannii | Clinical Isolates | 20 mM | Significantly reduced migration | [1] |
| Pseudomonas aeruginosa | Not Specified | Not Specified | Inhibited swimming motility | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects on bacterial adhesion and biofilm formation.
Protocol 1: Biofilm Inhibition and Dispersal Assay using Crystal Violet
This protocol is used to quantify the effect of this compound on both the formation of new biofilms (inhibition) and the disruption of pre-formed biofilms (dispersal).
Materials:
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
This compound stock solution (neutralized to pH ~7.0-7.4 with HEPES buffer)
-
96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare a bacterial suspension in fresh growth medium, adjusting the optical density (OD) to a standardized value (e.g., OD600 of 0.1).
-
Add 100 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 100 µL of growth medium containing various concentrations of this compound (e.g., 0.1 mM to 20 mM) to the wells. Include untreated controls (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation.
-
After incubation, discard the planktonic cells by gently inverting the plate.
-
Wash the wells three times with 200 µL of PBS to remove loosely attached bacteria.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Procedure for Biofilm Dispersal:
-
Grow biofilms in a 96-well plate as described in steps 1-4 of the inhibition assay (without adding this compound).
-
After the initial incubation period, remove the planktonic cells and wash the wells with PBS.
-
Add 200 µL of fresh medium containing various concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate for a further period (e.g., overnight).
-
Quantify the remaining biofilm using crystal violet staining as described in steps 5-12 of the inhibition assay.
-
Calculate the percentage of biofilm dispersal relative to the untreated control.
Protocol 2: Bacterial Motility (Swimming) Assay
This protocol assesses the effect of this compound on bacterial swimming motility.
Materials:
-
Bacterial culture
-
Semi-solid agar plates (e.g., 0.3% agar in Tryptic Soy Agar (TSA) or LB agar)
-
This compound
-
Sterile toothpicks or pipette tips
Procedure:
-
Prepare semi-solid agar plates supplemented with different concentrations of this compound (e.g., 5 mM and 20 mM). Include control plates without this compound.
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Carefully inoculate the center of each semi-solid agar plate with a small volume (e.g., 2 µL) of the bacterial culture using a sterile toothpick or pipette tip, ensuring not to touch the bottom of the plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the circular zone of bacterial migration from the point of inoculation.
-
Compare the motility zones in the presence of this compound to the control plates.[1]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to determine the effect of this compound on the expression of genes involved in processes like quorum sensing.
Materials:
-
Bacterial culture grown with and without this compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., genes for acyl-homoserine lactone synthesis) and a housekeeping gene (for normalization)
-
qRT-PCR instrument
Procedure:
-
Grow bacterial cultures in the presence or absence of this compound to a specific growth phase.
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA from the bacterial pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Signaling Pathways and Mechanisms of Action
This compound influences bacterial adhesion and biofilm formation through various mechanisms, including the modulation of specific signaling pathways.
In Acinetobacter baumannii, this compound has been shown to downregulate the expression of genes involved in the synthesis of quorum sensing molecules, specifically acyl-homoserine lactones.[1] This interference with cell-to-cell communication is a key factor in its anti-biofilm activity, as quorum sensing is crucial for biofilm development in many bacteria.
In Vibrio cholerae, this compound acts as a signaling molecule that is detected by the periplasmic sensor protein NspS.[9][10] The binding of this compound to NspS is thought to enhance the interaction between NspS and the inner membrane protein MbaA. This interaction modulates the enzymatic activity of MbaA, leading to an increase in the intracellular concentration of cyclic di-guanylate (c-di-GMP).[9][11] Elevated levels of c-di-GMP, a key second messenger in bacteria, then promote the expression of genes required for biofilm matrix production, ultimately enhancing biofilm formation in this species.[9][12]
A general workflow for investigating the impact of this compound on bacterial adhesion is outlined below. This workflow integrates the experimental protocols described in this document.
References
- 1. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Norspermidine and Spermidine on Biofilm Formation by Potentially Pathogenic Escherichia coli and Salmonella enterica Wild-Type Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Norspermidine on Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Norspermidine on Dual‐Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]
- 10. NspS, a Predicted Polyamine Sensor, Mediates Activation of Vibrio cholerae Biofilm Formation by Norspermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signal Transduction Network Principles Underlying Bacterial Collective Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norspermine Treatment in the Eradication of Mature Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biofilm formation by pathogenic bacteria is a significant challenge in clinical and industrial settings due to its inherent resistance to conventional antimicrobial treatments. Norspermine, a naturally occurring polyamine, has emerged as a promising agent for both inhibiting biofilm formation and eradicating mature biofilms. These application notes provide a comprehensive overview of the use of this compound in biofilm control, summarizing key quantitative data, detailing experimental protocols, and illustrating the known signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The efficacy of this compound in inhibiting biofilm formation and eradicating mature biofilms has been demonstrated against a range of pathogenic bacteria. The following tables summarize the quantitative data from various studies.
Table 1: this compound Activity Against Pseudomonas aeruginosa Biofilms
| Parameter | Strain | This compound Concentration | Effect | Reference |
| Biofilm Inhibition | PAO1 | 0.1 mmol/L | >20% inhibition | [1] |
| 5 mmol/L | >50% inhibition | [1] | ||
| Mature Biofilm Eradication (24h) | PAO1 | 1 mmol/L | Significant eradication begins | [1][2][3] |
| 4 mmol/L | Effective in eradicating mature biofilm on catheters | [1][2] |
Table 2: this compound Activity Against Various Multidrug-Resistant Clinical Isolates
| Bacterial Species | Number of Strains | This compound Concentration (mM) | Average Biofilm Dispersal (%) | Average Biofilm Inhibition (%) | Reference |
| Acinetobacter baumannii | 4 | 5 - 20 | ≥ 60% | ≥ 80% | [4][5] |
| Klebsiella pneumoniae | 3 | 5 - 20 | 20 - 38% (modest) | Inhibition increased with concentration | [4] |
| Pseudomonas aeruginosa | 5 | 5 - 20 | Concentration-dependent, significant at 5-20 mM | - | [4] |
| Staphylococcus aureus | 4 | 5 - 20 | 20 - 38% (modest) | - | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing findings.
Protocol 1: Semi-Quantitative Determination of Biofilm Formation and Eradication (Crystal Violet Assay)
Objective: To quantify the effect of this compound on bacterial biofilm formation and the dispersal of pre-formed mature biofilms.
Materials:
-
96-well cell culture plates
-
Bacterial culture (e.g., P. aeruginosa PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium
-
This compound stock solution
-
0.9% saline
-
0.5% (w/v) crystal violet solution
-
Ethanol (95% or absolute)
-
Plate reader
Procedure for Biofilm Inhibition:
-
Prepare a fresh overnight culture of the test bacterium.
-
In each well of a 96-well plate, add 4 µL of the bacterial culture to 196 µL of LB broth containing the desired concentration of this compound (test wells) or no this compound (control wells).[1]
-
Incubate the plate at 37°C for 24 hours without agitation.[1]
-
Gently wash the plates with 0.9% saline to remove planktonic cells.[1]
-
Dry the plates for 30 minutes at 37°C.[1]
-
Stain the adherent biofilms by adding 200 µL of 0.5% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.[1]
-
Remove the crystal violet solution and wash the plates again with saline.
-
Solubilize the bound crystal violet by adding 200 µL of ethanol to each well.
-
Quantify the biofilm biomass by measuring the absorbance at 570 nm (A570) using a plate reader.[1]
-
Calculate the percentage of biofilm inhibition relative to the untreated control.
Procedure for Mature Biofilm Eradication:
-
Follow steps 1-4 of the biofilm inhibition protocol to form mature 24-hour biofilms.
-
After washing to remove planktonic cells, add 200 µL of fresh LB broth containing the desired concentration of this compound to the wells with pre-formed biofilms.
-
Incubate the plate for another 24 hours at 37°C.[1]
-
Follow steps 4-10 of the biofilm inhibition protocol to quantify the remaining biofilm.
-
Calculate the percentage of biofilm eradication relative to the untreated mature biofilm.[1]
Protocol 2: Gene Expression Analysis by qRT-PCR
Objective: To investigate the effect of this compound on the expression of genes related to quorum sensing and biofilm formation.
Materials:
-
Bacterial culture
-
LB broth
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents
-
Primers for target genes (e.g., lasI/R, rhlI/R, mvfR for P. aeruginosa) and a housekeeping gene.[1]
Procedure:
-
Grow bacterial cells in LB broth with or without a sub-inhibitory concentration of this compound (e.g., 4 mmol/L for P. aeruginosa) to mid-log phase (OD630 of 0.5–0.8).[1][2]
-
Extract total RNA from the bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.[1]
-
Quantify the RNA concentration and assess its purity by measuring absorbance at 260 nm and 280 nm.[1]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[1]
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target genes and a housekeeping gene for normalization.
-
Analyze the changes in gene expression using the 2-ΔΔCt method.[2]
Protocol 3: Visualization of Biofilm Architecture by Scanning Electron Microscopy (SEM)
Objective: To visually assess the effect of this compound on the morphology and structure of mature biofilms.
Materials:
-
Sterile surfaces for biofilm formation (e.g., silicone catheter segments, glass coverslips)
-
Bacterial culture
-
Growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., glutaraldehyde)
-
Dehydration agents (e.g., graded ethanol series)
-
Critical point dryer
-
Sputter coater
-
Scanning Electron Microscope
Procedure:
-
Grow mature biofilms on sterile surfaces (e.g., 1.0-cm catheter segments) for 24 hours.[1]
-
Treat the mature biofilms with a specific concentration of this compound (e.g., 4 mmol/L) or fresh medium (control) for another 24 hours.[2]
-
Gently wash the surfaces with PBS to remove planktonic bacteria.
-
Fix the biofilms with a suitable fixative (e.g., 2.5% glutaraldehyde) for several hours at 4°C.
-
Wash the samples with PBS.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Dry the samples using a critical point dryer.
-
Mount the samples on stubs and coat them with a conductive material (e.g., gold-palladium) using a sputter coater.
-
Examine the biofilm structure and bacterial morphology using a scanning electron microscope.[1]
Signaling Pathways and Mechanisms of Action
This compound's anti-biofilm activity is attributed to several mechanisms, including the disruption of quorum sensing (QS) signaling and, in some bacteria, direct interaction with specific signaling pathways that regulate biofilm formation.
Proposed Mechanism of Action in Pseudomonas aeruginosa
In P. aeruginosa, this compound is thought to eradicate mature biofilms and inhibit their formation primarily by downregulating the expression of key quorum sensing-related genes. This disruption of cell-to-cell communication interferes with the coordinated activities required for biofilm maintenance and development. Additionally, this compound has been shown to inhibit swimming motility, which is crucial for the initial stages of biofilm formation.[1][2][3]
Caption: Proposed mechanism of this compound in P. aeruginosa.
This compound Signaling Pathway in Vibrio cholerae Biofilm Formation
In Vibrio cholerae, a specific signaling pathway involving the sensor protein NspS and the response regulator MbaA has been identified. Exogenous this compound is sensed by the NspS/MbaA complex, which in turn leads to increased production of Vibrio polysaccharide (VPS) and enhanced biofilm formation.[6] While this pathway describes the enhancement of biofilm formation, it provides a valuable model for how bacteria can sense and respond to environmental polyamines. It is important to note that spermine, another polyamine, can compete with this compound and inhibit biofilm formation through this same pathway.[7]
Caption: this compound signaling in V. cholerae biofilm formation.
Concluding Remarks
This compound demonstrates significant potential as an anti-biofilm agent, with proven efficacy against a variety of clinically relevant bacteria. The provided protocols offer a foundation for further research into its mechanisms and applications. While the signaling pathways for biofilm eradication are still being fully elucidated for many species, the existing data strongly support the continued investigation of this compound as a novel therapeutic strategy for combating biofilm-associated infections. Researchers should consider the species- and strain-dependent variability in this compound's effectiveness and potential cytotoxicity at higher concentrations when designing experiments and developing therapeutic applications.[4][8]
References
- 1. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]
- 7. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Norspermine Concentration to Avoid Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing the concentration of norspermine in your experiments to achieve desired biological effects while minimizing cytotoxicity. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you refine your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound cytotoxic at high concentrations?
A1: this compound, like other polyamines, is essential for cell growth and proliferation at physiological concentrations. However, at high concentrations, it can become toxic. This cytotoxicity can be attributed to two main mechanisms:
-
Direct Cytotoxicity: Excess intracellular polyamines can interfere with critical cellular processes, including DNA and RNA synthesis, and modulate ion channels, leading to cell cycle arrest and apoptosis.
-
Indirect Cytotoxicity via Oxidative Stress: In the presence of serum in the culture medium, this compound can be oxidized by amine oxidases. This enzymatic reaction produces cytotoxic byproducts, including hydrogen peroxide (H₂O₂), aldehydes, and acrolein, which induce oxidative stress and trigger apoptotic pathways.[1]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-type dependent. For its analogue, N1,N11-diethylthis compound (DENSPM), a common concentration range used in cytotoxicity studies is between 0.1 µM and 100 µM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q3: How can I determine the IC50 value of this compound for my cell line?
A3: The half-maximal inhibitory concentration (IC50) can be determined by performing a cell viability assay, such as the MTT assay. You will need to treat your cells with a range of this compound concentrations (typically a logarithmic or semi-logarithmic dilution series) for a specific duration (e.g., 24, 48, or 72 hours). After the incubation period, cell viability is measured, and the data is plotted as cell viability (%) versus the logarithm of the this compound concentration. The IC50 is the concentration that results in a 50% reduction in cell viability compared to the untreated control.
Q4: What are the key signs of cytotoxicity to look for in my cell cultures?
A4: Visual signs of cytotoxicity under a microscope include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface), a decrease in cell density, and the appearance of cellular debris from lysed cells. These observations should be confirmed with quantitative cell viability assays.
Q5: How can I differentiate between apoptosis and necrosis induced by this compound?
A5: You can use specific assays to distinguish between these two forms of cell death. For example, an Annexin V/Propidium Iodide (PI) assay analyzed by flow cytometry can differentiate between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive).
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High variability between replicate wells in my cell viability assay.
-
Potential Cause:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of your plate.
-
Pipetting Errors: Inaccurate dispensing of this compound solution or assay reagents.
-
Edge Effects: Evaporation from the outer wells of the plate leading to increased compound concentration.
-
-
Solution:
-
Ensure you have a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and be consistent with your pipetting technique.
-
To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
-
Issue 2: My untreated control cells show low viability.
-
Potential Cause:
-
Suboptimal Culture Conditions: Issues with the culture medium, serum, incubator temperature, or CO₂ levels.
-
Cell Health: Using cells with a high passage number or that are over-confluent.
-
Contamination: Microbial (bacterial or fungal) contamination of the cell culture.
-
-
Solution:
-
Ensure all culture reagents are fresh and of high quality. Regularly check and calibrate your incubator.
-
Use cells with a consistent and low passage number and seed them at an optimal density.
-
Regularly check your cultures for any signs of contamination.
-
Issue 3: I am not observing a dose-dependent cytotoxic effect.
-
Potential Cause:
-
Incorrect Concentration Range: The tested concentrations may be too low to induce cytotoxicity or too high, causing maximum cell death even at the lowest concentration.
-
Compound Instability: this compound may be degrading in the culture medium over the course of the experiment.
-
Cell Line Resistance: The chosen cell line may be resistant to this compound-induced cytotoxicity.
-
-
Solution:
-
Perform a wider range of concentrations in your dose-response experiment.
-
Prepare fresh this compound solutions for each experiment.
-
Consult the literature to see if your cell line is known to be resistant to polyamine analogues.
-
Issue 4: High background absorbance in my MTT assay.
-
Potential Cause:
-
Phenol Red Interference: Phenol red in the culture medium can interfere with the absorbance reading.
-
Serum Interference: Components in the fetal bovine serum (FBS) can reduce the MTT reagent.
-
Microbial Contamination: Bacteria or yeast can also reduce MTT, leading to a false-positive signal.
-
-
Solution:
-
Use a phenol red-free medium for the duration of the MTT assay.
-
Minimize the serum concentration or use a serum-free medium during the MTT incubation step.
-
Visually inspect your plates for any signs of contamination before adding the MTT reagent.
-
Data Presentation
The following tables summarize the cytotoxic effects of the this compound analogue, N1,N11-diethylthis compound (DENSPM), on various human cancer cell lines. This data can serve as a reference for designing your own experiments with this compound.
Table 1: Cytotoxicity of N1,N11-diethylthis compound (DENSPM) in Human Breast Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) | Cytotoxicity Assay |
| MCF-7 | 24 | ~1.5 | Protein Content |
| MCF-7 | 48 | ~1.0 | Protein Content |
| MCF-7 | 72 | ~0.9 | Protein Content |
| HCC1937 | 48 | >20 | Protein Content |
| HCC1937 | 72 | >20 | Protein Content |
Data adapted from a study on the effect of DENSPM on human breast cancer cell lines. The IC50 values were approximated from the provided graphs and text.
Table 2: General Concentration Range for this compound Analogues in Cytotoxicity Studies
| Compound | Cell Type | Concentration Range (µM) | Observed Effects |
| N1,N11-diethylthis compound (DENSPM) | Various Cancer Cell Lines | 0.1 - 100 | Inhibition of proliferation, induction of apoptosis |
| Norspermidine | L1210 Leukemia Cells | Not specified | Growth inhibition, loss of biological activity |
Experimental Protocols
Protocol: Determining this compound Cytotoxicity using the MTT Assay
This protocol provides a detailed methodology for assessing the cytotoxic effects of this compound on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium (with and without phenol red)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in a phenol red-free culture medium at 2x the final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
-
Plot the % cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: this compound-induced apoptotic signaling pathway.
Caption: Workflow for the MTT cell viability assay.
Caption: A logical guide for troubleshooting unexpected cytotoxicity.
References
Norspermine in Cell Culture: A Technical Support Guide on Stability and Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This comprehensive resource provides essential guidance on the stability and degradation of norspermine in cell culture media. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the accuracy and reproducibility of your experiments involving this critical polyamine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cytotoxicity after treating my cells with this compound, especially in serum-containing medium?
A1: this compound-induced cytotoxicity in cell culture is often an indirect effect caused by its enzymatic degradation. Culture media supplemented with fetal bovine serum (FBS) or other animal sera contain serum amine oxidases. These enzymes catalyze the oxidative deamination of polyamines like this compound, leading to the production of highly reactive and toxic byproducts, including aldehydes (such as 3-aminopropanal, which can convert to the highly toxic acrolein) and hydrogen peroxide (H₂O₂)[1][2]. These degradation products are major contributors to oxidative stress and can induce apoptosis and necrosis in cultured cells[1][3][4].
Q2: How stable is this compound in my culture medium?
A2: The stability of this compound is highly dependent on the composition of the culture medium, particularly the presence and concentration of serum.
-
In Serum-Free Media: In the absence of serum amine oxidases, this compound is considerably more stable[7]. However, other factors such as pH, temperature, and light exposure can still influence its stability over long-term storage[8].
Q3: What are the primary degradation products of this compound in culture media?
A3: The enzymatic oxidation of this compound by serum amine oxidases is expected to produce 3-aminopropanal, hydrogen peroxide (H₂O₂), and other reactive aldehydes[2]. The 3-aminopropanal can further degrade to acrolein, a highly cytotoxic unsaturated aldehyde[2][9].
Q4: How can I minimize this compound degradation and its associated cytotoxicity?
A4: Several strategies can be employed to mitigate the degradation of this compound:
-
Use Serum-Free Medium: If your experimental design and cell type permit, using a serum-free medium is the most effective way to prevent enzymatic degradation[6][7][10].
-
Reduce Serum Concentration: Lowering the percentage of FBS in your culture medium can decrease the concentration of amine oxidases and thus slow the rate of this compound degradation[6].
-
Use Amine Oxidase Inhibitors: Co-treatment with an inhibitor such as aminoguanidine can block the activity of serum amine oxidases and prevent the formation of toxic aldehydes[3].
-
Pre-incubate this compound with Serum: Pre-incubating this compound in the serum-containing medium at 37°C for a period (e.g., 24 hours) before adding it to the cells can allow the toxic byproducts to form and potentially degrade, which has been shown to reduce the toxicity of other polyamines like spermine[6]. However, this approach should be validated for your specific experimental setup as it may also deplete the active compound.
Q5: What signaling pathways are affected by this compound and its degradation?
A5: Polyamines and their metabolites are known to be involved in a variety of cellular signaling pathways. Depletion of cellular polyamines can trigger the mitochondria-mediated pathway of apoptosis, leading to caspase activation and cell death[11]. The cytotoxic degradation products of polyamines, such as H₂O₂ and aldehydes, are potent inducers of oxidative stress, which can activate stress-related signaling cascades, including the p53 pathway, and lead to apoptosis[4][12]. The aldehydes can also cause cellular damage by forming adducts with proteins and DNA[13].
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed Even at Low this compound Concentrations
| Potential Cause | Recommended Solution |
| High sensitivity of the cell line to this compound or its degradation products. | Perform a dose-response curve starting from a very low concentration range (e.g., 0.1 µM) to determine the precise toxic threshold for your specific cell line. |
| Rapid degradation of this compound in serum-containing medium leading to a burst of toxic metabolites. | 1. Switch to a serum-free medium for the duration of the this compound treatment. 2. Reduce the serum concentration if serum-free conditions are not possible. 3. Co-treat with an amine oxidase inhibitor like aminoguanidine. |
| Solvent toxicity. | Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is at a non-toxic level for your cells (typically <0.1%). Run a vehicle-only control. |
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
| Potential Cause | Recommended Solution |
| Variability in FBS lots. | Different lots of FBS can have varying levels of amine oxidase activity. If possible, use the same lot of FBS for a series of related experiments. When switching to a new lot, it is advisable to re-validate the optimal this compound concentration. |
| Inconsistent cell density at the time of treatment. | Standardize the cell seeding density for all experiments. Cells at lower densities may be more susceptible to the effects of a fixed concentration of a toxic compound. |
| Variations in incubation time. | Ensure that the duration of this compound exposure is consistent across all experiments. |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately (aliquoted at -20°C or -80°C, protected from light). |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum supplement (e.g., 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Spike the culture medium (both with and without serum) with a known concentration of this compound (e.g., 10 µM).
-
Aliquot the spiked media into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot from each condition.
-
Immediately process the samples for analysis or store them at -80°C until analysis. Sample processing may involve protein precipitation with an acid (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation[14].
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method (see Protocol 2).
-
Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life under each condition.
Protocol 2: Quantification of this compound by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol provides a general framework for the quantification of this compound in culture medium samples after derivatization.
Materials:
-
Perchloric acid (PCA)
-
Sodium carbonate buffer
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and a fluorescence detector
Procedure:
-
Sample Preparation:
-
To 200 µL of the culture medium sample, add 200 µL of cold 8% PCA to precipitate proteins.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization (Example with Dansyl Chloride):
-
To 100 µL of the supernatant, add 200 µL of sodium carbonate buffer (pH 9.5).
-
Add 200 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add a small amount of a proline or ammonia solution to quench the reaction by reacting with excess dansyl chloride.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the analytes on a C18 column using a gradient of acetonitrile and water.
-
Detect the dansylated this compound using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 510 nm for dansyl derivatives).
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound that have undergone the same derivatization procedure.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in culture media.
Caption: this compound degradation pathway and induction of cytotoxicity.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Polyamine-Derived Aminoaldehydes and Acrolein: Cytotoxicity, Reactivity and Analysis of the Induced Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by spermine-metabolites in primary human blood cells and various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formation of spermidine or norspermidine from synthetic diacetylpolyamines by acetylpolyamine oxidase in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Serum-Free vs. Serum-Containing Media: Which Works Better? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyamine Metabolism and Functions: Key Roles in Cellular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Polyamine depletion induces apoptosis through mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A hybrid biosynthetic-catabolic pathway for norspermidine production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for pH changes in norspermine stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for pH changes in norspermine stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the pH of my this compound stock solution important?
A1: this compound is a polyamine with multiple amine groups, each with a specific pKa value.[1] These groups can gain or lose protons depending on the pH of the solution, which alters the molecule's overall charge and conformation. This can directly impact its solubility, stability, and biological activity in your experiments. Maintaining a consistent pH ensures the reproducibility and accuracy of your results.
Q2: What are the pKa values of this compound?
A2: this compound has four pKa values, corresponding to its four amine groups. These values are approximately 10.6, 10.5, 8.7, and 6.7.[1] This means that this compound can act as a buffer over a wide pH range.
Q3: What causes the pH of a this compound stock solution to change over time?
A3: Several factors can contribute to pH drift in a this compound stock solution:
-
Absorption of atmospheric CO₂: Carbon dioxide from the air can dissolve in the solution, forming carbonic acid and lowering the pH. This is a common issue with basic solutions.
-
Leaching of contaminants: Impurities from glassware or plasticware can leach into the solution and alter its pH.
-
Degradation of this compound: Although generally stable, this compound can degrade over long periods, especially if exposed to light or high temperatures. Degradation products may be acidic or basic, leading to pH changes.
-
Interaction with the solvent: The type of solvent used and its purity can influence the stability and pH of the solution.
Troubleshooting Guides
Issue 1: Observed pH drift in a freshly prepared this compound stock solution.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Recommended Action |
| Inaccurate initial pH measurement | Verify the calibration of your pH meter using fresh, certified calibration buffers. | Recalibrate the pH meter and re-measure the pH of the stock solution. |
| Low buffering capacity at the target pH | Review the pKa values of this compound and your target pH.[1] | Consider preparing the stock solution in a suitable biological buffer (e.g., PBS, HEPES) that has a pKa close to your desired pH. |
| Use of low-quality solvent | Impurities in the solvent (e.g., dissolved gases, acidic or basic contaminants) can affect the initial pH. | Use high-purity, degassed water or a freshly opened bottle of the appropriate solvent. |
Issue 2: pH of the this compound stock solution changes during storage.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Recommended Action |
| Absorption of atmospheric CO₂ | Store the solution in a tightly sealed container with minimal headspace. | Aliquot the stock solution into smaller, single-use vials to minimize repeated opening and exposure to air. Consider flushing the headspace with an inert gas like nitrogen or argon before sealing. |
| Leaching from storage container | Evaluate the material of your storage container. | Use high-quality, inert containers such as borosilicate glass (e.g., Pyrex®) or polypropylene tubes. Avoid soda-lime glass, which can leach silicates and affect pH. |
| Light-induced degradation | Assess the storage conditions of your stock solution. | Store the solution in an amber vial or wrap the container in aluminum foil to protect it from light. |
| Temperature fluctuations | Consider the temperature stability of this compound. | Store the stock solution at the recommended temperature, typically -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a pH-Stable this compound Stock Solution
This protocol provides a detailed methodology for preparing a this compound stock solution with enhanced pH stability.
Materials:
-
This compound (solid)
-
High-purity, sterile, deionized water (or appropriate buffer, e.g., 10 mM HEPES, pH 7.4)
-
Calibrated pH meter
-
Sterile, inert storage vials (e.g., amber glass or polypropylene)
-
Inert gas (e.g., nitrogen or argon) - optional
Methodology:
-
Solvent Preparation: Use freshly deionized and filtered (0.22 µm) water or your chosen buffer. For aqueous solutions, it is recommended to degas the water by boiling and cooling under an inert gas stream or by vacuum filtration to remove dissolved CO₂.
-
Weighing this compound: In a clean, sterile environment, accurately weigh the desired amount of this compound.
-
Dissolution: Slowly add the this compound to the solvent while gently stirring. Avoid vigorous vortexing which can introduce atmospheric CO₂.
-
pH Adjustment:
-
Allow the solution to fully dissolve.
-
Measure the initial pH using a calibrated pH meter.
-
If necessary, adjust the pH to the desired value using dilute HCl or NaOH. Add the acid or base dropwise while monitoring the pH continuously.
-
-
Final Volume and Sterilization: Adjust the final volume with the solvent. If required for your application, sterile-filter the solution through a 0.22 µm filter.
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small, single-use, sterile vials made of inert material.
-
If possible, flush the headspace of each vial with an inert gas before sealing tightly.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Monitoring pH Stability of this compound Stock Solutions
This protocol describes a method to assess the pH stability of your prepared this compound stock solution over time.
Methodology:
-
Prepare a batch of this compound stock solution following Protocol 1.
-
Set aside several aliquots for stability testing.
-
Measure and record the initial pH of one aliquot (Time = 0).
-
Store the remaining aliquots under your standard storage conditions.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), thaw one aliquot and measure its pH. Ensure the solution reaches room temperature before measurement.
-
Record the pH values in a table to track any changes over time.
Data Presentation: Example pH Stability Data
| Time Point | pH of this compound in Deionized Water | pH of this compound in 10 mM HEPES (pH 7.4) |
| Day 0 | 7.42 | 7.40 |
| Day 7 | 7.35 | 7.41 |
| Day 30 | 7.28 | 7.39 |
| Day 90 | 7.15 | 7.38 |
Visualizations
Caption: Experimental workflow for preparing and storing pH-stable this compound stock solutions.
Caption: Logical troubleshooting workflow for addressing pH changes in this compound solutions.
References
troubleshooting variable results in norspermine biofilm assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norspermine in biofilm assays.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the experimental process, leading to variable results.
FAQs
-
Q1: Why am I seeing inconsistent or variable results in my this compound biofilm inhibition assays?
A1: Variability in this compound biofilm assays is a documented phenomenon and can be attributed to several factors. The inhibitory and dispersive activity of this compound is highly dependent on the bacterial species and even the specific strain being tested.[1][2][3] For instance, Acinetobacter baumannii isolates have been shown to be particularly sensitive to this compound, while its effect on Pseudomonas aeruginosa can vary, with some instances of biofilm enhancement reported.[1][4] Additionally, the concentration of this compound used is a critical factor, with effects often being dose-dependent.[1][5] Experimental conditions, such as the pH of the culture medium, can also significantly impact the results, as commercial polyamine solutions can alter the pH of the test medium.[6][7][8]
-
Q2: I observed an increase in biofilm formation after treating with this compound. Is this expected?
A2: Yes, an increase in biofilm formation after this compound treatment has been observed, particularly in Pseudomonas aeruginosa.[1][4] While this compound often acts as a biofilm inhibitor, its effect can be complex and species-dependent. In some contexts, polyamines can play a role in enhancing biofilm development.[9] For example, norspermidine is known to enhance Vibrio cholerae biofilm formation.[9][10] Therefore, observing an enhancement of biofilm, especially at certain concentrations, is not entirely unexpected and highlights the nuanced role of polyamines in different bacterial systems.
-
Q3: What is the proposed mechanism of action for this compound in biofilm inhibition?
A3: The mechanism of action for this compound's anti-biofilm activity is multifaceted and not fully elucidated for all bacterial species. One of the primary proposed mechanisms is the interference with the extracellular polymeric substance (EPS) matrix that encases the biofilm.[1] It is suggested that norspermidine interacts with and destabilizes the exopolysaccharide components of the matrix.[1] Additionally, in species like A. baumannii, norspermidine has been shown to reduce bacterial motility and downregulate the expression of genes involved in quorum sensing, both of which are crucial for biofilm formation.[1][2][3] In P. aeruginosa, norspermidine has also been found to downregulate quorum sensing-related genes.[5][11][12]
-
Q4: What concentration of this compound should I use in my experiments?
A4: The optimal concentration of this compound is highly variable and depends on the bacterial species and the intended effect (inhibition vs. dispersal). Studies have reported a wide range of effective concentrations, from as low as 25 µM for B. subtilis in some reports (though this has been disputed) to concentrations in the millimolar range (5-20 mM) for clinical isolates of various bacteria.[1][13] For P. aeruginosa, biofilm inhibition has been observed at concentrations starting from 0.1 mmol/L, with eradication of mature biofilms requiring higher concentrations (around 1 mmol/L).[5][11][12] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.
-
Q5: Can this compound disperse pre-formed (mature) biofilms?
A5: Yes, norspermidine has been shown to have dispersive activity against pre-formed biofilms of several bacterial species, including clinical isolates of A. baumannii and P. aeruginosa.[1] However, the effectiveness of dispersal is concentration-dependent and can be more modest compared to its inhibitory effect on biofilm formation.[1] For some bacteria, like V. cholerae, spermine (a related polyamine) was found to inhibit biofilm formation but not disperse pre-formed biofilms.[9]
-
Q6: How does the pH of the medium affect my this compound biofilm assay?
A6: The pH of the culture medium is a critical and often overlooked factor in this compound biofilm assays. Commercial preparations of polyamines can be alkaline, and their addition to the medium can increase the pH.[6][7][8] This change in pH alone can influence biofilm formation, potentially confounding the interpretation of the results.[6] It is essential to measure and, if necessary, adjust the pH of your media after the addition of this compound to ensure that the observed effects are due to the polyamine itself and not a pH artifact.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on biofilm formation and dispersal across different bacterial species as reported in the literature.
Table 1: this compound Biofilm Inhibition
| Bacterial Species | Strain(s) | This compound Concentration | % Inhibition | Reference(s) |
| Acinetobacter baumannii | Clinical Isolates | 5 - 20 mM | Significant inhibition | [1] |
| Klebsiella pneumoniae | Clinical Isolates | 20 mM | Greatest effect at this concentration | [1] |
| Pseudomonas aeruginosa | PAO1 | > 0.1 mmol/L | > 20% | [5] |
| Pseudomonas aeruginosa | PAO1 | > 5 mmol/L | > 50% | [5] |
| Escherichia coli | Clinical Isolates | 500 - 5000 µM | Effective inhibition | [1] |
| Staphylococcus epidermidis | Clinical & Commensal | 25 µM | 45.16% of strains inhibited | [14] |
| Staphylococcus epidermidis | Clinical & Commensal | 100 µM | 16.13% of strains inhibited | [14] |
Table 2: this compound Biofilm Dispersal
| Bacterial Species | Strain(s) | This compound Concentration | % Dispersal | Reference(s) |
| Acinetobacter baumannii | Clinical Isolates | 5 - 20 mM | Concentration-dependent dispersal | [1] |
| Pseudomonas aeruginosa | Clinical Isolates | 5 - 20 mM | Concentration-dependent dispersal | [1] |
| Klebsiella pneumoniae | Representative Strain | 0.1 - 20 mM | 20 - 38% | [1] |
| Staphylococcus aureus | Representative Strain | 0.1 - 20 mM | 20 - 38% | [1] |
| Pseudomonas aeruginosa | PAO1 | > 1 mmol/L | Significant dispersal | [5] |
Experimental Protocols
A detailed methodology for a standard crystal violet biofilm assay is provided below. Adhering to a consistent protocol can help minimize variability.
Crystal Violet Biofilm Assay Protocol
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into an appropriate liquid medium (e.g., Luria-Bertani broth).
-
Incubate overnight at the optimal growth temperature with shaking.
-
-
Biofilm Formation:
-
Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.
-
Add 100 µL of the medium containing the desired concentration of this compound to the test wells. For control wells, add 100 µL of medium without this compound.
-
Incubate the plate statically at the optimal temperature for biofilm formation (typically 24-48 hours).
-
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells three times with 200 µL of phosphate-buffered saline (PBS) or 0.9% saline to remove non-adherent cells.[5]
-
-
Staining:
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
-
Destaining:
-
Discard the crystal violet solution and wash the wells again with PBS or water until the control wells are colorless.
-
Air dry the plate completely.
-
Add 200 µL of a destaining solution (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet.
-
-
Quantification:
-
Measure the absorbance of the destained solution at a wavelength of 570-595 nm using a microplate reader.
-
The absorbance reading is proportional to the amount of biofilm formed.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Effects of norspermidine and spermidine on biofilm formation by potentially pathogenic Escherichia coli and Salmonella enterica wild-type strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Norspermidine and Spermidine on Biofilm Formation by Potentially Pathogenic Escherichia coli and Salmonella enterica Wild-Type Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Different sensitivity levels to norspermidine on biofilm formation in clinical and commensal Staphylococcus epidermidis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Norspermine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with norspermine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of this compound derivatives can be attributed to several physicochemical properties. This compound is a polyamine, and its derivatives often feature long alkyl chains and multiple amine groups.[1][2][3] While the amine groups can be protonated to enhance solubility in acidic conditions, the overall lipophilicity of the molecule can lead to low solubility in aqueous media, particularly at physiological pH. The molecular structure and any substitutions on the polyamine backbone play a significant role in determining the compound's solubility.[4]
Q2: What is the first and most critical step to troubleshoot the solubility of a new this compound derivative?
A2: The initial and most crucial step is to determine the pH-solubility profile of your compound. As this compound derivatives are typically basic compounds due to their amine functionalities, their solubility is highly dependent on pH.[5][6] In acidic environments, the amine groups become protonated, forming more soluble salts. Understanding how solubility changes with pH will guide your formulation strategy.
Q3: My this compound derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are some troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of your this compound derivative if your experimental design allows.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is minimal (ideally ≤1%) to reduce its impact on the biological system and to avoid acting as an anti-solvent.
-
Adjust Buffer pH: Lowering the pH of your aqueous buffer can increase the solubility of basic this compound derivatives by promoting the formation of their more soluble protonated forms.[5][6]
-
Use a Co-solvent: Incorporating a water-miscible co-solvent can help to increase the solubility of your compound.[4]
Q4: Can I use salt formation to improve the solubility of my this compound derivative?
A4: Yes, salt formation is a highly effective and common strategy for enhancing the solubility of ionizable compounds like this compound derivatives.[7][8] By reacting the basic amine groups of your derivative with an acid, you can form a more soluble salt. The choice of the acid (counter-ion) is important as it can significantly influence the solubility and stability of the resulting salt.
Q5: What are some advanced formulation strategies I can consider for highly insoluble this compound derivatives?
A5: For derivatives that remain poorly soluble despite basic formulation adjustments, you can explore more advanced strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or parts of molecules within their cavity, forming inclusion complexes with improved aqueous solubility.[4][9][10][11]
-
Nanoparticle Formulations: Encapsulating your this compound derivative into nanoparticles can enhance its solubility and dissolution rate.[12][13][14][15][16] This approach can also offer benefits in drug delivery.
-
Prodrug Approach: A prodrug strategy involves chemically modifying the this compound derivative to create a more soluble precursor that is then converted back to the active compound in vivo.[17][18][19][20][21]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays due to poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation of the compound in the assay medium. | Visually inspect the assay wells for any signs of precipitation. Perform a pre-assay solubility test at the desired concentration and in the specific assay medium. | A clear solution indicates that the compound is likely soluble at the tested concentration. |
| Adsorption of the compound to plasticware. | Use low-binding microplates and tubes. Include a surfactant like Tween-20 (at a low, non-toxic concentration) in your buffers to reduce non-specific binding. | Improved consistency and accuracy of assay results. |
| pH of the assay medium is not optimal for solubility. | Determine the pH-solubility profile of your compound and adjust the pH of your assay buffer accordingly, ensuring it does not affect the biological system. | Enhanced solubility and more reliable experimental data. |
Issue 2: Difficulty in preparing a stock solution of the desired concentration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The compound is poorly soluble in common organic solvents. | Test a range of pharmaceutically acceptable solvents (e.g., DMSO, DMF, Ethanol, NMP). Gentle heating or sonication may aid dissolution. | Identification of a suitable solvent for preparing a concentrated stock solution. |
| The salt form of the derivative is not stable. | Characterize the stability of the salt form in your chosen solvent over time. Store stock solutions at appropriate temperatures and protected from light. | Prevention of degradation and precipitation in the stock solution. |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
Objective: To determine the solubility of a this compound derivative at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of the this compound derivative to a fixed volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.
Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of a this compound derivative by forming an inclusion complex with a cyclodextrin.
Methodology:
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) based on preliminary screening.
-
Dissolve the cyclodextrin in an aqueous solution.
-
Prepare a concentrated solution of the this compound derivative in a suitable organic solvent.
-
Slowly add the solution of the this compound derivative to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture for an extended period (e.g., 24-72 hours) at a controlled temperature to facilitate complex formation.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize (freeze-dry) the resulting aqueous solution to obtain the solid inclusion complex powder.
-
Characterize the formation of the inclusion complex using techniques such as NMR, FTIR, and DSC.
-
Determine the aqueous solubility of the complex and compare it to that of the free drug.
Quantitative Data Summary
The following table summarizes hypothetical solubility data for a series of this compound derivatives under different formulation conditions. This data is for illustrative purposes to demonstrate how to structure and compare such information.
| Derivative | Structure Modification | Solubility in Water (pH 7.4) | Solubility with 5% HP-β-CD | Solubility in pH 4.0 Buffer |
| NSP-001 | Parent this compound | 1.2 mg/mL | 5.8 mg/mL | 15.4 mg/mL |
| NSP-002 | N,N'-bis(ethyl) | 0.5 mg/mL | 3.2 mg/mL | 9.8 mg/mL |
| NSP-003 | N,N'-bis(benzyl) | <0.1 mg/mL | 1.5 mg/mL | 4.1 mg/mL |
| NSP-004 | N,N'-bis(cyclohexylmethyl) | <0.05 mg/mL | 0.8 mg/mL | 2.5 mg/mL |
Visualizations
Caption: Workflow for addressing poor solubility of this compound derivatives.
Caption: Conceptual diagram of the solubilization process.
References
- 1. This compound | C9H24N4 | CID 78350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Norspermidine - Wikipedia [en.wikipedia.org]
- 3. Functional identification of bacterial spermine, thermospermine, this compound, norspermidine, spermidine, and N1-aminopropylagmatine synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of cyclodextrin and its derivatives for increased transformation efficiency of competent bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cyclodextrin‐Stabilized Spermine‐Tagged Drug Triplex that Targets Theophylline to the Lungs Selectively in Respiratory Emergency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20160251477A1 - Poly(amine-co-ester) nanoparticles and methods of use thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Norspermine Biofilm Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norspermine in biofilm studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for establishing a mature biofilm before this compound treatment?
A1: For many bacterial species, including Pseudomonas aeruginosa, a 24-hour incubation period at 37°C is sufficient to form a mature biofilm suitable for eradication or dispersal studies.[1][2] However, for some clinical isolates, especially those from chronic infections, a longer incubation time of up to 72 hours may be necessary to achieve the most robust biofilm.[3] It is recommended to perform a preliminary time-course experiment (e.g., 24, 48, 72 hours) to determine the peak biofilm formation for your specific strain.[3][4]
Q2: What is a typical incubation time for treating biofilms with this compound?
A2: The incubation time for this compound treatment can vary depending on the objective of the experiment. For biofilm inhibition assays, this compound is typically added at the beginning of the incubation period and left for 24 hours.[1][2] For biofilm dispersal or eradication assays on pre-formed biofilms, treatment times can range from 2 hours to 24 hours.[1][3] Shorter incubation times, such as 2 hours, have been shown to be effective for some applications.[3]
Q3: At what concentration is this compound typically effective against biofilms?
A3: The effective concentration of this compound is highly dependent on the bacterial species and strain. For Pseudomonas aeruginosa, concentrations as low as 0.1 mmol/L have been shown to inhibit biofilm formation, while 1 mmol/L can begin to eradicate mature biofilms.[1][5] In contrast, for Vibrio cholerae, biofilm formation can be enhanced at concentrations as low as 10 µM.[6] For multidrug-resistant clinical isolates, higher concentrations of 5 to 20 mM may be required for dispersive and inhibitory activity.[7][8] It is crucial to determine the optimal concentration for your specific bacterial strain through dose-response experiments.
Q4: Can this compound affect planktonic cell growth?
A4: Yes, at high concentrations, this compound can have a bactericidal effect on planktonic cells. For example, with P. aeruginosa, concentrations of 6 mmol/L and higher showed significant bactericidal effects.[1] It is important to assess the effect of this compound on planktonic growth in parallel with biofilm assays to distinguish between anti-biofilm activity and general toxicity.
Q5: How does this compound influence biofilm formation at the molecular level?
A5: this compound can affect biofilm formation through various signaling pathways. In Vibrio cholerae, this compound acts as an intercellular signaling molecule that binds to the periplasmic sensor protein NspS.[6][9] This interaction modulates the activity of the transmembrane protein MbaA, which in turn regulates the intracellular levels of the secondary messenger cyclic di-GMP (c-di-GMP), a key molecule in biofilm formation.[10][11][12] In Pseudomonas aeruginosa, this compound has been shown to downregulate the expression of quorum sensing-related genes, which are critical for biofilm development.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent biofilm formation | Variation in incubation time or temperature. | Ensure consistent incubation conditions. Perform a time-course experiment to identify the optimal incubation time for your strain. |
| Inoculum size variability. | Standardize the initial bacterial concentration (e.g., to an OD600 of 0.5 McFarland standard). | |
| Media composition. | Use a consistent batch of growth medium. Be aware that some media components can influence biofilm formation. | |
| No effect of this compound observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Bacterial strain is resistant. | Some clinical isolates may require higher concentrations of this compound.[7] | |
| Incorrect incubation time for treatment. | Optimize the this compound treatment time (e.g., test 2, 8, and 24 hours). | |
| High variability in crystal violet staining | Inadequate washing steps. | Wash plates gently but thoroughly to remove planktonic cells without dislodging the biofilm. |
| Incomplete solubilization of crystal violet. | Ensure the crystal violet is fully dissolved in a solvent like 30% acetic acid or ethanol before measuring absorbance.[4] | |
| This compound appears to enhance biofilm formation | Species-specific response. | For some bacteria, like Vibrio cholerae, this compound can enhance biofilm formation at certain concentrations.[6] |
| pH alteration of the medium. | Commercial polyamines can be alkaline. Measure and adjust the pH of your media after adding this compound to ensure it is not influencing the results.[13][14] |
Quantitative Data Summary
Table 1: Effect of this compound on Pseudomonas aeruginosa PAO1 Biofilm
| This compound Concentration | Biofilm Formation Inhibition (after 24h) | Mature Biofilm Eradication (after 24h treatment) |
| 0.1 mmol/L | >20% | - |
| 1 mmol/L | - | Significant |
| 5 mmol/L | >50% | - |
| 6 mmol/L | - | Significant |
| Data summarized from a study on P. aeruginosa PAO1.[1] |
Table 2: Effect of this compound on Vibrio cholerae Biofilm Formation
| This compound Concentration | Effect on Biofilm Formation |
| 10 µM | Enhanced |
| 100 µM | Three-fold increase |
| Data reflects the response of wild-type V. cholerae.[6] |
Experimental Protocols
Protocol 1: Biofilm Inhibition Assay using Crystal Violet
-
Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth (e.g., Luria-Bertani broth). Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Plate Preparation: In a 96-well microtiter plate, add your growth medium containing various concentrations of this compound. Also, include a no-norspermine control.
-
Inoculation: Add the prepared bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.[1][2]
-
Washing: Gently discard the culture medium and wash the wells three times with a saline solution (e.g., 0.9% NaCl) to remove planktonic bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with saline.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-600 nm using a microplate reader.
Protocol 2: Mature Biofilm Dispersal Assay
-
Biofilm Formation: In a 96-well microtiter plate, inoculate wells with the bacterial suspension in growth medium and incubate at 37°C for 24 to 72 hours to allow for mature biofilm formation.[1][3]
-
Washing: Gently remove the culture medium and wash the wells three times with a saline solution.
-
This compound Treatment: Add fresh growth medium containing various concentrations of this compound to the wells. Include a no-norspermine control.
-
Incubation: Incubate for the desired treatment time (e.g., 2, 8, or 24 hours) at 37°C.[1][3]
-
Quantification: Proceed with washing, staining, solubilization, and absorbance measurement as described in Protocol 1 (steps 5-9).
Visualizations
Caption: Workflow for biofilm inhibition and dispersal assays.
References
- 1. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of nitric oxide donors for investigating biofilm dispersal response in Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imquestbio.com [imquestbio.com]
- 5. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]
- 12. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Norspermidine and Spermidine on Biofilm Formation by Potentially Pathogenic Escherichia coli and Salmonella enterica Wild-Type Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of norspermidine and spermidine on biofilm formation by potentially pathogenic Escherichia coli and Salmonella enterica wild-type strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Norspermine Technical Support Center: Addressing Off-Target Effects in Cell Culture
Welcome to the technical support center for researchers utilizing norspermine in cell culture experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate off-target effects, ensuring the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound?
A1: this compound's primary on-target effect is the depletion of intracellular polyamine pools (spermidine and spermine), which inhibits cell proliferation and induces apoptosis.[1][2] This is achieved through its uptake by the polyamine transport system and subsequent induction of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[3][4]
Off-target effects can include mitochondrial toxicity and the induction of reactive oxygen species (ROS).[5] The catabolism of polyamines can generate toxic byproducts such as aldehydes and hydrogen peroxide, which contribute to oxidative stress and apoptosis.[6][7] It's also important to be aware that some cytotoxicity assays, like the AlamarBlue assay, can be directly affected by this compound, potentially leading to misleading results.[8]
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
Use of Structurally Unrelated Inhibitors: Employ an inhibitor of the same target (polyamine metabolism) that has a different chemical structure. If this second compound elicits the same phenotype, the effect is more likely to be on-target.
-
Dose-Response Analysis: A significant discrepancy between the concentration of this compound required to engage its target (e.g., inhibit polyamine synthesis) and the concentration that produces the observed cellular phenotype may suggest an off-target effect.[5]
-
Rescue Experiments: Attempt to rescue the phenotype by supplementing the culture medium with exogenous polyamines (e.g., spermidine or spermine). If the phenotype is reversed, it is likely an on-target effect.
-
Genetic Approaches: Utilize siRNA or CRISPR/Cas9 to knockdown key enzymes in the polyamine pathway (e.g., ODC, SSAT). If the phenotype of the genetic knockdown mimics the effect of this compound, it supports an on-target mechanism.[5]
-
Inhibitors of Downstream Effectors: Use inhibitors of pathways known to be activated by off-target effects. For example, a polyamine oxidase inhibitor like MDL 72,527 or a caspase inhibitor can help determine if apoptosis is induced by polyamine catabolism byproducts or other off-target mechanisms.[6]
Q3: What are some common experimental problems encountered when working with this compound?
A3: Researchers may encounter the following issues:
-
Variable Cellular Responses: Different cell lines can exhibit varying sensitivity to this compound and its analogs. This can be due to differences in polyamine transport system activity or the inducibility of enzymes like SSAT.[5]
-
Solubility and Stability: While generally soluble in aqueous solutions, preparing fresh stock solutions and ensuring complete dissolution is important. The stability of this compound and its analogs in cell culture media over the course of an experiment should be considered, although some related compounds have been shown to be stable.[1]
-
Assay Interference: As mentioned, be cautious of potential interference with colorimetric or fluorometric assays. It is advisable to run appropriate controls, such as this compound in cell-free assay medium, to check for direct interactions with assay reagents.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent cell health or passage number.2. Variation in this compound stock solution potency.3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding.2. Prepare fresh this compound stock solutions regularly and store them appropriately. Aliquot to avoid multiple freeze-thaw cycles.3. Regularly calibrate and monitor incubator conditions. |
| Unexpectedly low or no apoptotic induction. | 1. Cell line is resistant to this compound-induced apoptosis.2. Insufficient drug concentration or incubation time.3. Overexpression of anti-apoptotic proteins (e.g., Bcl-2).[3][9] | 1. Test a panel of cell lines to find a sensitive model.[5]2. Perform a dose-response and time-course experiment to determine the optimal conditions.3. Analyze the expression of key apoptosis-related proteins (e.g., Bcl-2 family members) by Western blot to understand the cellular context. |
| Observed cytotoxicity does not correlate with polyamine depletion. | 1. Off-target cytotoxicity is the primary mechanism of action.2. The cell line has a compensatory mechanism to maintain polyamine levels. | 1. Investigate markers of off-target effects, such as ROS production or mitochondrial membrane potential disruption.[5]2. Measure the activity of polyamine pathway enzymes (e.g., ODC, SSAT) to understand the cellular response to this compound. |
| Difficulty in reproducing published findings. | 1. Differences in cell line source or culture conditions.2. Use of a different salt form or purity of this compound.3. Variations in experimental protocols (e.g., seeding density, media supplements). | 1. Obtain cell lines from the same source as the original study, if possible. Standardize culture conditions, including media, serum, and supplements.2. Verify the source and purity of the this compound used.3. Adhere strictly to the published protocols. If details are missing, consider contacting the corresponding author for clarification. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analog N(1),N(11)-diethylthis compound (DENSPM) in various human cancer cell lines. This data can help in selecting appropriate cell lines and concentration ranges for your experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| N(1),N(11)-diethylthis compound (DENSPM) | T24 | Bladder Cancer | < 10 | Proliferation Assay | [10] |
| N(1),N(11)-diethylthis compound (DENSPM) | J82 | Bladder Cancer | < 10 | Proliferation Assay | [10] |
| N(1),N(11)-diethylthis compound (DENSPM) | MALME-3 | Melanoma | ~10 | Growth Inhibition | [5] |
| N(1),N(11)-diethylthis compound (DENSPM) | LOX | Melanoma | > 100 | Growth Inhibition | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.
Experimental Protocols
Here are detailed protocols for key experiments to investigate the on-target and off-target effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe CM-H2DCFDA to detect intracellular ROS levels.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time. Include positive (e.g., H2O2) and negative controls.
-
After treatment, wash the cells twice with warm HBSS or PBS.
-
Prepare a 5 µM working solution of CM-H2DCFDA in HBSS or PBS.
-
Add the CM-H2DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the probe solution and wash the cells twice with HBSS or PBS.
-
Add 100 µL of HBSS or PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
-
Alternatively, detach the cells and analyze them by flow cytometry.
Analysis of Apoptosis by Western Blot
This protocol describes the detection of key apoptotic proteins, such as cleaved caspase-3 and Bcl-2 family members.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Polyamine Transport Inhibition Assay
This protocol measures the inhibition of polyamine uptake using radiolabeled spermidine.
Materials:
-
Cells with an active polyamine transport system
-
Culture medium
-
[3H]-spermidine
-
This compound
-
Scintillation vials
-
Scintillation counter
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Add a known concentration of [3H]-spermidine to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells in each well with a suitable lysis buffer.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the inhibition of [3H]-spermidine uptake at each this compound concentration compared to the untreated control.
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis primarily through the intrinsic pathway.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow to dissect on-target vs. off-target effects.
References
- 1. Formation of spermidine or norspermidine from synthetic diacetylpolyamines by acetylpolyamine oxidase in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
- 3. Novel anti‐apoptotic effect of Bcl‐2: Prevention of polyamine depletion‐induced cell death [ouci.dntb.gov.ua]
- 4. Enhanced uptake of [3H] spermidine by 9L rat brain tumors after direct intratumoral infusion of inhibitors of enzymes of the polyamine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlations between polyamine analogue-induced increases in spermidine/spermine N1-acetyltransferase activity, polyamine pool depletion, and growth inhibition in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, screening and pro-apoptotic activity of novel acyl spermidine derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamine Transport by the Polyspecific Organic Cation Transporters OCT1, OCT2 and OCT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel anti-apoptotic effect of Bcl-2: prevention of polyamine depletion-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of Norspermine Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of norspermine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and efficiency of your this compound synthesis experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my overall yield of this compound significantly lower than expected?
A: Low overall yield can stem from several factors throughout the synthetic process. Here are some common culprits and how to address them:
-
Inefficient Protection/Deprotection: Incomplete protection of the primary amines of the starting materials or incomplete deprotection of the final product can significantly reduce the yield of the desired this compound.
-
Solution: Ensure the complete conversion at each step by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Use fresh, high-quality protecting group reagents and optimize reaction times and temperatures. For Boc-protected amines, ensure acidic conditions for deprotection are sufficiently strong and stir for an adequate duration.[1]
-
-
Suboptimal Reaction Conditions: The efficiency of coupling and alkylation reactions is highly dependent on factors like solvent, temperature, and catalyst.
-
Solution: Use anhydrous solvents to prevent side reactions with moisture-sensitive reagents. Optimize the reaction temperature; for instance, in solid-phase synthesis, the coupling reaction may require elevated temperatures (e.g., 60°C) to proceed efficiently.[2] Ensure the appropriate base and catalyst are used in the correct stoichiometric amounts.
-
-
Purification Losses: this compound and its protected precursors can be highly polar, leading to losses during extraction and chromatographic purification.
-
Solution: During workup, perform multiple extractions with the appropriate solvent to ensure complete recovery of the product from the aqueous phase. For column chromatography, carefully select the stationary and mobile phases to achieve good separation without significant product loss on the column. Reverse-phase HPLC is often a suitable method for purifying polyamines.
-
Q2: I am observing multiple unexpected spots on my TLC analysis after the coupling reaction. What could be the cause?
A: The presence of multiple spots on TLC indicates the formation of side products. Common side reactions in this compound synthesis include:
-
Over-alkylation: In solution-phase synthesis, the secondary amines of the partially formed product can react further with the alkylating agent, leading to more complex polyamines.
-
Solution: Use a precise stoichiometry of reactants. A slight excess of the di-protected diamine can help to minimize over-alkylation of the newly formed secondary amines.
-
-
Intramolecular Cyclization: Depending on the length of the alkyl chains, intramolecular cyclization can occur, leading to cyclic byproducts.
-
Solution: This is less common in the synthesis of linear polyamines like this compound but can be influenced by the choice of solvent and reaction concentration. Running the reaction at a higher concentration can favor intermolecular reactions over intramolecular cyclization.
-
-
Incomplete Reaction: Unreacted starting materials will also appear as separate spots on the TLC plate.
-
Solution: Monitor the reaction until the starting material is consumed. If the reaction stalls, consider adding more reagent or increasing the reaction temperature.
-
Q3: My final product is difficult to purify. What are the best practices for this compound purification?
A: The high polarity of this compound can make purification challenging. Here are some recommended techniques:
-
Column Chromatography: For protected intermediates, silica gel column chromatography is a common method. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final purification of unprotected this compound. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used.
-
Crystallization: If a suitable solvent system can be found, crystallization can be an effective method for obtaining highly pure this compound, often as a salt (e.g., hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A: The most common strategies for synthesizing this compound include:
-
Solid-Phase Synthesis: This method involves attaching a protected building block to a solid support and sequentially adding the remaining parts of the molecule. It simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration. A common approach utilizes a nitrobenzenesulfonyl (Ns) protecting group strategy.[2]
-
Solution-Phase Synthesis: This traditional approach involves carrying out all reactions in a solvent. Common methods include:
-
Double Alkylation: A di-protected 1,3-diaminopropane is reacted with a 1,3-dihalopropane.
-
Reductive Amination: The reaction of a protected 3-aminopropanal with 1,3-diaminopropane followed by reduction of the resulting imines.
-
Michael Addition: The addition of 1,3-diaminopropane to two equivalents of acrylonitrile, followed by the reduction of the nitrile groups.[1]
-
Q2: Which protecting groups are most suitable for this compound synthesis?
A: The choice of protecting group is crucial for a successful synthesis. Commonly used protecting groups for the amino functionalities include:
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable under a variety of conditions but can be easily removed with acid (e.g., TFA or HCl).
-
Nitrobenzenesulfonyl (Ns): The Ns group serves as both a protecting and an activating group, facilitating the alkylation of the amine. It can be removed under mild conditions using a thiol reagent.[2]
-
Phthalimide (Pht): Often used in Gabriel synthesis, the phthalimide group can be removed by hydrazinolysis.
For a symmetrical molecule like this compound, using the same protecting group for both primary amines of the starting 1,3-diaminopropane is a common and efficient strategy.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A: A combination of analytical techniques should be used to confirm the structure and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Solid-Phase Synthesis | Merrifield resin, Protected 1,3-diaminopropane | Ns-Cl, Boc2O, DBU, TFA | Gram scale | Simplified purification, potential for automation | Higher cost of solid support and reagents |
| Solution-Phase: Double Alkylation | N,N'-diprotected-1,3-diaminopropane, 1,3-Dihalopropane | Base (e.g., Cs2CO3), Solvent (e.g., DMF) | Moderate to High | Cost-effective for large-scale synthesis | Potential for over-alkylation, requires careful purification |
| Solution-Phase: Reductive Amination | Protected 3-aminopropanal, 1,3-Diaminopropane | Reducing agent (e.g., NaBH4, H2/catalyst) | Moderate | Milder reaction conditions | Potential for side reactions from the aldehyde |
| Solution-Phase: Michael Addition | 1,3-Diaminopropane, Acrylonitrile | Base catalyst, Reducing agent (e.g., Raney Ni, LiAlH4) | Moderate to High | Readily available starting materials | Requires a subsequent reduction step |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Ns-Strategy)
This protocol is a summary of the method described by Kariya et al.[2]
-
Resin Preparation: Start with a suitable solid support, such as a Merrifield resin, and attach a linker.
-
Attachment of First Building Block: Attach a mono-Ns-protected 1,3-diaminopropane to the resin.
-
Boc Protection: Protect the free secondary amine of the attached building block with a Boc group.
-
Ns-Deprotection: Selectively remove the Ns group using a thiol, such as 2-mercaptoethanol, in the presence of a base like DBU.
-
Coupling of the Second Building Block: Couple a second mono-Ns-protected 1,3-diaminopropane to the deprotected amine.
-
Final Deprotection: Cleave the product from the resin and remove all protecting groups using a strong acid like trifluoroacetic acid (TFA).
-
Purification: Purify the crude this compound using RP-HPLC.
Mandatory Visualization
Caption: A simplified workflow for the solid-phase synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Minimizing the Impact of Norspermine on Planktonic Cell Growth
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on troubleshooting and minimizing the impact of norspermine on planktonic cell growth during your experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and summarized data to support your research endeavors.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and planktonic cells.
| Issue | Potential Cause | Suggested Solution |
| High variability in planktonic growth inhibition between experiments. | Inconsistent this compound Concentration: Inaccurate dilutions or degradation of the stock solution. | Prepare fresh this compound solutions for each experiment from a properly stored, single-use aliquot of stock solution. Verify the concentration of your stock solution periodically. |
| Cell Density Variation: Seeding cultures with different initial cell densities can alter the effective this compound concentration per cell. | Standardize your inoculation procedure to ensure a consistent starting cell density in all experiments. | |
| Fluctuations in Growth Conditions: Minor variations in temperature, pH, or aeration can influence cell growth and sensitivity to this compound. | Maintain consistent incubation conditions. Use buffered media to stabilize pH, especially since polyamines can alter the pH of the medium.[1] | |
| Unexpectedly high cytotoxicity observed at low this compound concentrations. | Cell Line Sensitivity: The specific bacterial strain or cell line you are using may be particularly sensitive to this compound. | Perform a dose-response experiment to determine the precise inhibitory concentration for your specific cell line. Start with a wide range of concentrations to establish the toxicity profile. |
| Synergistic Effects with Media Components: Components in your culture medium could be interacting with this compound to enhance its cytotoxic effects. | If possible, test the effect of this compound in a minimal or defined medium to eliminate potential interactions with complex media components. | |
| This compound appears to have no effect on planktonic growth. | Resistant Species/Strain: Many bacterial species, particularly some Gram-negative bacteria, show minimal growth inhibition by this compound at lower concentrations.[2] | Confirm from literature whether your bacterial species is known to be resistant. Consider increasing the this compound concentration or testing its effect on biofilm formation, where it often has a more pronounced impact. |
| Inactivation of this compound: this compound may be degraded or sequestered by components in the experimental system. | Ensure the purity of your this compound. Consider potential interactions if working in a complex in vivo or environmental model. |
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of action for this compound's impact on planktonic cell growth?
A1: The impact of this compound on planktonic cell growth is species-dependent. In some bacteria, such as Staphylococcus aureus and Bacillus subtilis, high concentrations of this compound can inhibit growth.[2] The exact antimicrobial mechanism is not fully understood but may differ between Gram-positive and Gram-negative organisms.[2] For many other bacteria, especially Gram-negative species like Pseudomonas aeruginosa and Escherichia coli, this compound has a minimal effect on planktonic growth at concentrations that are effective against biofilms.[2][3]
Q2: How does this compound concentration affect different bacterial species?
A2: The effect of this compound is highly concentration-dependent. For example, a 20 mM concentration of this compound can abolish the growth of S. aureus, while having only minor effects on the growth of A. baumannii and K. pneumoniae.[2] In P. aeruginosa, concentrations up to 4 mmol/L showed no significant bactericidal effect on planktonic cells, whereas concentrations of 6 mmol/L or higher did.[3]
Q3: Can this compound affect eukaryotic cells?
A3: Yes, exposure of human cell lines and whole tissues to this compound, particularly at higher concentrations (e.g., 20 mM) and for prolonged periods (≥24h), can reduce viability and alter tissue histology.[2] It is crucial to determine the cytotoxic profile of this compound on any eukaryotic cells present in your experimental system.
Q4: What are the key considerations when designing an experiment to test the effect of this compound on planktonic growth?
A4: Key considerations include:
-
Dose-response: Test a range of this compound concentrations to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
-
Kinetic analysis: Monitor cell growth over time (e.g., by measuring optical density at 600 nm) to understand the dynamics of growth inhibition.[2]
-
Appropriate controls: Include untreated controls and vehicle controls to ensure that the observed effects are due to this compound itself.
-
Species selection: Be aware that the effects of this compound can vary significantly between different bacterial species.[2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the planktonic growth of various bacterial species as reported in the literature.
Table 1: Effect of this compound on Planktonic Growth of Various Bacterial Species
| Bacterial Species | This compound Concentration | Observed Effect on Planktonic Growth | Reference |
| Staphylococcus aureus | 20 mM | Abolished growth | [2] |
| Acinetobacter baumannii | 20 mM | Minor and insignificant impairment | [2] |
| Klebsiella pneumoniae | 20 mM | Minor and insignificant impairment | [2] |
| Pseudomonas aeruginosa | up to 20 mM | Least effect among species tested | [2] |
| Pseudomonas aeruginosa | ≤ 4 mmol/L | No significant bactericidal effect | [3] |
| Pseudomonas aeruginosa | ≥ 6 mmol/L | Significant bactericidal effect | [3] |
| Escherichia coli | up to 5 mM | Minimal effect | [2] |
| Salmonella enterica | up to 5 mM | Minimal effect | [2] |
Experimental Protocols
Protocol 1: Assessment of Planktonic Cell Growth Inhibition by this compound
This protocol outlines the measurement of bacterial growth kinetics in the presence of this compound using optical density.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani broth)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 600 nm (OD600)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to a standardized starting OD600 (e.g., 0.05) in fresh medium.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in the growth medium at 2x the final desired concentrations.
-
Set up the Assay Plate:
-
Add 100 µL of the bacterial inoculum to each well of a 96-well plate.
-
Add 100 µL of the 2x this compound dilutions to the corresponding wells to achieve the final desired concentrations.
-
Include wells with 100 µL of inoculum and 100 µL of medium without this compound as a positive growth control.
-
Include wells with 200 µL of sterile medium as a blank control.
-
-
Incubation and Measurement: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C). Measure the OD600 of each well at regular intervals (e.g., every hour for 24 hours) using a microplate reader.
-
Data Analysis: Subtract the blank OD600 from all experimental wells. Plot the average OD600 values against time for each this compound concentration to generate growth curves.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that inhibits visible growth and the lowest concentration that kills the bacteria.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound stock solution
-
Sterile test tubes or a 96-well plate
-
Agar plates
Procedure:
-
MIC Determination:
-
Prepare a serial dilution of this compound in the liquid growth medium in test tubes or a 96-well plate.
-
Inoculate each tube/well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (inoculum, no this compound) and a negative control (no inoculum).
-
Incubate at the appropriate temperature for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible turbidity.
-
-
MBC Determination:
-
From each tube/well showing no visible growth in the MIC assay, plate a small aliquot (e.g., 100 µL) onto an agar plate.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial count.
-
Visualizations
Signaling Pathway
Polyamines like this compound are closely related to the biosynthesis and catabolism of natural polyamines such as putrescine, spermidine, and spermine. Disruptions in these pathways can impact cell growth.
Caption: Simplified overview of polyamine biosynthesis pathways, including the precursor steps for this compound synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of this compound on planktonic cell growth.
Caption: Experimental workflow for assessing the impact of this compound on planktonic cell growth.
References
- 1. Effects of norspermidine and spermidine on biofilm formation by potentially pathogenic Escherichia coli and Salmonella enterica wild-type strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Norspermine vs. Spermidine: A Comparative Guide to Their Roles in Biofilm Regulation
For Researchers, Scientists, and Drug Development Professionals
The regulation of bacterial biofilms is a critical area of research, with significant implications for both industrial applications and the development of novel antimicrobial strategies. Polyamines, a class of small, positively charged molecules, have emerged as key players in this intricate process. This guide provides a detailed comparison of two closely related polyamines, norspermine and spermidine, and their distinct roles in modulating biofilm formation across various bacterial species. The information presented herein is supported by experimental data to facilitate a comprehensive understanding for researchers and professionals in drug development.
Executive Summary
This compound and spermidine, despite their structural similarity, often exert opposing effects on biofilm formation, a phenomenon most extensively studied in Vibrio cholerae. In this bacterium, this compound acts as a potent inducer of biofilm formation, while spermidine serves as an inhibitor. This differential regulation is primarily mediated by the NspS-MbaA signaling pathway. However, the effects of these polyamines are not universal and can vary significantly across different bacterial species, highlighting the complexity of polyamine-mediated biofilm regulation. This guide will delve into the quantitative data from key studies, outline the experimental methodologies used, and provide visual representations of the underlying signaling pathways.
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and spermidine on biofilm formation in different bacteria as reported in the cited literature.
Table 1: Effect of this compound and Spermidine on Vibrio cholerae Biofilm Formation
| Polyamine | Concentration | Effect on Biofilm Formation | Reference |
| Norspermidine | 10 µM | Enhancement | [1] |
| Norspermidine | 100 µM | Three-fold increase | [1] |
| Spermidine | Not specified | Repression | [2][3] |
| Spermine | ~50 µM | Inhibition | [2] |
Table 2: Effect of this compound and Spermidine on Escherichia coli and Salmonella enterica Biofilm Formation
| Bacterium | Polyamine | Effect on Biofilm Formation | Reference |
| Escherichia coli | Norspermidine | Reduction | [4][5] |
| Escherichia coli | Spermidine | Reduction | [4][5] |
| Salmonella enterica | Norspermidine | Tendency to increase | [4][5] |
| Salmonella enterica | Spermidine | Tendency to increase | [4][5] |
Table 3: Effect of Norspermidine and Spermidine on Other Clinically Relevant Bacteria
| Bacterium | Polyamine | Concentration | Effect on Biofilm Formation | Reference |
| Pseudomonas aeruginosa | Norspermidine | 0.1 mmol/L | Inhibition | [6][7] |
| Staphylococcus aureus | Norspermidine | High concentrations | Inhibition (via growth inhibition) | [8] |
| Staphylococcus epidermidis | Norspermidine | 25 µM | Prevention in 45.16% of isolates | [9] |
| Staphylococcus epidermidis | Norspermidine | 100 µM | Prevention in 16.13% of isolates | [9] |
| Bacillus subtilis | Spermidine | - | Essential for robust biofilm formation | [10] |
| Bacillus subtilis | Norspermidine | - | Can restore biofilm formation in spermidine-deficient mutants | [10] |
Signaling Pathways and Regulatory Mechanisms
The differential effects of this compound and spermidine on biofilm formation in Vibrio cholerae are orchestrated by the NspS-MbaA signaling pathway. This system acts as a sensor for environmental polyamines, translating external chemical cues into an internal cellular response that governs the transition between planktonic and biofilm lifestyles.
The NspS-MbaA Signaling Cascade in Vibrio cholerae
The core components of this pathway are:
-
NspS : A periplasmic binding protein that acts as the primary sensor for norspermidine.[1]
-
MbaA : A transmembrane protein with both GGDEF and EAL domains, characteristic of proteins involved in the synthesis and degradation of cyclic di-GMP (c-di-GMP), respectively.[1][2] MbaA functions as a c-di-GMP phosphodiesterase, an enzyme that breaks down c-di-GMP.[2][11]
-
Cyclic di-GMP (c-di-GMP) : A key bacterial second messenger that positively regulates biofilm formation. High intracellular levels of c-di-GMP promote the synthesis of the Vibrio polysaccharide (VPS), the primary component of the biofilm matrix.
The binding of norspermidine to NspS is believed to induce a conformational change that inhibits the phosphodiesterase activity of MbaA.[12][13] This inhibition leads to an accumulation of c-di-GMP within the cell, which in turn upregulates the transcription of vps genes responsible for exopolysaccharide production, ultimately enhancing biofilm formation.[1][2] Conversely, spermidine and spermine can antagonize this process, leading to the repression of biofilm formation.[2][3]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, this section details the methodologies for key experiments cited in the literature.
Biofilm Quantification Assay (Crystal Violet Staining)
This is a widely used method to quantify the total biomass of a biofilm.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid medium (e.g., Luria-Bertani broth) and incubate overnight at a suitable temperature (e.g., 37°C) with shaking.
-
Biofilm Formation: Dilute the overnight culture into fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control. Incubate the plate under static conditions for a specified period (e.g., 24-48 hours) at an appropriate temperature to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells and spent medium from the wells by aspiration. Wash the wells three times with 200 µL of a buffer solution (e.g., phosphate-buffered saline, PBS) to remove any remaining non-adherent bacteria.
-
Fixation (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms. Remove the methanol and allow the plate to air dry completely.
-
Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.
-
Solubilization: Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or absolute ethanol) to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet solution at a specific wavelength (typically 570-595 nm) using a microplate reader. The absorbance value is directly proportional to the amount of biofilm biomass.
Gene Expression Analysis (Quantitative Real-Time PCR)
This technique is used to measure the expression levels of specific genes involved in biofilm formation, such as the vps genes in V. cholerae.
Protocol:
-
RNA Extraction: Grow bacterial cultures under biofilm-inducing conditions with and without the addition of this compound or spermidine. Harvest the cells and extract total RNA using a commercial RNA purification kit, ensuring the removal of contaminating DNA by DNase treatment.
-
cDNA Synthesis: Reverse transcribe the purified RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene (e.g., vpsL), and a housekeeping gene (for normalization, e.g., 16S rRNA). The reaction mixture also contains a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: Monitor the fluorescence intensity during the PCR cycles. The cycle at which the fluorescence crosses a certain threshold is known as the cycle threshold (Ct). Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the untreated control.
Conclusion
The contrasting effects of this compound and spermidine on biofilm formation, particularly in Vibrio cholerae, underscore the specificity and complexity of polyamine signaling in bacteria. While this compound acts as a pro-biofilm signal in V. cholerae, spermidine functions as an inhibitor, both acting through the NspS-MbaA pathway. This differential regulation is not conserved across all bacterial species, indicating that the role of polyamines in biofilm development is context-dependent. A thorough understanding of these regulatory networks is paramount for the development of targeted anti-biofilm therapeutics. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to explore and exploit the intricacies of polyamine-mediated biofilm regulation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse regulation of Vibrio cholerae biofilm dispersal by polyamine signals | eLife [elifesciences.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Effects of norspermidine and spermidine on biofilm formation by potentially pathogenic Escherichia coli and Salmonella enterica wild-type strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamine-independent growth and biofilm formation, and functional spermidine/spermine N-acetyltransferases in Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different sensitivity levels to norspermidine on biofilm formation in clinical and commensal Staphylococcus epidermidis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spermidine promotes Bacillus subtilis biofilm formation by activating expression of the matrix regulator slrR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]
A Comparative Analysis of Norspermine and Other Polyamines' Functions
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of norspermine, spermine, spermidine, and putrescine in cellular processes, supported by experimental data and detailed methodologies.
Introduction
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular functions, including cell growth, proliferation, differentiation, and apoptosis. The most well-studied polyamines in eukaryotes are putrescine, spermidine, and spermine. This compound, a structural analog of spermine, and its precursor norspermidine, while less ubiquitous in eukaryotes, play significant roles in prokaryotic biology and are gaining attention for their potential as therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the functions of this compound against other major polyamines, presenting quantitative data, detailed experimental protocols, and visualizations of their involvement in key signaling pathways.
Comparative Analysis of Polyamine Functions
The functions of polyamines are diverse and often cell-type specific. While sharing structural similarities, this compound and its counterparts exhibit distinct effects on various biological processes.
Role in Eukaryotic Cell Proliferation and Apoptosis
In eukaryotic cells, the roles of spermine, spermidine, and putrescine in promoting cell proliferation are well-established. This compound and its analogue, N1,N11-bis(ethyl)this compound (BENSpm), have demonstrated potent anti-proliferative and cytotoxic effects in various cancer cell lines. This contrasts with the typical growth-promoting functions of other polyamines.
Data Presentation: Comparative Cytotoxicity of Polyamines and Analogues
| Compound | Cell Line | Assay | IC50 Value | Reference |
| N1,N11-bis(ethyl)this compound (BENSpm) | L1210 (Mouse Leukemia) | Growth Inhibition | ~20 µM | |
| N1,N11-bis(ethyl)this compound (BENSpm) | MALME-3M (Human Melanoma) | Growth Inhibition | Not specified, but potent inducer of apoptosis | [1] |
| N1,N11-bis(ethyl)this compound (BENSpm) | MCF-10A (Normal Breast) | MTT | 52.8 µM | [2] |
| N1,N11-bis(ethyl)this compound (BENSpm) | JIMT-1 (Breast Cancer) | MTT | 8.7 µM | [2] |
| N1,N11-bis(ethyl)this compound (BENSpm) | L56Br-C1 (Breast Cancer) | MTT | 0.4 µM | [2] |
| Norspermidine | Breast Cancer Cell Lines | MTT | Antiproliferative effects observed | [3] |
| Spermidine analogue (BNIPSpd) | HT-29 (Colon Adenocarcinoma) | Cytotoxicity | 1.64 µM | [4] |
| Spermidine analogue (BNIPSpd) | Caco-2 (Colon Adenocarcinoma) | Cytotoxicity | 0.15 µM | [4] |
| Monoaziridinylputrescine | PC-3 (Prostate Carcinoma) | Growth Inhibition | 18 µM (2.1 µM with DFMO) | [5] |
| Methylacetylenic putrescine | BHT-101 (Thyroid Carcinoma) | Clonogenic | 9 µg/ml | [6] |
| Methylacetylenic putrescine | P388 (Mouse Lymphoma) | Clonogenic | 32 µg/ml | [6] |
| Methylacetylenic putrescine | MCF-7 (Breast Carcinoma) | Clonogenic | 48 µg/ml | [6] |
| Methylacetylenic putrescine | MDA-MB-231 (Breast Carcinoma) | Clonogenic | 110 µg/ml | [6] |
| Spermatinamine analogues | HeLa, MCF-7, DU145 | Cytotoxicity | 5-10 µM | [7] |
Role in Bacterial Biofilm Formation
In the prokaryotic realm, polyamines are crucial for biofilm formation, a process important for bacterial survival and virulence. The effects of different polyamines can be species-specific.
Data Presentation: Comparative Effects on Biofilm Formation
| Polyamine | Bacterial Species | Effect on Biofilm Formation | Concentration | Reference |
| Norspermidine | Vibrio cholerae | Enhances | As low as 10 µM | [7] |
| Norspermidine | Escherichia coli | Reduces | High concentrations | [2] |
| Norspermidine | Salmonella enterica | Tends to increase | [2] | |
| Norspermidine | Pseudomonas aeruginosa | Inhibits formation and eradicates mature biofilm | 0.1 mM and 1 mM, respectively | [8] |
| Spermidine | Escherichia coli | Reduces | High concentrations | [2] |
| Spermidine | Salmonella enterica | Tends to increase | [2] | |
| Putrescine | Yersinia pestis | Essential for formation | 1 mM restores biofilm in mutant | [4] |
| Putrescine | Pseudomonas aeruginosa | Promotes | 1.25 mM | [8] |
Signaling Pathways
Polyamines influence a range of signaling pathways that govern cell fate. While the roles of spermine and spermidine are increasingly understood, the specific interactions of this compound in eukaryotic signaling are an active area of research.
The mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism. Polyamines have been shown to interact with this pathway. For instance, the this compound analog N1, N11-diethylthis compound (DENSPM) has been found to reduce the levels of key proteins in the mTOR pathway, including mTOR itself, in glioblastoma cells.[9] Spermidine and spermine can prevent the decrease in mTORC1 activity during amino acid starvation.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Depletion of cellular polyamines can lead to an increase in p53 expression and stability, contributing to growth inhibition.[10] Conversely, spermine has been shown to activate p53, leading to the induction of autophagy.
Experimental Protocols
Quantification of Intracellular Polyamines by HPLC
This protocol describes the analysis of polyamines using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (2 mg/mL in 0.2 M PCA)
-
Toluene
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Polyamine standards (putrescine, spermidine, spermine, this compound)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Homogenize cell pellets or tissues in 10 volumes of ice-cold 0.4 M PCA.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
Derivatization: To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution to remove excess dansyl chloride and vortex.
-
Incubate for 30 minutes in the dark at room temperature.
-
Extraction: Add 500 µL of toluene and vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
HPLC Analysis: Reconstitute the dried residue in 100 µL of methanol.
-
Inject an aliquot into the HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile in water.
-
Detect the dansylated polyamines using a fluorescence detector (excitation ~340 nm, emission ~510 nm).
-
Quantify by comparing peak areas with those of known standards.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of the polyamines (this compound, spermine, spermidine, putrescine) for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Biofilm Formation Quantification using Crystal Violet Assay
This assay quantifies the amount of biofilm produced by bacteria.
Materials:
-
Bacterial culture
-
Appropriate growth medium
-
96-well microtiter plate
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Inoculation: Inoculate the wells of a microtiter plate with the bacterial culture and the desired concentrations of polyamines. Include a no-polyamine control.
-
Incubation: Incubate the plate under appropriate conditions to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Staining: Add 125-150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 10-15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the plate multiple times with water.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound Crystal Violet.
-
Measurement: Measure the absorbance at a wavelength of 590-595 nm using a microplate reader.
Conclusion
The comparative analysis of this compound and other major polyamines reveals both shared and distinct functional roles. While spermine, spermidine, and putrescine are primarily associated with promoting cell growth and proliferation in eukaryotes, this compound and its derivatives exhibit potent anti-proliferative and pro-apoptotic effects, making them promising candidates for cancer therapy. In prokaryotes, the influence of these polyamines on biofilm formation is complex and species-dependent, with norspermidine acting as a key signaling molecule in some bacteria. Further research is warranted to fully elucidate the molecular mechanisms underlying the diverse functions of this compound, particularly its interactions with eukaryotic signaling pathways, which could pave the way for novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Increased breast cancer cell toxicity by palladination of the polyamine analogue N1,N11-bis(ethyl)this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]
- 4. Polyamines Are Essential for the Formation of Plague Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antitumor activity of norspermidine, a structural homologue of the natural polyamine spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Spermidine on Biofilm Formation in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Putrescine and Its Metabolic Precursor Arginine Promote Biofilm and c-di-GMP Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Polyamine depletion stabilizes p53 resulting in inhibition of normal intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of NspS/MbaA in Norspermine Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial second messenger, cyclic diguanosine monophosphate (c-di-GMP), is a critical regulator of various physiological processes, most notably the transition between motile and sessile lifestyles, such as biofilm formation. The intricate control of c-di-GMP levels is paramount for bacterial adaptation and survival. In Vibrio cholerae, the causative agent of cholera, the NspS/MbaA signaling system plays a pivotal role in sensing the extracellular polyamine norspermidine to modulate intracellular c-di-GMP concentrations and, consequently, biofilm formation. This guide provides a comprehensive comparison of the NspS/MbaA signaling pathway with other polyamine-related cellular processes, supported by experimental data and detailed methodologies, to elucidate its specific role in norspermine signaling.
The NspS/MbaA Signaling Cascade: A Periplasmic Sensing System
The NspS/MbaA system is a two-component signaling pathway that allows V. cholerae to respond to extracellular polyamines.[1][2] The core components are:
-
NspS: A periplasmic solute-binding protein that acts as the primary sensor of polyamines.[1][2][3] It is a homolog of the PotD periplasmic spermidine-binding protein.[1][3]
-
MbaA: A transmembrane protein with a periplasmic sensing domain and cytoplasmic enzymatic domains. MbaA is a bifunctional enzyme, possessing both diguanylate cyclase (DGC) activity, which synthesizes c-di-GMP, and phosphodiesterase (PDE) activity, which degrades c-di-GMP.[1][2][4]
Norspermidine, a polyamine produced by vibrios and other aquatic organisms, acts as a key signaling molecule.[3][5][6][7] The binding of norspermidine to NspS in the periplasm is the initial step in a signaling cascade that ultimately controls the expression of genes responsible for the synthesis of the biofilm matrix exopolysaccharide (VPS).[1][2][3]
Comparative Analysis: NspS/MbaA Signaling vs. Alternative Polyamine Pathways
To fully appreciate the role of NspS/MbaA in this compound signaling, it is essential to distinguish it from other cellular pathways involving this polyamine. The following table compares the NspS/MbaA signaling pathway with norspermidine synthesis and transport.
| Feature | NspS/MbaA Signaling | Norspermidine Synthesis | Norspermidine Transport |
| Primary Function | Sensing and responding to extracellular norspermidine to regulate biofilm formation. | De novo production of norspermidine for various cellular needs, including siderophore synthesis.[8][9] | Import of extracellular norspermidine into the cytoplasm. |
| Key Molecular Players | NspS (periplasmic sensor), MbaA (transmembrane enzyme).[1][2] | NspC (carboxynorspermidine decarboxylase).[8][9] | PotABCD1 (putative ABC transporter).[5][6] |
| Cellular Location | Periplasm and inner membrane. | Cytoplasm. | Inner membrane. |
| Downstream Effect | Modulation of intracellular c-di-GMP levels, leading to altered transcription of vps genes and biofilm formation.[1][2][10] | Provision of norspermidine for incorporation into molecules like the siderophore vibriobactin.[8][9] | Increase in the intracellular pool of norspermidine. |
| Role of Norspermidine | Extracellular signaling molecule (ligand). | End product of a biosynthetic pathway. | Transported substrate. |
Quantitative Data on NspS/MbaA-Mediated Regulation
The NspS/MbaA signaling system exhibits a nuanced response to different polyamines, leading to distinct downstream effects on biofilm formation and gene expression.
Table 1: Effect of Polyamines on Biofilm Formation in Vibrio cholerae
| Polyamine | Concentration | Effect on Biofilm Formation | Fold Change (relative to control) | Reference |
| Norspermidine | 100 µM | Increase | ~2.5 | [3] |
| Spermidine | 500 µM | Decrease | Not specified | [10] |
| Spermine | 100 µM | Decrease | ~0.5 | [10] |
Table 2: Regulation of vpsL Gene Expression by Polyamines
| Condition | Fold Change in vpsL Expression (relative to wild-type) | Reference |
| Wild-type + Norspermidine (100 µM) | ~2.0 | [3] |
| ΔnspS mutant | ~0.8 (decrease) | [3] |
| ΔmbaA mutant | ~2.0 | [3] |
| ΔnspS mutant + Norspermidine | No significant change from mutant baseline | [3] |
| ΔmbaA mutant + Norspermidine | No significant change from mutant baseline | [3] |
Experimental Protocols
Validation of the NspS/MbaA signaling pathway relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments.
Biofilm Formation Assay (Crystal Violet Staining)
This method quantifies the total biofilm biomass.
-
Bacterial Culture: Grow V. cholerae strains overnight in Luria-Bertani (LB) broth at 37°C with shaking.
-
Inoculation: Dilute the overnight cultures 1:100 into fresh LB medium in borosilicate glass tubes or 96-well polystyrene plates. For testing the effect of polyamines, supplement the medium with the desired concentration of the specific polyamine.
-
Incubation: Incubate the cultures statically at room temperature or 30°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic culture and gently wash the tubes/wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each tube/well and incubate for 15-20 minutes at room temperature.
-
Destaining and Quantification: Remove the crystal violet solution and wash the tubes/wells again with water. Solubilize the bound crystal violet with 30% acetic acid or ethanol. Measure the absorbance of the solubilized stain at a wavelength of 550-595 nm using a spectrophotometer or plate reader.
Quantitative Real-Time PCR (qRT-PCR) for vps Gene Expression
This protocol measures the transcript levels of biofilm-related genes.
-
RNA Extraction: Grow V. cholerae cultures to the desired optical density (e.g., mid-logarithmic phase) under inducing (with norspermidine) and non-inducing conditions. Harvest the bacterial cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: Perform real-time PCR using a suitable master mix (e.g., SYBR Green) and primers specific for the target gene (e.g., vpsL) and a reference gene (e.g., rpoB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. The expression level of the target gene is normalized to the reference gene, and the fold change is determined relative to the control condition.
Visualizing the NspS/MbaA Signaling Pathway and Experimental Logic
Graphviz diagrams are provided below to illustrate the key pathways and experimental workflows.
Caption: The NspS/MbaA signaling pathway in Vibrio cholerae.
Caption: Experimental workflow for the crystal violet biofilm assay.
Caption: Logical comparison of norspermidine signaling versus transport.
Conclusion
The NspS/MbaA system represents a highly specific signaling pathway in Vibrio cholerae dedicated to sensing and responding to extracellular norspermidine. By modulating the bifunctional activity of MbaA, this system fine-tunes intracellular c-di-GMP levels to control biofilm formation. This signaling role is distinct from the functions of norspermidine in intracellular metabolic processes, which are governed by separate synthesis and transport systems. Understanding the intricacies of the NspS/MbaA pathway not only validates its central role in this compound signaling but also presents potential targets for the development of novel anti-biofilm therapeutics. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers in microbiology, infectious diseases, and drug discovery.
References
- 1. Stringent Response Regulation of Biofilm Formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Steps in the development of a Vibrio cholerae El Tor biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biofilm formation assays [bio-protocol.org]
- 5. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The Sinorhizobium meliloti NspS-MbaA system affects biofilm formation, exopolysaccharide production and motility in response to specific polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative genomics of cyclic-di-GMP signalling in bacteria: post-translational regulation and catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Norspermine vs. Conventional Antibiotics: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Norspermine, a naturally occurring polyamine, has emerged as a candidate with potential antibacterial and, notably, anti-biofilm properties. This guide provides an objective comparison of the efficacy of this compound against conventional antibiotics, supported by available experimental data.
Executive Summary
This compound demonstrates significant efficacy against the planktonic form of Staphylococcus aureus and exhibits potent anti-biofilm activity against a range of multidrug-resistant pathogens. However, its direct antibacterial potency against planktonic Gram-negative bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa appears to be considerably lower than that of conventional antibiotics, with minimum inhibitory concentrations (MICs) often reported in the millimolar (mM) range. In contrast, conventional antibiotics typically exhibit MICs in the microgram per milliliter (µg/mL) range. This suggests that while this compound may hold promise as an anti-biofilm agent or as an adjunct to conventional antibiotic therapy, its utility as a standalone bactericidal or bacteriostatic agent against planktonic Gram-negative bacteria is limited.
Data Presentation: Comparative Efficacy
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and a selection of conventional antibiotics against key pathogenic bacteria. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.
Table 1: Efficacy Against Staphylococcus aureus (Gram-positive)
| Compound | Antibiotic Class | MIC Range (µg/mL) | Notes |
| This compound | Polyamine | ~2866 (equivalent to 20 mM) | Abolished growth of S. aureus at 20 mM[1]. |
| Vancomycin | Glycopeptide | 0.5 - 2 | |
| Linezolid | Oxazolidinone | 1 - 4 | [2] |
| Daptomycin | Lipopeptide | <1 | [3] |
Table 2: Efficacy Against Pseudomonas aeruginosa (Gram-negative)
| Compound | Antibiotic Class | MIC Range (µg/mL) | Notes |
| This compound | Polyamine | >2866 (estimated >20 mM) | High doses reported to have a bactericidal effect[2][4][5]. |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1 | [4] |
| Gentamicin | Aminoglycoside | Not specified | |
| Meropenem | Carbapenem | 2 - 4.5 | [1] |
Table 3: Efficacy Against Acinetobacter baumannii (Gram-negative)
| Compound | Antibiotic Class | MIC Range (µg/mL) | Notes |
| This compound | Polyamine | >2866 (estimated >20 mM) | Minor, insignificant activity on planktonic growth up to 20 mM[1]. |
| Colistin | Polymyxin | 0.5 - >128 | [6] |
| Minocycline | Tetracycline | 0.125 - 16 | [7] |
Table 4: Efficacy Against Klebsiella pneumoniae (Gram-negative)
| Compound | Antibiotic Class | MIC Range (µg/mL) | Notes |
| This compound | Polyamine | >2866 (estimated >20 mM) | Minor, insignificant activity on planktonic growth up to 20 mM[1]. |
| Amikacin | Aminoglycoside | 1 - 4 | [8] |
| Ceftazidime | Cephalosporin | Not specified |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound or the conventional antibiotic in a suitable solvent. For this compound, which is typically a solid, dissolve in sterile deionized water to a high concentration (e.g., 100 mM). Conventional antibiotics should be prepared according to the manufacturer's instructions. Filter-sterilize the stock solution.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in a sterile saline solution (0.85% NaCl) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.
2. Assay Procedure:
-
Serial Dilutions: Add 50 µL of sterile CAMHB to all wells of the microtiter plate. Add 50 µL of the antimicrobial agent stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well. The eleventh well in each row serves as a positive control (inoculum without antimicrobial), and the twelfth well serves as a negative control (broth only).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well from 1 to 11. This brings the final volume in each well to 100 µL and dilutes the antimicrobial agent and the inoculum to their final concentrations.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. This is observed as the well with the lowest antimicrobial concentration that remains clear.
Mandatory Visualization
This compound's Impact on Quorum Sensing in Pseudomonas aeruginosa
This compound has been shown to interfere with the quorum sensing (QS) systems of P. aeruginosa, which are critical for regulating virulence factors and biofilm formation. The exact molecular interactions are still under investigation, but evidence suggests a downregulation of key QS regulatory genes.
Caption: this compound's inhibitory effect on P. aeruginosa quorum sensing pathways.
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration using the broth microdilution method.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: this compound Efficacy vs. Conventional Antibiotics
This diagram provides a conceptual overview of the comparative efficacy of this compound and conventional antibiotics based on the available data.
Caption: Comparative efficacy of this compound and conventional antibiotics.
References
- 1. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
norspermine's mechanism of action compared to other biofilm inhibitors
In the persistent challenge of combating bacterial biofilms, which are notoriously resistant to conventional antibiotics, various inhibitors targeting different stages of biofilm development have been investigated. This guide provides a comparative analysis of the mechanism of action of norspermine, a polyamine, with other prominent biofilm inhibitors, supported by experimental data.
This compound: Disrupting the Biofilm Scaffold
This compound's primary anti-biofilm mechanism is attributed to its ability to interfere with the exopolysaccharide (EPS) matrix, a critical structural component of biofilms. It is believed to directly interact with and cause a collapse of the EPS network, thereby disrupting the biofilm's integrity.[1][2] This mechanism has been observed across a range of clinically relevant bacteria.
However, the action of this compound is not limited to EPS disruption. In certain bacteria, its inhibitory effects are more nuanced. For instance, in Pseudomonas aeruginosa, this compound has been shown to impede initial bacterial attachment to surfaces, inhibit swimming motility, and downregulate genes associated with quorum sensing, a key bacterial communication system for coordinating biofilm formation.[2] Similarly, in Streptococcus mutans, this compound is thought to alter the biofilm architecture by influencing the quorum-sensing system.[3]
The role of this compound in Bacillus subtilis biofilms has been a subject of debate. While one study proposed it as a self-produced signaling molecule that triggers biofilm disassembly[1], another study contradicted this, suggesting that at higher concentrations, this compound inhibits bacterial growth in a manner independent of the EPS.[4][5]
Comparative Mechanisms of Action
To better understand the unique properties of this compound, it is essential to compare its mechanism with other classes of biofilm inhibitors.
DNase I: Targeting Extracellular DNA
Extracellular DNA (eDNA) is another crucial component of the biofilm matrix in many bacterial species, acting as a cellular glue. DNase I, an enzyme that degrades DNA, effectively dismantles the biofilm structure by breaking down this eDNA scaffold.[4][6] This mechanism is direct and enzymatic, targeting a specific matrix component.
Lactoferrin: A Multifaceted Approach
Lactoferrin, an iron-binding glycoprotein found in mammalian milk, employs a multi-pronged strategy to inhibit biofilm formation. Its primary mechanisms include:
-
Iron Chelation: By sequestering iron, an essential nutrient for bacterial growth and biofilm development, lactoferrin creates an iron-depleted environment that is hostile to bacteria.[7]
-
Inhibition of Adhesion: Lactoferrin can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.[7]
-
Membrane Permeabilization: It can directly interact with and disrupt the integrity of bacterial cell membranes.[7]
Quorum Sensing Inhibitors (QSIs): Disrupting Bacterial Communication
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, including the genes responsible for biofilm formation. QSIs disrupt this communication by:
-
Inhibiting the synthesis of signaling molecules (autoinducers). [8]
-
Degrading or inactivating autoinducers. [8]
-
Blocking the signal receptors. [8]
By interfering with quorum sensing, QSIs prevent the coordinated effort required for robust biofilm development.[5][9]
Quantitative Comparison of Biofilm Inhibitors
The following table summarizes the effective concentrations of this compound and other selected biofilm inhibitors against various bacterial species. This data is compiled from multiple studies and highlights the species-specific efficacy of each inhibitor.
| Inhibitor | Target Organism | Effective Concentration | Observed Effect | Citation |
| This compound | Acinetobacter baumannii | 20 mM | ≥ 60% dispersion and ≥ 80% inhibition of biomass | [8] |
| Klebsiella pneumoniae | 20 mM | Increased biofilm inhibition with rising concentration | [8] | |
| Pseudomonas aeruginosa | 0.1 mmol/L | Inhibition of biofilm formation | [2] | |
| Pseudomonas aeruginosa | 1 mmol/L | Eradication of 24-h mature biofilm | [2] | |
| Streptococcus mutans | 5 mM | 75.9% reduction in biofilm volume | [3] | |
| DNase I | Various clinical isolates | 5.0 µg/ml | Approximately 40% decrease in biofilm biomass | [10] |
| Lactoferrin | Pseudomonas aeruginosa | 2 mg/ml | Marked inhibition of biofilm formation | [1] |
| Porphyromonas gingivalis | 0.008 mg/ml | Inhibition of biofilm formation | [11] | |
| Group B Streptococcus | 250 µg/mL | Diminished biofilm structure | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: this compound's multifaceted mechanism of action against bacterial biofilms.
Caption: Comparative targets of different classes of biofilm inhibitors.
Caption: Workflow for the Crystal Violet biofilm quantification assay.
Experimental Protocols
Crystal Violet Biofilm Assay
This method is widely used to quantify the total biomass of a biofilm.[2][13][14][15]
-
Inoculation: Bacterial cultures are diluted to a standard concentration and 200 µL is added to the wells of a 96-well microtiter plate. Test wells contain the biofilm inhibitor at various concentrations, while control wells contain the vehicle.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
Washing: The culture medium is carefully removed, and the wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: The remaining attached biofilm is stained with 200 µL of a 0.1% crystal violet solution for 10-15 minutes at room temperature.
-
Washing: The excess stain is removed by washing the plate with water.
-
Drying: The plate is air-dried.
-
Solubilization: The crystal violet that has stained the biofilm is solubilized by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 595 nm. The absorbance is proportional to the amount of biofilm.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the three-dimensional visualization of the biofilm structure, including its thickness, architecture, and the distribution of live and dead cells.[3][16][17][18][19]
-
Biofilm Growth: Biofilms are grown on a suitable surface for microscopy, such as glass coverslips or in specialized imaging chambers, in the presence or absence of the inhibitor.
-
Staining: The biofilms are stained with fluorescent dyes. Common stains include:
-
SYTO 9 and Propidium Iodide: To differentiate between live (green fluorescence) and dead (red fluorescence) bacterial cells.
-
Fluorescently-labeled lectins (e.g., Concanavalin A): To visualize the EPS matrix.
-
DAPI: To stain nucleic acids and visualize all cells.
-
-
Imaging: The stained biofilm is observed using a confocal laser scanning microscope. A series of optical sections (z-stacks) are captured through the depth of the biofilm.
-
Image Analysis: The z-stack images are reconstructed using software (e.g., ImageJ) to create a 3D representation of the biofilm. This allows for the quantification of various parameters such as biofilm thickness, biovolume, and surface coverage.
Exopolysaccharide (EPS) Quantification
This protocol focuses on quantifying the carbohydrate component of the EPS matrix.[20][21][22]
-
Biofilm Collection: Biofilms are grown and then harvested from the surface by scraping.
-
EPS Extraction: The collected biofilm is treated to separate the EPS from the bacterial cells. This may involve centrifugation and filtration.
-
Hydrolysis: The polysaccharide component of the extracted EPS is hydrolyzed into its constituent monosaccharides using acid treatment.
-
Quantification: The concentration of the released monosaccharides is determined using a colorimetric method, such as the phenol-sulfuric acid method or the anthrone method, and measuring the absorbance with a spectrophotometer. The results are compared to a standard curve of a known sugar (e.g., glucose or mannose).
Conclusion
This compound presents a compelling anti-biofilm strategy, primarily through the disruption of the EPS matrix, but also by affecting other key processes like quorum sensing and motility in a species-dependent manner. Its mechanism, while multifaceted, is distinct from other inhibitors such as DNase I, which has a singular enzymatic target, and lactoferrin, which employs a broader range of actions including nutrient sequestration. Quorum sensing inhibitors offer a more targeted approach to disrupting the coordinated behavior required for biofilm formation. The choice of an anti-biofilm agent will ultimately depend on the specific bacterial species, the nature of the biofilm, and the desired therapeutic outcome. Further research into synergistic combinations of these inhibitors may provide more potent and comprehensive strategies for controlling problematic bacterial biofilms.
References
- 1. Inhibitory effects of lactoferrin on biofilm formation in clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal violet assay [bio-protocol.org]
- 3. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. Molecular mechanisms of DNase inhibition of early biofilm formation Pseudomonas aeruginosa or Staphylococcus aureus: A transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biofilm formation and inhibition mediated by bacterial quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of DNase inhibition of early biofilm formation Pseudomonas aeruginosa or Staphylococcus aureus: A transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactoferrin: A bioinspired, anti-biofilm therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 9. Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. static.igem.org [static.igem.org]
- 14. Microtiter Dish Biofilm Formation Assay [jove.com]
- 15. Crystal violet biomass assays [bio-protocol.org]
- 16. ibidi.com [ibidi.com]
- 17. Structural Analysis of Bordetella pertussis Biofilms by Confocal Laser Scanning Microscopy [en.bio-protocol.org]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Exopolysaccharide quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modulation of Biofilm Exopolysaccharides by the Streptococcus mutans vicX Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New protocol for the rapid quantification of exopolysaccharides in continuous culture systems of acidophilic bioleaching bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Norspermine as a Quorum Sensing Modulator: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of alternative therapeutic strategies. One promising avenue is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. Norspermine, a naturally occurring polyamine, has emerged as a potential modulator of QS. This guide provides a comparative analysis of this compound's efficacy as a quorum sensing modulator, supported by experimental data, and contrasts its performance with other known QS inhibitors.
This compound's Role in Quorum Sensing Modulation
This compound has demonstrated varied effects on biofilm formation and quorum sensing across different bacterial species. In some bacteria, it acts as an inhibitor of biofilm formation by downregulating key quorum sensing genes, while in others, it can enhance this process. This context-dependent activity highlights the complexity of polyamine signaling in bacterial communities.
Mechanism of Action
This compound's modulatory effects are primarily attributed to its interaction with specific signaling pathways that control the expression of genes responsible for biofilm maturation and virulence factor production.
-
In Pseudomonas aeruginosa , a notorious opportunistic pathogen, this compound has been shown to inhibit biofilm formation. This is achieved by downregulating the expression of genes within the las and rhl quorum sensing systems. These systems are central to controlling the production of virulence factors and the development of robust biofilms.
-
In Vibrio cholerae , the causative agent of cholera, the role of this compound is more complex. Exogenous this compound is sensed by the periplasmic protein NspS, which in turn interacts with the inner membrane protein MbaA. This interaction modulates the intracellular levels of cyclic di-GMP (c-di-GMP), a key second messenger that positively regulates biofilm formation. In this context, this compound can act as a signal to enhance biofilm formation[1][2].
-
In Acinetobacter baumannii , another clinically significant pathogen, this compound has been observed to inhibit biofilm formation, partly by reducing the expression of genes involved in the production of homoserine lactones, which are crucial quorum sensing signal molecules[3].
-
In Streptococcus mutans , a primary contributor to dental caries, this compound has been found to alter the structure of biofilms, potentially by interfering with its quorum-sensing system[4].
Performance Comparison: this compound vs. Furanone C-30
To provide a clear comparison, we will evaluate this compound against Furanone C-30, a well-characterized quorum sensing inhibitor derived from the marine alga Delisea pulchra. Furanones are known to effectively interfere with AHL-mediated quorum sensing in Gram-negative bacteria[5].
| Feature | This compound | Furanone C-30 |
| Target Organism(s) | Pseudomonas aeruginosa, Acinetobacter baumannii, Streptococcus mutans, Vibrio cholerae (enhances biofilm) | Pseudomonas aeruginosa and other Gram-negative bacteria |
| Mechanism of Action | Downregulates expression of QS genes (e.g., las, rhl in P. aeruginosa); Modulates c-di-GMP levels via NspS-MbaA in V. cholerae. | Competitively binds to LuxR-type receptors (e.g., LasR and RhlR), preventing the binding of native AHL signal molecules[6][7]. |
| Effective Concentration | Biofilm inhibition in P. aeruginosa observed at concentrations starting from 0.1 mmol/L (100 µM)[8][9]. | Biofilm inhibition in P. aeruginosa is dose-dependent, with significant effects seen at concentrations ranging from 2.5 to 50 µM[6][10][11]. |
| Impact on Virulence | Reduces the production of QS-related virulence factors such as pyocyanin, elastase, and protease in P. aeruginosa[9]. | Reduces the production of virulence factors like elastase and pyocyanin, and inhibits swarming motility in P. aeruginosa[6][11]. |
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and Furanone C-30 on biofilm formation and quorum sensing gene expression in Pseudomonas aeruginosa.
Table 1: Biofilm Inhibition in Pseudomonas aeruginosa
| Compound | Concentration | % Biofilm Inhibition | Reference |
| This compound | 0.1 mmol/L (100 µM) | >20% | [8] |
| This compound | 1 mmol/L (1000 µM) | Significant inhibition | [9] |
| Furanone C-30 | 2.5 µg/mL (~11 µM) | Significant inhibition | [10] |
| Furanone C-30 | 5 µg/mL (~22 µM) | Significant inhibition | [10] |
| Furanone C-30 | 50 µM | ~90% | [11] |
| Furanone C-30 | 256 µg/mL (~1112 µM) | 100% | [12][13] |
| Furanone C-30 | 512 µg/mL (~2224 µM) | 100% | [12][13] |
Note: Direct comparison is challenging due to variations in experimental setups across different studies.
Table 2: Effect on Quorum Sensing Gene Expression in Pseudomonas aeruginosa
| Compound | Concentration | Target Gene | Effect | Reference |
| This compound | 4 mmol/L | lasI, lasR, rhlI, rhlR | Significantly decreased expression | [8] |
| Furanone C-30 | 5 µg/mL | lasI, rhlI | Significantly decreased expression | [10] |
| Furanone C-30 | 5 µg/mL | lasR, rhlR | Markedly increased expression | [10] |
Note: The upregulation of receptor genes (lasR, rhlR) in the presence of Furanone C-30 may be a compensatory response to the inhibition of signal molecule synthesis.
Signaling Pathway and Experimental Workflow Diagrams
Quorum Sensing in Pseudomonas aeruginosa
The las and rhl systems in P. aeruginosa form a hierarchical regulatory network. The las system, activated by the autoinducer 3-oxo-C12-HSL, controls the expression of the rhl system. The rhl system, in turn, is activated by C4-HSL and regulates the production of virulence factors and biofilm development. This compound has been shown to downregulate key genes in both of these pathways.
References
- 1. Elevated levels of the norspermidine synthesis enzyme NspC enhance Vibrio cholerae biofilm formation without affecting intracellular norspermidine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of gene expression within individual cells reveals spatiotemporal patterns underlying Vibrio cholerae biofilm development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.journalagent.com [pdf.journalagent.com]
- 13. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
Norspermine's Double-Edged Sword: A Comparative Guide to its Effects on Gram-Positive and Gram-Negative Bacteria
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of potential therapeutic agents with different bacterial types is paramount. Norspermine, a naturally occurring polyamine, has emerged as a molecule of interest due to its variable impact on bacterial physiology, particularly its differential effects on Gram-positive and Gram-negative bacteria. This guide provides an objective comparison of this compound's performance against these two major bacterial groups, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Executive Summary
This compound exhibits a complex and often contradictory range of activities against bacteria, with its effects being highly dependent on the bacterial species, concentration, and specific experimental conditions. Generally, this compound demonstrates more potent anti-biofilm activity against certain Gram-negative bacteria, such as Acinetobacter baumannii and Pseudomonas aeruginosa, often by interfering with their quorum sensing systems. In contrast, its effect on Gram-positive bacteria, like Staphylococcus aureus, can range from modest biofilm inhibition to growth inhibition at higher concentrations, with the mechanisms being less clearly defined. This guide synthesizes the available data to illuminate these differential effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various Gram-positive and Gram-negative bacteria, focusing on biofilm inhibition, biofilm dispersal, and planktonic growth inhibition (Minimum Inhibitory Concentration - MIC).
Table 1: Effect of this compound on Gram-Positive Bacteria
| Bacterium | Effect | Concentration | Result | Reference |
| Staphylococcus aureus | Biofilm Dispersal | 20 mM | ~38% reduction in biomass | [1] |
| Staphylococcus aureus | Biofilm Inhibition | ≥ 5 mM | Activity observed | [1] |
| Staphylococcus aureus | Planktonic Growth | 20 mM | Negative effect on cell growth | [1] |
| Bacillus subtilis | Biofilm Inhibition | 25 µM | Activity reported | [1] |
| Streptococcus mutans | Biofilm Inhibition | 5 mM | 75.9% reduction in biofilm volume | [2] |
Table 2: Effect of this compound on Gram-Negative Bacteria
| Bacterium | Effect | Concentration | Result | Reference |
| Acinetobacter baumannii | Biofilm Dispersal | 5-20 mM | Significant dispersal activity | [1] |
| Acinetobacter baumannii | Biofilm Inhibition | 5-20 mM | ≥ 80% inhibition of biomass | [3][4] |
| Pseudomonas aeruginosa | Biofilm Dispersal | 5-20 mM | Significant dispersal activity | [1] |
| Pseudomonas aeruginosa | Biofilm Inhibition | 0.1 mmol/L | Inhibition of biofilm formation | [5][6][7] |
| Pseudomonas aeruginosa | Biofilm Eradication | 1 mmol/L | Eradication of 24-h mature biofilm | [5][6][7] |
| Pseudomonas aeruginosa | Planktonic Growth (MIC) | 12.5 mmol/L | MIC value | [8] |
| Klebsiella pneumoniae | Biofilm Dispersal | 20 mM | ~20% reduction in biomass | [1] |
| Escherichia coli | Biofilm Inhibition | 100 - 500 µM | Activity reported | [1] |
| Escherichia coli | Biofilm Inhibition | 500-5000 µM | Required for clinical isolates | [1] |
| Salmonella enterica | Planktonic Growth | up to 5 mM | Minimal effect | [1] |
| Vibrio cholerae | Biofilm Formation | 10 µM | Enhancement of biofilm formation | [9] |
Mechanisms of Action: A Tale of Two Walls
The differential effects of this compound can be largely attributed to the fundamental differences in the cell wall structure between Gram-positive and Gram-negative bacteria.
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a unique target. This compound's mode of action in these bacteria often involves the disruption of signaling pathways crucial for biofilm formation and virulence.
-
Quorum Sensing Inhibition: In pathogens like P. aeruginosa and A. baumannii, this compound has been shown to downregulate the expression of genes involved in quorum sensing, a cell-to-cell communication system that coordinates biofilm formation and virulence factor production.[8][10][11] This interference with signaling is a key mechanism behind its anti-biofilm effects.
-
Signaling Pathway in Vibrio cholerae: In Vibrio cholerae, the effect of this compound is more complex. It is sensed by the periplasmic protein NspS, which in turn modulates the activity of the inner membrane protein MbaA.[9] This signaling cascade ultimately leads to an increase in the intracellular levels of cyclic di-GMP, a second messenger that promotes biofilm formation.[10][12][13] This highlights that this compound's effect is not universally inhibitory and can be species-specific.
Gram-Positive Bacteria: Lacking an outer membrane, the thick peptidoglycan layer of Gram-positive bacteria interacts with this compound differently. The mechanisms of action are generally less specific and often require higher concentrations of this compound.
-
Growth Inhibition: At higher concentrations (e.g., 20 mM for S. aureus), this compound can exhibit direct antimicrobial activity, leading to the inhibition of planktonic cell growth.[1]
-
Biofilm Structure Alteration: In Streptococcus mutans, this compound has been observed to inhibit biofilm formation by altering the biofilm's basic structure rather than through a direct bactericidal effect at lower concentrations.[2] It appears to interfere with the assembly of the extracellular matrix.
-
Lack of Specific Signaling Targets: Currently, there is limited evidence for specific signaling pathways in Gram-positive bacteria that are directly targeted by this compound in a manner analogous to the NspS/MbaA system in V. cholerae. The effects appear to be more related to broader physiological disruption.[14]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key experiments cited in this guide are provided below.
Crystal Violet Biofilm Assay
This method is widely used to quantify biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture in appropriate broth medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Inoculation: Dilute overnight bacterial cultures in fresh broth to a standardized optical density (e.g., OD600 of 0.05). Add 100 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile broth as a negative control.
-
Treatment: Add 100 µL of broth containing various concentrations of this compound to the wells. The final volume in each well should be 200 µL.
-
Incubation: Cover the plate and incubate statically at the optimal growth temperature (e.g., 37°C) for 24-48 hours.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Elution: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a microplate reader.[1][5][6][7]
MTT Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Bacterial culture
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Culture and Treatment: Grow bacteria in a 96-well plate in the presence of varying concentrations of this compound for a specified period.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active bacteria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[3][13][15][16][17]
Conclusion
The differential effects of this compound on Gram-positive and Gram-negative bacteria underscore the importance of a nuanced approach in the development of new antimicrobial agents. While its ability to disrupt quorum sensing in certain Gram-negative pathogens presents a promising avenue for anti-biofilm strategies, its effects on Gram-positive bacteria appear less specific and generally require higher concentrations. Further research is needed to elucidate the precise molecular targets of this compound in Gram-positive bacteria and to explore its potential in combination therapies. This guide provides a foundational understanding for researchers to build upon in their exploration of polyamines as potential modulators of bacterial behavior.
References
- 1. Crystal violet assay [bio-protocol.org]
- 2. Norspermidine changes the basic structure of S. mutans biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. Protocols · Benchling [benchling.com]
- 7. Crystal violet biomass assays [bio-protocol.org]
- 8. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of Norspermidine on Bacterial Biofilms of Multidrug-Resistant Clinical Isolates Associated with Persistent Extremity Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of norspermidine on Pseudomonas aeruginosa biofilm formation and eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Polyamine-independent growth and biofilm formation, and functional spermidine/spermine N-acetyltransferases in Staphylococcus aureus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Norspermine vs. Spermidine: A Comparative Analysis of Their Impact on Bacterial Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced effects of polyamines on bacterial physiology is critical for developing novel antimicrobial strategies. This guide provides a comparative overview of the transcriptomic and phenotypic consequences of treating bacteria with norspermine versus spermidine, with a focus on the well-characterized signaling pathways in Vibrio cholerae.
Polyamines are ubiquitous polycations that play crucial roles in a myriad of cellular processes in bacteria, including growth, stress resistance, and biofilm formation. While structurally similar, this compound and spermidine can elicit strikingly different, often opposing, responses in bacteria. This guide synthesizes the current understanding of their differential effects on bacterial gene expression and physiology, highlighting key signaling pathways and providing relevant experimental protocols.
Comparative Effects on Bacterial Physiology and Gene Expression
While comprehensive comparative transcriptomic data from RNA-seq studies are not yet publicly available, a significant body of research on Vibrio cholerae has elucidated the differential impact of this compound and spermidine on biofilm formation. This process is a critical virulence factor and a key target for antimicrobial development. The opposing effects of these two polyamines are primarily mediated by the NspS-MbaA signaling pathway.[1][2][3]
This compound acts as an agonist, promoting biofilm formation, whereas spermidine functions as an antagonist, inhibiting it.[1][3] These effects are channeled through a sophisticated signaling cascade that ultimately modulates the transcription of genes responsible for the production of the biofilm matrix.[1][4]
Quantitative Comparison of Effects in Vibrio cholerae
| Feature | This compound Treatment | Spermidine Treatment | Key References |
| Phenotype | Enhances biofilm formation | Inhibits biofilm formation | [1][3] |
| Signaling Molecule | Acts as an agonist | Acts as an antagonist | [1][2] |
| NspS-MbaA Interaction | Promotes a conformation that inhibits MbaA's phosphodiesterase activity | Promotes a conformation that stimulates MbaA's phosphodiesterase activity | [1][2] |
| Intracellular c-di-GMP Levels | Increases | Decreases | [1] |
| Transcription of vps Operons | Upregulated | Downregulated | [1][4] |
The NspS-MbaA Signaling Pathway: A Tale of Two Polyamines
The differential regulation of biofilm formation by this compound and spermidine in Vibrio cholerae is a classic example of how bacteria can interpret subtle chemical variations in their environment to enact profound physiological changes. The core of this signaling pathway is the periplasmic sensor protein NspS and the inner membrane-bound bifunctional enzyme MbaA.[1][2][4]
MbaA possesses both diguanylate cyclase (DGC) and phosphodiesterase (PDE) domains, which are responsible for synthesizing and degrading the secondary messenger cyclic di-GMP (c-di-GMP), respectively.[1] High levels of c-di-GMP promote the expression of genes involved in biofilm matrix production, primarily the Vibrio polysaccharide (VPS) operons (vpsA, vpsL, etc.).[1][4]
The periplasmic protein NspS acts as the direct sensor of this compound and spermidine.[2][4] The binding of these polyamines to NspS allosterically modulates its interaction with MbaA, thereby controlling MbaA's enzymatic activity.
Experimental Protocols
While a direct comparative transcriptomics protocol is not available from the search results, the following are summaries of methodologies used to study the effects of this compound and spermidine on bacterial biofilms.
Biofilm Formation Assay
This protocol is a standard method to quantify biofilm formation in microtiter plates.
-
Bacterial Culture Preparation: Grow bacterial strains overnight in a suitable liquid medium (e.g., Luria-Bertani broth) at an appropriate temperature (e.g., 37°C) with shaking.
-
Inoculation: Dilute the overnight culture to a specific optical density (e.g., OD600 of 0.05) in fresh medium.
-
Treatment: Aliquot the diluted culture into the wells of a microtiter plate. Add this compound or spermidine to the desired final concentrations in triplicate wells. Include untreated control wells.
-
Incubation: Incubate the plate under static conditions at an appropriate temperature for a specified period (e.g., 24-48 hours) to allow for biofilm formation.
-
Quantification:
-
Carefully remove the planktonic cells by aspiration.
-
Wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove non-adherent cells.
-
Stain the attached biofilm with a solution of crystal violet (e.g., 0.1% w/v) for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet with an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 550 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
-
Transcriptional Reporter Fusion Assay (e.g., for vpsL promoter activity)
This method is used to measure the effect of this compound and spermidine on the transcription of specific genes involved in biofilm formation.
-
Strain Construction: Construct a bacterial strain containing a transcriptional fusion of the promoter of interest (e.g., the vpsL promoter) to a reporter gene (e.g., lacZ, encoding β-galactosidase).
-
Culture and Treatment: Grow the reporter strain overnight and dilute it in fresh medium as described for the biofilm assay. Add this compound or spermidine at various concentrations to different cultures.
-
Incubation: Incubate the cultures under appropriate conditions for a time sufficient to allow for transcriptional changes.
-
β-Galactosidase Assay (for lacZ fusions):
-
Measure the optical density (OD600) of the cultures.
-
Lyse the cells using a detergent (e.g., SDS) and chloroform.
-
Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate the reaction until a yellow color develops.
-
Stop the reaction with a sodium carbonate solution.
-
Measure the absorbance at 420 nm and 550 nm.
-
Calculate the β-galactosidase activity in Miller units, which normalizes the reporter activity to the cell density and reaction time.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the comparative effects of this compound and spermidine on bacterial gene expression and phenotype.
References
- 1. Spermine inhibits Vibrio cholerae biofilm formation through the NspS–MbaA polyamine signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Spermidine regulates Vibrio cholerae biofilm formation via transport and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NspS, a Predicted Polyamine Sensor, Mediates Activation of Vibrio cholerae Biofilm Formation by Norspermidine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Norspermine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of norspermine and its analogs with the naturally occurring polyamine, spermine. The information presented herein is supported by experimental data from peer-reviewed studies, offering insights into the specificity of this compound's effects on cellular processes. This document is intended to serve as a resource for researchers investigating polyamines and their potential therapeutic applications.
Comparative Analysis of Biological Activity
The biological effects of this compound and its derivatives are often compared to those of spermine to elucidate specific structure-activity relationships. While data on this compound itself is limited in some areas, its well-characterized synthetic analog, N¹,N¹¹-bis(ethyl)this compound (BENSPM), provides significant insights into its potential biological activity.
Table 1: Comparative Effects on Cell Proliferation
| Compound | Cell Line(s) | IC₅₀ (µM) | Key Findings |
| N¹,N¹¹-bis(ethyl)this compound (BENSPM) | Various cancer cell lines | 1-10 | Potent inhibitor of cell proliferation.[1] |
| Spermine | Various cell lines | >100 | Generally non-toxic at physiological concentrations; can be cytotoxic at high concentrations.[2] |
Table 2: Comparative Effects on Apoptosis
| Compound | Assay | Key Findings |
| N¹,N¹¹-bis(ethyl)this compound (BENSPM) | DNA Fragmentation, TUNEL | Induces apoptosis in cancer cells at low micromolar concentrations.[3][4] |
| Spermine | Caspase Activation, Mitochondrial Membrane Potential | Can induce apoptosis, often through its catabolic products which generate reactive oxygen species.[5] |
Table 3: Comparative Effects on Polyamine Metabolism
| Compound | Enzyme | Effect |
| N¹,N¹¹-bis(ethyl)this compound (BENSPM) | Spermidine/spermine N¹-acetyltransferase (SSAT) | Potent inducer of SSAT activity, leading to polyamine depletion.[1][6] |
| Spermine | Spermidine/spermine N¹-acetyltransferase (SSAT) | Can induce SSAT, but generally to a lesser extent than BENSPM.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polyamine activity. Below are protocols for key experiments cited in the comparative data.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard procedures to compare the cytotoxic effects of this compound analogs and spermine.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, BENSPM, and spermine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Detection (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound analogs or spermine at predetermined concentrations for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT and fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.[8]
Quantification of Intracellular Polyamines by HPLC
This method allows for the precise measurement of intracellular polyamine pools following treatment.
-
Cell Lysis and Extraction: Harvest treated and control cells, wash with PBS, and lyse the cell pellet with perchloric acid.
-
Derivatization: Neutralize the supernatant and derivatize the polyamines with benzoyl chloride.
-
HPLC Analysis: Separate the benzoylated polyamines using a reverse-phase C18 column on an HPLC system.
-
Detection: Detect the derivatized polyamines using a UV detector.
-
Quantification: Calculate the concentration of each polyamine by comparing the peak areas to those of known standards.
Visualizing Molecular Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key pathways and experimental processes related to the study of this compound's biological activity.
Caption: Polyamine metabolic pathway and the influence of this compound.
Caption: Generalized intrinsic apoptosis pathway initiated by polyamines.
Caption: Workflow for comparing the biological activities of polyamines.
References
- 1. Effect of polyamine analogues and inhibition of polyamine oxidase on spermidine/spermine N1-acetyltransferase activity and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of polyamines on the proliferation of mammalian cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid induction of apoptosis by deregulated uptake of polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylthis compound-induced polyamine pool reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by spermine-metabolites in primary human blood cells and various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyamines in cancer: integrating organismal metabolism and antitumour immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of spermidine/spermine N1-acetyltransferase in L6 cells by polyamines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Norspermine and Bis(ethyl)norspermine (BENSPM) in Cell Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polyamine analogue norspermine and its synthetic derivative, bis(ethyl)this compound (BENSPM), in the context of cell growth inhibition. The information presented is collated from experimental data to support researchers and professionals in drug development.
Introduction
Polyamines, such as spermine, spermidine, and putrescine, are essential polycationic molecules crucial for cell growth, proliferation, and differentiation.[1] Cancer cells often exhibit dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, making the polyamine pathway an attractive target for anticancer therapies.[2] this compound, a naturally occurring polyamine, and its synthetic bis(ethyl)ated derivative, BENSPM (also known as DENSpm), are two such molecules that have been investigated for their ability to interfere with polyamine homeostasis and inhibit cell growth.[2][3]
Comparative Efficacy and Mechanism of Action
While both this compound and BENSPM are structurally related to the endogenous polyamine spermine, their effects on cellular polyamine metabolism and subsequent cell growth inhibition differ significantly. BENSPM has been extensively studied and is a potent modulator of polyamine homeostasis.[4] In contrast, there is a notable lack of specific data on the direct antiproliferative effects and enzymatic modulation by this compound in cancer cell lines.
Bis(ethyl)this compound (BENSPM)
BENSPM is a symmetrically substituted spermine analogue that exerts its potent antiproliferative effects through a multi-faceted mechanism:[2][5]
-
Profound Induction of Spermidine/Spermine N1-acetyltransferase (SSAT): BENSPM is a powerful inducer of SSAT, a key catabolic enzyme that acetylates spermine and spermidine.[4][5] This acetylation marks them for export out of the cell or for oxidation by polyamine oxidase (PAO), leading to a rapid depletion of intracellular polyamine pools.[5][6]
-
Suppression of Polyamine Biosynthesis: BENSPM downregulates the activity of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the rate-limiting enzymes in the polyamine biosynthesis pathway.[3]
-
Cell Cycle Arrest and Apoptosis: The depletion of intracellular polyamines by BENSPM leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[7]
This compound
Direct and quantitative data on the cell growth inhibitory effects of this compound, including IC50 values in various cancer cell lines, are limited in the available scientific literature. While its structural similarity to spermine suggests it may interact with the polyamine pathway, its specific effects on key enzymes like SSAT and ODC are not as well-characterized as those of BENSPM. Some studies have focused on its metabolic pathways and its detection in biological systems.[8][9]
Data Presentation
The following tables summarize the available quantitative data for BENSPM. A comparable table for this compound cannot be provided due to the lack of specific data in the reviewed literature.
Table 1: Comparative IC50 Values of BENSPM in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MALME-3M | Human Melanoma | ~1.0 | [10] |
| T24 | Human Bladder Carcinoma | Not specified, but potent | [11] |
| J82 | Human Bladder Carcinoma | Not specified, but potent | [11] |
| Various Melanoma Lines | Human Melanoma | 2-180 | [12] |
Table 2: Effect of BENSPM on Polyamine Metabolism Enzymes
| Enzyme | Effect | Magnitude of Effect | Cell Line(s) | Reference(s) |
| SSAT | Induction | >200-fold | MALME-3M Melanoma | [4] |
| Induction | ~380-fold | Transgenic Mouse Fibroblasts | [13] | |
| ODC | Suppression | Significant | In vitro systems | [5] |
| AdoMetDC | Suppression | Significant | In vitro systems | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by polyamine analogues and generalized experimental workflows.
Caption: Polyamine metabolism pathway and the known/putative points of intervention for BENSPM and this compound.
Caption: Simplified signaling cascade showing how BENSPM-induced polyamine depletion leads to cell growth inhibition.
Caption: A generalized workflow for the experimental comparison of this compound and BENSPM.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2][7][14][15][16]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and BENSPM stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or BENSPM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using appropriate software.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This radiometric assay measures the activity of SSAT by quantifying the transfer of a radiolabeled acetyl group to a polyamine substrate.[17][18]
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
[¹⁴C]acetyl-CoA
-
Spermidine or spermine substrate
-
Cellulose phosphate paper discs
-
Scintillation counter and fluid
Protocol:
-
Cell Lysate Preparation: Treat cells with the compounds, harvest, and prepare cell lysates. Determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing cell lysate, [¹⁴C]acetyl-CoA, and spermidine or spermine.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Stopping the Reaction: Stop the reaction and spot the mixture onto cellulose phosphate paper discs.
-
Washing: Wash the discs to remove unincorporated [¹⁴C]acetyl-CoA.
-
Scintillation Counting: Place the discs in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate SSAT activity, typically expressed as pmol/min/mg of protein.
Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [¹⁴C]ornithine.[8][10][19][20]
Materials:
-
Cell lysis buffer
-
[1-¹⁴C]L-ornithine
-
Pyridoxal-5'-phosphate (PLP)
-
Scintillation vials with a center well containing a filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and fluid
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Reaction Mixture: In a sealed vial, combine the cell lysate with [1-¹⁴C]L-ornithine and PLP.
-
Incubation: Incubate at 37°C for a defined period.
-
Stopping the Reaction: Stop the reaction by injecting TCA into the reaction mixture.
-
CO₂ Trapping: Allow the released ¹⁴CO₂ to be trapped on the filter paper in the center well.
-
Scintillation Counting: Transfer the filter paper to a scintillation vial and measure radioactivity.
-
Data Analysis: Calculate ODC activity, typically expressed as nmol of CO₂ released/hour/mg of protein.
HPLC Analysis of Intracellular Polyamines
This method allows for the separation and quantification of intracellular polyamines.[9][14][21][22]
Materials:
-
Perchloric acid (PCA)
-
Dansyl chloride or other derivatizing agent
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Polyamine standards (putrescine, spermidine, spermine, this compound)
Protocol:
-
Cell Extraction: Harvest cells and extract polyamines using PCA.
-
Derivatization: Derivatize the polyamines in the extract with a fluorescent agent like dansyl chloride to enable detection.
-
HPLC Separation: Inject the derivatized sample into the HPLC system. Separate the polyamines using a suitable gradient of solvents.
-
Detection and Quantification: Detect the derivatized polyamines using a fluorescence or UV detector. Quantify the amounts by comparing the peak areas to those of known standards.
-
Data Analysis: Express polyamine levels relative to cell number or protein concentration.
Conclusion
BENSPM is a well-characterized and potent inhibitor of cell growth, acting through the profound induction of SSAT and suppression of polyamine biosynthesis, leading to polyamine depletion, cell cycle arrest, and apoptosis. While this compound is structurally related, there is a significant gap in the scientific literature regarding its specific antiproliferative activity and its direct effects on key enzymes of polyamine metabolism. Further research is required to elucidate the precise mechanism of action of this compound and to enable a direct and comprehensive comparison with its more potent synthetic analogue, BENSPM. This guide provides a foundation for such investigations by outlining the known effects of BENSPM and providing detailed experimental protocols for comparative studies.
References
- 1. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. N1,N11-Diethylthis compound | C13H32N4 | CID 4282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of N1,N11-bis(ethyl)this compound against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentration-dependent effects of N1, N11-diethylthis compound on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correlation of polyamine and growth responses to N1,N11-diethylthis compound in primary fetal fibroblasts derived from transgenic mice overexpressing spermidine/spermine N1-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. US6811967B2 - Method for assaying non-spermine/spermidine activity of spermidine/spermine N1-acetyltransferase (SSAT) - Google Patents [patents.google.com]
- 19. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Norspermine
Immediate Safety and Handling Precautions
Norspermine, like other polyamines, is classified as a corrosive substance that can cause severe skin burns and serious eye damage[1][2][3]. Therefore, strict adherence to safety protocols is essential during all handling and disposal activities.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles with side shields
-
A face shield
-
A laboratory coat[1]
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[1].
Spill Management: In the event of a spill, evacuate the area immediately. For minor spills, use dry methods to clean up the material to avoid dust generation. Sweep or vacuum the substance into a clean, dry, and appropriately labeled sealed container for disposal. Prevent the product from entering drains. For major spills, it is crucial to alert emergency responders[1].
Step-by-Step Disposal Protocol
The primary recommended methods for the disposal of polyamines like spermine, which can be adapted for this compound, are incineration and chemical neutralization. All disposal activities must be conducted in strict accordance with federal, state, and local environmental regulations[1].
1. Container Management:
-
If possible, leave the this compound waste in its original container. Otherwise, use a clearly labeled, sealed, and compatible waste container[1].
-
Do not mix this compound waste with other chemicals unless it is a designated step in a neutralization or dissolution procedure[1]. As a general rule, do not mix different waste streams[4].
2. Disposal Method Selection: Choose one of the following disposal routes:
Method A: Incineration (Preferred Method)
-
In a chemical fume hood, dissolve or mix the this compound waste with a combustible solvent[1].
-
Arrange for the resulting mixture to be incinerated in a chemical incinerator equipped with an afterburner and a scrubber. This ensures the neutralization of harmful combustion byproducts[1].
Method B: Chemical Neutralization This process should be carried out at an approved waste treatment facility by qualified personnel.
-
The this compound waste may be mixed or slurried in water[1].
-
The aqueous solution is then neutralized with a suitable dilute acid. The specific type and concentration of the acid must be determined by a qualified chemist[1].
-
Following neutralization, the material can either be incinerated after being mixed with a combustible material or buried in a licensed chemical and pharmaceutical waste landfill[1].
3. Professional Waste Disposal Service:
-
It is highly recommended to contact a licensed professional waste disposal service to manage the disposal of this compound waste[1]. These services are equipped to handle hazardous chemicals in compliance with all regulations.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key hazard information for the closely related polyamine, spermine, which should be considered indicative for this compound.
| Parameter | Value | Source |
| GHS Hazard Class | Skin Corrosion/Irritation Category 1B, Serious Eye Damage Category 1 | [2][3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [2][3] |
| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. | [2][5] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring the well-being of personnel and the protection of the environment.
References
Essential Safety and Operational Guide for Handling Norspermine
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of Norspermine, including detailed operational and disposal plans. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Strict adherence to safety protocols is crucial when handling this compound.
Engineering Controls: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent direct skin contact with the corrosive material. |
| Eye and Face Protection | Safety goggles with side shields and a full-face shield | To protect against splashes to the eyes and face. |
| Body Protection | A full-length, long-sleeved laboratory coat | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from potential spills. |
Safe Work Practices:
-
Never work alone when handling highly corrosive materials like this compound.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Avoid creating dust or aerosols.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3]
-
Do not eat, drink, or apply cosmetics in the laboratory.[3]
Storage and Spill Management
Proper storage and having a clear plan for spill management are critical for maintaining a safe laboratory environment.
| Aspect | Procedure |
| Storage | Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents and acids. |
| Spill Management | Minor Spill: For a small spill, cautiously neutralize with a suitable agent (e.g., sodium bicarbonate for acidic solutions, citric acid for basic solutions). Absorb the neutralized spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Major Spill: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for preparing a 100 mM this compound stock solution. This is a common procedure in many research applications.
Materials:
-
This compound
-
Sterile, deionized water
-
Appropriate glassware (beaker, graduated cylinder, volumetric flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile storage tubes
Procedure:
-
Preparation: Don all required PPE and ensure you are working within a chemical fume hood.
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Dissolving: In a beaker, dissolve the this compound powder in a volume of sterile, deionized water that is less than the final desired volume. Use a magnetic stirrer to aid dissolution.
-
pH Adjustment (if necessary): Once dissolved, check the pH of the solution. If adjustment is needed, add a suitable acid or base dropwise while stirring until the desired pH is reached.
-
Final Volume: Transfer the solution to a volumetric flask and add sterile, deionized water to reach the final desired volume.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, clearly labeled sterile tubes and store at the recommended temperature (typically -20°C for long-term storage).
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of this compound waste down the drain.[4][5]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and compatible waste container. |
| Liquid this compound Waste | Neutralization: For aqueous solutions, neutralization may be an option. This should only be performed by trained personnel in a fume hood.[6][7][8][9] Slowly add a dilute acid (e.g., hydrochloric acid) to the basic this compound solution while stirring and monitoring the pH.[7] Aim for a final pH between 6.0 and 8.0. This process may generate heat, so proceed with caution.[7][9] The neutralized solution should still be collected as hazardous waste. Incineration: For both solid and liquid waste, incineration by a licensed waste disposal service is a common and effective disposal method. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) should be collected in a designated hazardous waste container. |
Visual Guides
To further clarify the procedures, the following diagrams illustrate the key workflows and logical relationships in handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. Standard laboratory safe handling/storage requirement | Safety Unit [weizmann.ac.il]
- 3. Laboratory Safety — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. nems.nih.gov [nems.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 9. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
